molecular formula C9H14ClN B160922 2-Phenylpropylamine hydrochloride CAS No. 20388-87-8

2-Phenylpropylamine hydrochloride

Cat. No.: B160922
CAS No.: 20388-87-8
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMPEA is a phenethylamine compound and positional isomer of amphetamine that has been found in nutritional supplements and classified as a novel doping substance. It acts as an agonist of the human trace amine-associated receptor 1 (EC50s = 325 and 104 nM for R(+) and S(-) isomers, respectively). This product is intended for forensic and research purposes.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVYOCJBEXSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942557
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20388-87-8, 52991-03-4
Record name Benzeneethanamine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20388-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, beta-methyl-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenylpropylamine hydrochloride. This document details established synthetic routes, experimental protocols, and analytical data to support research and development activities involving this compound.

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine, is a primary amine with a chemical structure related to phenethylamine. Its hydrochloride salt is a common form for handling and formulation. This guide will focus on two primary synthetic pathways starting from phenylacetone: reductive amination and the Leuckart reaction.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the conversion of phenylacetone (also known as phenyl-2-propanone or P2P) to the corresponding amine, followed by salt formation.

Reductive Amination of Phenylacetone

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In this case, phenylacetone is reacted with an ammonia source to form an intermediate imine, which is then reduced to 2-phenylpropylamine.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with phenylacetone and a suitable solvent, such as methanol or isopropanol.

  • Ammonia Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the reaction mixture.

  • Reducing Agent: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added portion-wise to the mixture while maintaining the temperature, usually between 0°C and room temperature. The use of a metal catalyst like Raney nickel with hydrogen gas is another viable reduction method.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The residue is then taken up in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

  • Purification of the Free Base: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude 2-phenylpropylamine free base. Further purification can be achieved by vacuum distillation.

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent (or gaseous hydrogen chloride) is added dropwise with stirring until precipitation is complete.

  • Isolation and Purification of the Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Leuckart Reaction

The Leuckart reaction provides an alternative route to 2-phenylpropylamine from phenylacetone using formic acid and an ammonia source (formamide or ammonium formate). This one-pot reaction proceeds through the formation and subsequent reduction of an N-formyl intermediate.[1][2]

Experimental Protocol:

  • Reaction Mixture: Phenylacetone is mixed with an excess of ammonium formate or formamide.[1] Formic acid can also be added to the reaction mixture.[1]

  • Heating: The mixture is heated to a temperature typically ranging from 160°C to 190°C for several hours.[1] The reaction is usually carried out under reflux.

  • Hydrolysis of the N-formyl intermediate: After the initial reaction, the intermediate N-formyl-2-phenylpropylamine is hydrolyzed to the free amine. This is typically achieved by adding a strong acid, such as hydrochloric acid, and heating the mixture.

  • Work-up and Isolation of the Free Base: The reaction mixture is cooled and made alkaline with a strong base (e.g., NaOH) to liberate the free amine. The amine is then extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude 2-phenylpropylamine.

  • Purification and Salt Formation: The crude amine is purified by vacuum distillation. The purified 2-phenylpropylamine is then converted to its hydrochloride salt as described in the reductive amination protocol.

Characterization of 2-Phenylpropylamine and its Hydrochloride Salt

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
2-Phenylpropylamine
Molecular FormulaC₉H₁₃N[3]
Molar Mass135.21 g/mol [3]
AppearanceColorless to yellowish liquid[4]
Boiling Point80 °C @ 10 mmHg[5]
Density0.93 g/mL at 25°C[5]
Refractive Indexn20/D 1.524[5]
This compound
Molecular FormulaC₉H₁₄ClN[6]
Molar Mass171.67 g/mol [6]
Melting Point116°C (estimate)[5]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-phenylpropylamine (free base) in CDCl₃ shows characteristic signals for the aromatic, methine, methylene, and methyl protons.[7]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.11 - 7.32m5HAromatic protons (C₆H₅)
2.48 - 3.01m1HMethine proton (-CH)
2.71d2HMethylene protons (-CH₂)
1.24d3HMethyl protons (-CH₃)
1.12s2HAmine protons (-NH₂)

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. The data for the free base is provided as a reference.

Chemical Shift (ppm)Assignment
~145Quaternary aromatic carbon
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH
~48Methylene carbon (-CH₂)
~40Methine carbon (-CH)
~22Methyl carbon (-CH₃)

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Note: A specific IR spectrum for this compound was not found. The data below is for the free base and typical absorptions for a primary amine hydrochloride.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H stretch (primary amine)
3000 - 3100MediumAromatic C-H stretch
2850 - 2960StrongAliphatic C-H stretch
2400 - 2800Broad, StrongN⁺-H stretch (in hydrochloride salt)
1600, 1495, 1450Medium-StrongAromatic C=C bending
~1600MediumN-H bend (primary amine)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
135[M]⁺ (Molecular ion of the free base)
120[M - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Visualizing the Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Synthesis_of_2_Phenylpropylamine_Hydrochloride cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Phenylacetone Phenylacetone Reductive_Amination Reductive Amination (NH₃ source, reducing agent) Phenylacetone->Reductive_Amination Leuckart_Reaction Leuckart Reaction (Ammonium formate/formamide) Phenylacetone->Leuckart_Reaction Two_Phenylpropylamine_FB 2-Phenylpropylamine (Free Base) Reductive_Amination->Two_Phenylpropylamine_FB Leuckart_Reaction->Two_Phenylpropylamine_FB Distillation Vacuum Distillation Two_Phenylpropylamine_FB->Distillation Salt_Formation HCl Addition Distillation->Salt_Formation Two_Phenylpropylamine_HCl 2-Phenylpropylamine Hydrochloride Salt_Formation->Two_Phenylpropylamine_HCl Recrystallization Recrystallization Two_Phenylpropylamine_HCl->Recrystallization Pure_HCl_Salt Pure 2-Phenylpropylamine Hydrochloride Recrystallization->Pure_HCl_Salt

Caption: Synthetic pathways to pure this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Sample Synthesized 2-Phenylpropylamine HCl NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS MP Melting Point Analysis Sample->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MP->Purity_Assessment

Caption: Analytical workflow for the characterization of 2-phenylpropylamine HCl.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Phenylpropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropylamine, a structural isomer of amphetamine also known as β-methylphenethylamine, is a chiral molecule existing as (R)- and (S)-enantiomers.[1] This guide provides a detailed comparative analysis of the biological activities of these two enantiomers, focusing on their distinct pharmacological profiles. A significant divergence in activity is observed, most notably in their interaction with monoamine oxidase (MAO) enzymes, where the (R)-enantiomer exhibits substantially greater inhibitory potency against MAO-B.[1] This stereoselectivity underscores the critical importance of chiral considerations in drug design and development. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction

2-Phenylpropylamine is a primary amine that belongs to the phenethylamine class of compounds. Due to the presence of a chiral center at the beta-carbon of the propyl chain, it exists as two distinct enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. It is well-established in pharmacology that stereochemistry can dramatically influence the interaction of small molecules with their biological targets, leading to differences in potency, efficacy, and toxicity.[2] Understanding these differences is paramount for the development of safe and effective therapeutics.

The primary mechanisms of action for 2-phenylpropylamine involve modulation of monoaminergic systems through several key interactions: inhibition of monoamine oxidase (MAO), agonism at the Trace Amine-Associated Receptor 1 (TAAR1), and interaction with adrenergic receptors.[1] This guide will dissect the available data for each enantiomer at these targets.

Quantitative Biological Data

The following tables summarize the known quantitative data for the biological activity of (R)- and (S)-2-Phenylpropylamine. Data for direct receptor binding affinities at adrenergic and dopaminergic receptors are not extensively available in the public literature for both enantiomers in a directly comparative format.

Table 1: Monoamine Oxidase (MAO) Inhibition

EnantiomerTargetAssay TypeValue TypeValueNotes
(R)-2-Phenylpropylamine MAO-BEnzyme InhibitionPotency Ratio~10-fold higher than (S)-enantiomerAttributed to better steric complementarity with the enzyme's binding pocket.[1]
(S)-2-Phenylpropylamine MAO-AEnzyme Inhibition (Ki)Ki584 µM[3]
MAO-BEnzyme Inhibition (Ki)Ki156 µM[3]

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Activity

EnantiomerTargetAssay TypePotencyNotes
(S)-2-Phenylpropylamine Human TAAR1Functional AssayAs potent as β-phenylethylamine (β-PEA)Both are agonists at human TAAR1.[4]
(R)-2-Phenylpropylamine Human TAAR1Functional AssayData not specified, but is a known agonist.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of the 2-phenylpropylamine enantiomers are mediated through complex signaling pathways, primarily impacting the monoaminergic system.

Monoamine Oxidase Inhibition

Monoamine oxidases are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. The inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters. The stereoselective inhibition of MAO-B by (R)-2-phenylpropylamine is a key differentiator between the two enantiomers.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron MA Monoamines (Dopamine, Norepinephrine) VMAT2 VMAT2 MA->VMAT2 MAO_B MAO-B MA->MAO_B Degradation MA_vesicle Vesicular Monoamines VMAT2->MA_vesicle Metabolites Inactive Metabolites MAO_B->Metabolites R_PPA (R)-2-Phenylpropylamine R_PPA->MAO_B Inhibits (Potent)

Caption: Inhibition of MAO-B by (R)-2-Phenylpropylamine.

TAAR1 Agonism

TAAR1 is a G-protein coupled receptor that is activated by trace amines, including β-phenylethylamine, and also by amphetamine-like substances.[5] Activation of TAAR1 can modulate the activity of dopamine and norepinephrine transporters, leading to complex effects on monoaminergic neurotransmission. Both enantiomers of 2-phenylpropylamine are agonists at TAAR1. The downstream signaling of TAAR1 can involve the activation of adenylyl cyclase to produce cyclic AMP (cAMP).

TAAR1_Signaling cluster_membrane Cell Membrane PPA (R/S)-2-Phenylpropylamine TAAR1 TAAR1 PPA->TAAR1 Binds & Activates G_protein Gs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Adrenergic_Signaling PPA (R/S)-2-Phenylpropylamine Adrenergic_Receptor α/β-Adrenergic Receptors PPA->Adrenergic_Receptor Binds & Activates G_protein Gq/Gs Adrenergic_Receptor->G_protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Second_Messenger->Cellular_Response Initiates MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO-A/B Enzyme - Substrate - Assay Buffer - Inhibitor Dilutions start->prepare_reagents pre_incubate Pre-incubate Enzyme, Buffer, and Inhibitor prepare_reagents->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Fluorescence/ Absorbance stop_reaction->measure_signal analyze_data Data Analysis: Calculate % Inhibition Determine IC50/Ki measure_signal->analyze_data end End analyze_data->end TAAR1_Assay_Workflow start Start seed_cells Seed hTAAR1-expressing Cells in Microplate start->seed_cells stimulate_cells Stimulate Cells with Test Compound Dilutions seed_cells->stimulate_cells incubate Incubate at 37°C stimulate_cells->incubate lyse_cells Stop Reaction & Lyse Cells incubate->lyse_cells detect_cAMP Detect Intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Data Analysis: Determine EC50 & Emax detect_cAMP->analyze_data end End analyze_data->end

References

The Agonistic Action of 2-Phenylpropylamine Hydrochloride on Trace Amine-Associated Receptor 1 (TAAR1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of 2-Phenylpropylamine hydrochloride (also known as β-methylphenethylamine or BMPEA) on the Trace Amine-Associated Receptor 1 (TAAR1). As a G-protein coupled receptor implicated in various neurological and psychiatric disorders, TAAR1 has emerged as a significant target for therapeutic intervention. 2-Phenylpropylamine, a trace amine analog, acts as an agonist at this receptor, initiating a cascade of intracellular signaling events that modulate monoaminergic neurotransmission. This document summarizes the available quantitative data on its activity, details the experimental protocols for its characterization, and visualizes the intricate signaling pathways involved.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that binds endogenous trace amines, such as β-phenylethylamine (β-PEA), tyramine, and tryptamine.[1] Structurally related compounds, including amphetamines and other psychoactive substances, also act as agonists at TAAR1.[1] The activation of TAAR1 is known to modulate dopaminergic, serotonergic, and glutamatergic systems, making it a promising target for the treatment of conditions like schizophrenia, depression, and substance use disorders.[2][3] this compound, a phenethylamine derivative, is recognized as a TAAR1 agonist.[4] This guide elucidates the molecular mechanisms underlying its action on TAAR1.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not extensively published, the activity of closely related phenethylamine analogs at TAAR1 provides a strong indication of its expected potency and efficacy. β-phenylethylamine (β-PEA) is a standard full agonist for TAAR1, and studies on various phenethylamines show a range of activities.

Table 1: Comparative Quantitative Data of Phenethylamine Analogs at TAAR1

CompoundReceptor SpeciesAssay TypeEC50KiEmax (% of control)
β-phenylethylamine (β-PEA) HumancAMP Accumulation138 nM[5]Not Reported~100%[5]
Phenethylamine Analogs (general) HumancAMP Accumulation1.8 - 92 µM[6]Not Reported40 - 104%[6]

Note: The data for this compound is inferred from closely related compounds due to the limited availability of direct published values.

Mechanism of Action: TAAR1 Signaling Pathways

Activation of TAAR1 by this compound initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling of TAAR1 to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] However, TAAR1 signaling is multifaceted and also involves other key pathways.

Gαs/cAMP Pathway

The canonical signaling pathway for TAAR1 agonists involves the activation of the Gαs subunit, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

TAAR1_Gs_Pathway 2-Phenylpropylamine 2-Phenylpropylamine TAAR1 TAAR1 2-Phenylpropylamine->TAAR1 binds to Gas Gαs TAAR1->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Nucleus Nucleus CREB->Nucleus translocates to

TAAR1 Gαs-cAMP signaling pathway.

β-Arrestin2 and MAP Kinase Pathways

TAAR1 signaling is not limited to G-protein coupling. It can also signal through a G-protein-independent pathway involving β-arrestin2.[1] This pathway can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[2][7] ERK activation can, in turn, influence gene expression and other cellular processes.

TAAR1_BetaArrestin_Pathway 2-Phenylpropylamine 2-Phenylpropylamine TAAR1 TAAR1 2-Phenylpropylamine->TAAR1 BetaArrestin2 β-Arrestin2 TAAR1->BetaArrestin2 recruits ERK_Cascade MAPK/ERK Cascade BetaArrestin2->ERK_Cascade activates Cellular_Responses Gene Expression, Cellular Proliferation ERK_Cascade->Cellular_Responses leads to

TAAR1 β-Arrestin2 and MAPK signaling.

Interaction with Dopamine D2 Receptor

A crucial aspect of TAAR1's mechanism of action is its interaction with the dopamine D2 receptor (D2R). TAAR1 and D2R can form heterodimers, which alters the signaling output of both receptors.[2] This interaction can lead to a reduction in D2R-mediated signaling and an attenuation of the AKT/GSK3β pathway, which is often dysregulated in psychiatric disorders.[2]

TAAR1_D2R_Interaction cluster_membrane Cell Membrane TAAR1 TAAR1 TAAR1_D2R TAAR1-D2R Heterodimer TAAR1->TAAR1_D2R D2R D2 Receptor D2R->TAAR1_D2R Downstream_Signaling Altered Downstream Signaling TAAR1_D2R->Downstream_Signaling 2-Phenylpropylamine 2-Phenylpropylamine 2-Phenylpropylamine->TAAR1 Dopamine Dopamine Dopamine->D2R

TAAR1 and Dopamine D2 Receptor heterodimerization.

Experimental Protocols

The characterization of this compound's activity at TAAR1 relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Ki determination)

This competitive binding assay measures the affinity of this compound for TAAR1 by assessing its ability to displace a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing TAAR1 B Incubate membranes with radioligand (e.g., [3H]-compound) and varying concentrations of 2-Phenylpropylamine HCl A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Plot data and determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing TAAR1 in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable TAAR1 radioligand, and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled TAAR1 ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for EC50 and Emax determination)

This functional assay quantifies the ability of this compound to stimulate cAMP production in cells expressing TAAR1.

Workflow:

cAMP_Assay_Workflow A Seed cells expressing TAAR1 in a multi-well plate B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate cells with varying concentrations of 2-Phenylpropylamine HCl B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF, ELISA) C->D E Plot cAMP concentration against log concentration of the agonist D->E F Determine EC50 and Emax from the dose-response curve E->F

Workflow for cAMP Accumulation Assay.

Detailed Protocol:

  • Cell Culture: Plate HEK293 or other suitable cells stably or transiently expressing TAAR1 in 96- or 384-well plates and culture overnight.

  • Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known TAAR1 full agonist like β-PEA) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound acts as an agonist at the Trace Amine-Associated Receptor 1, initiating a cascade of intracellular signaling events primarily through the Gαs/cAMP pathway, but also involving β-arrestin2 and interactions with the dopamine D2 receptor. This multifaceted signaling profile underscores the complex modulatory role of TAAR1 in the central nervous system. The quantitative characterization of its activity, through standardized radioligand binding and functional assays, is crucial for understanding its therapeutic potential. Further research into the specific downstream effects and in vivo pharmacology of this compound will be instrumental in advancing the development of novel TAAR1-targeted therapies for a range of neurological and psychiatric disorders.

References

Spectroscopic Analysis of 2-Phenylpropylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpropylamine hydrochloride, a compound of interest in various research and development fields. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-phenylpropylamine and its hydrochloride salt. It is important to note that while experimental data for the free base, 2-phenylpropylamine, is available, specific experimental spectra for its hydrochloride salt are less common in publicly accessible databases. The data for the hydrochloride salt is therefore presented based on established principles of how protonation of an amine affects its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the primary amine group in 2-phenylpropylamine to form the hydrochloride salt results in a deshielding effect on neighboring protons and carbons. This is due to the electron-withdrawing inductive effect of the newly formed ammonium group (-NH3+). Consequently, the signals for protons and carbons near the amine group are expected to shift downfield (to a higher ppm value) in the NMR spectra of the hydrochloride salt compared to the free base.

Table 1: ¹H NMR Spectroscopic Data

Assignment 2-Phenylpropylamine (Free Base) in CDCl₃¹ This compound (Predicted) in D₂O/DMSO-d₆
H-2', H-6' (ortho)~7.28 ppm (m)Downfield shift expected
H-3', H-4', H-5' (meta, para)~7.18 ppm (m)Downfield shift expected
H-2 (methine)~2.71 ppm (m)Significant downfield shift expected
H-1 (methylene)~2.80 ppm (m)Significant downfield shift expected
H-3 (methyl)~1.22 ppm (d, J ≈ 6.8 Hz)Minor downfield shift expected
-NH₂Variable, broad-NH₃⁺, variable, broad

¹Data obtained from a 399.65 MHz spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data

Assignment 2-Phenylpropylamine (Free Base) (Predicted in CDCl₃) This compound (Predicted in D₂O/DMSO-d₆)
C-1' (quaternary)~146 ppmMinor shift expected
C-2', C-6' (ortho)~129 ppmMinor shift expected
C-3', C-5' (meta)~128 ppmMinor shift expected
C-4' (para)~126 ppmMinor shift expected
C-2 (methine)~40 ppmSignificant downfield shift expected
C-1 (methylene)~49 ppmSignificant downfield shift expected
C-3 (methyl)~22 ppmMinor downfield shift expected
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for an ammonium salt, in addition to the vibrations associated with the phenyl and alkyl groups. The formation of the ammonium ion (-NH₃⁺) from the primary amine (-NH₂) leads to the appearance of new, broad absorption bands corresponding to N-H stretching and bending vibrations.

Table 3: FT-IR Spectroscopic Data

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) for this compound
-NH₃⁺ (Ammonium)N-H stretching3200-2800 (broad)
-NH₃⁺ (Ammonium)N-H bending (asymmetric)~1600-1575
-NH₃⁺ (Ammonium)N-H bending (symmetric)~1550-1500
Aromatic C-HC-H stretching3100-3000
Aromatic C=CC=C stretching~1600, ~1450
Alkyl C-HC-H stretching3000-2850
Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), this compound is expected to yield a mass spectrum very similar to that of the free base, as the hydrochloride salt will likely dissociate to the free amine in the gas phase upon heating in the ion source. The fragmentation pattern is dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

Table 4: Mass Spectrometry Data

m/z Proposed Fragment Fragmentation Pathway
135[C₉H₁₃N]⁺• (Molecular Ion)Ionization of 2-phenylpropylamine
120[C₈H₁₀N]⁺Loss of a methyl radical (•CH₃)
91[C₇H₇]⁺Tropylium ion, from cleavage of the C-C bond benzylic to the phenyl group
44[C₂H₆N]⁺α-cleavage, loss of a benzyl radical (•C₇H₇)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Instrumentation:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.[2]

    • Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

    • Transfer the powder to a pellet die.

    • Place the die under a vacuum to remove trapped air and moisture.

    • Compress the powder in a hydraulic press at high pressure (several tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To obtain the electron impact mass spectrum of this compound.

Materials and Instrumentation:

  • This compound sample

  • Mass spectrometer with an electron impact (EI) ion source

  • Direct insertion probe or a gas chromatograph (GC) for sample introduction

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. This can be done using a direct insertion probe for solid samples or via a GC for volatile samples.

  • Ionization:

    • The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]

    • This causes the molecules to ionize, primarily forming a molecular ion (M⁺•) by losing an electron.

  • Fragmentation:

    • The excess energy from the ionization process causes the molecular ion to fragment into smaller, charged fragment ions and neutral radicals.

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z values.

    • The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet) IR_Acquisition Spectrum Acquisition (Background and Sample) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Ratioing) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Identification) IR_Processing->IR_Analysis MS_Sample_Intro Sample Introduction (Direct Probe or GC) MS_Ionization Ionization (Electron Impact) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Analysis MS_Detection Detection & Spectrum Generation MS_Analysis->MS_Detection

Caption: General workflow for NMR, FT-IR, and MS analysis.

Fragmentation_Pathway MolecularIon 2-Phenylpropylamine Molecular Ion [C₉H₁₃N]⁺• (m/z 135) Fragment120 [C₈H₁₀N]⁺ (m/z 120) MolecularIon->Fragment120 Fragment91 Tropylium Ion [C₇H₇]⁺ (m/z 91) MolecularIon->Fragment91 Fragment44 [C₂H₆N]⁺ (m/z 44) MolecularIon->Fragment44 α-cleavage Fragment91->MolecularIon LossCH3 - •CH₃ LossC7H7 - •C₇H₇ l1 Solid Arrow: Fragmentation Pathway l2 Dashed Line: Rearrangement

Caption: Proposed EI-MS fragmentation of 2-phenylpropylamine.

References

Navigating the Physicochemical Landscape of 2-Phenylpropylamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This in-depth technical guide focuses on 2-Phenylpropylamine hydrochloride (also known as β-methylphenethylamine hydrochloride), a key intermediate and structural analog to various stimulant compounds. This document provides a comprehensive overview of its solubility and stability characteristics in different solvents, outlines detailed experimental protocols for their determination, and visually represents key experimental workflows.

While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide synthesizes qualitative information and provides generalized experimental frameworks based on established pharmaceutical testing guidelines.

Data Presentation: Solubility and Stability Profile

The solubility and stability of this compound are critical factors influencing its formulation, storage, and biological activity. The following tables summarize the available qualitative data and potential degradation pathways.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventQualitative SolubilityReference/Rationale
Polar Protic WaterSoluble[1]The hydrochloride salt of an amine is expected to be water-soluble.
MethanolSoluble[1]Polar protic nature of methanol facilitates dissolution of the salt.
EthanolSoluble[1]Similar to methanol, its polarity and hydrogen bonding capability aid solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sparingly SolubleIndicated in a certificate of analysis for a related compound.
Non-Polar Non-polar solvents (e.g., hexane, toluene)Insoluble[1]The ionic nature of the hydrochloride salt prevents dissolution in non-polar media.

Table 2: Potential Stability and Degradation Profile of this compound

Stress ConditionPotential Degradation PathwayPotential Degradation ProductsRationale/Influencing Factors
Acidic Hydrolysis Generally stableMinimal degradationAmine hydrochlorides are often stable in acidic conditions.
Basic Hydrolysis Potential for degradationFree base, potential for elimination or rearrangement productsConversion to the more reactive free base can occur.
Oxidative Oxidation of the amine or benzylic positionN-oxides, hydroxylated derivatives, imines, aldehydes, ketonesPrimary amines and benzylic carbons are susceptible to oxidation.[2]
Thermal DecompositionFragmentation of the moleculeHigh temperatures can lead to bond cleavage.
Photolytic (UV/Vis) PhotodegradationComplex mixture of productsThe aromatic ring can absorb UV radiation, leading to photochemical reactions.
Incompatibility Reaction with reducing sugarsMaillard reaction productsA similar compound, phenylpropanolamine hydrochloride, is known to be incompatible with sugars.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline methodologies based on industry-standard practices.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification: Prepare a series of dilutions of the filtered saturated solution with the appropriate solvent. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

1. Materials and Equipment:

  • This compound

  • Solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a specified time.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method.

  • Data Evaluation:

    • Quantify the amount of remaining this compound.

    • Identify and characterize any significant degradation products using HPLC-MS or other suitable analytical techniques.

    • Determine the degradation pathways under different stress conditions.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Excess Compound + Solvent shake Shake at Constant Temperature (24-48h) start->shake settle Settle / Centrifuge shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Filtrate filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate end End calculate->end Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) stress_conditions Acidic (HCl) Basic (NaOH) Oxidative (H₂O₂) Thermal Photolytic stock->stress_conditions sampling Sample at Time Points stress_conditions:acid->sampling stress_conditions:base->sampling stress_conditions:ox->sampling stress_conditions:therm->sampling stress_conditions:photo->sampling hplc_ms Stability-Indicating HPLC-MS Analysis sampling->hplc_ms quantify Quantify Parent Compound hplc_ms->quantify identify Identify Degradation Products hplc_ms->identify pathway Determine Degradation Pathway quantify->pathway identify->pathway report Report pathway->report

References

The Historical Genesis of 2-Phenylpropylamine: A Technical Review of its Discovery and Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of 2-Phenylpropylamine, also known as β-methylphenethylamine, is rooted in the broader scientific exploration of phenethylamines, a class of compounds recognized for their stimulant and psychoactive properties. Emerging from the foundational work on sympathomimetic amines in the early 20th century, the investigation into 2-Phenylpropylamine and its isomers has provided significant insights into structure-activity relationships and the mechanisms of neuro-pharmacology. This technical guide delves into the historical context of its discovery, early research, and the experimental methodologies that characterized its initial scientific investigation.

Historical Context and Discovery

The scientific journey towards understanding 2-Phenylpropylamine began with the synthesis and study of related arylalkylamines. A notable precursor was Phenylpropanolamine, first synthesized around 1910, with its effects on blood pressure being characterized in the subsequent decades.[1] This early work on phenylalkylamines laid the groundwork for the synthesis and investigation of a wide array of derivatives.

The first documented synthesis and pharmacological characterization of 2-Phenylpropylamine is attributed to Hartung and Munch in their 1931 publication, "Amino alcohols. VI. The preparation and pharmacodynamic activity of four isomeric phenylpropylamines."[2] Their research was driven by a desire to understand the structure-activity relationships within this class of compounds, particularly the impact of the position of the methyl group on the propyl chain.[1] 2-Phenylpropylamine is a positional isomer of amphetamine, sharing the same chemical formula (C9H13N) but differing in the placement of the methyl group on the propyl side chain.[1] This subtle structural difference results in distinct pharmacological profiles.

Early Pharmacological Investigations

Initial pharmacological studies on 2-Phenylpropylamine focused on its sympathomimetic effects, particularly its pressor (blood pressure raising) and bronchodilator activities. The early research by Hartung and Munch, and later by Graham and co-workers in 1945, provided the first quantitative data on its potency relative to other well-known sympathomimetic amines.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from these early, seminal studies.

Table 1: Comparative Pressor Activity

CompoundPressor Activity (Relative to Epinephrine)Pressor Activity (Relative to Amphetamine)Reference
2-Phenylpropylamine1/700~1/3[1]
Amphetamine-1[1]

Table 2: Comparative Bronchodilator Activity

CompoundBronchodilator Power (Relative to Amphetamine)MethodReference
2-Phenylpropylamine~2xIsolated Rabbit Lung[1]
Amphetamine1xIsolated Rabbit Lung[1]

Table 3: Acute Toxicity Data

CompoundMLD (rat, s.c.)LD50 (rat, i.v.)MLD (rabbit, i.v.)Reference
2-Phenylpropylamine HCl500 mg/kg50 mg/kg50 mg/kg[1]

Experimental Protocols

The methodologies employed in the early research of 2-Phenylpropylamine reflect the standard practices of organic chemistry and pharmacology of the era.

Synthesis of 2-Phenylpropylamine (Based on Historical Methods)

The synthesis of 2-Phenylpropylamine in the early 20th century was achieved through the catalytic hydrogenation of 2-phenylpropionitrile.[1] While the original paper by Hartung and Munch provides the conceptual framework, a detailed, step-by-step protocol would have resembled the following:

Objective: To synthesize 2-Phenylpropylamine hydrochloride via the catalytic hydrogenation of 2-phenylpropionitrile.

Materials:

  • 2-phenylpropionitrile

  • Palladium on carbon catalyst (Pd/C)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus (autoclave)

  • Filtration apparatus

  • Crystallization dishes

Procedure:

  • Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve 2-phenylpropionitrile in pure, anhydrous ethanol. To this solution, add a catalytic amount of palladium on carbon (typically 5-10% by weight of the nitrile).

  • Acidification: Add three molar equivalents of hydrochloric acid to the reaction mixture. The acidic conditions are crucial for the formation of the hydrochloride salt of the resulting amine and can influence the reaction rate and selectivity.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (pressures used in this era would typically range from 500 to 1500 psi).

  • Reaction: Heat the reaction mixture to a specified temperature (often between 50-100°C) and maintain vigorous agitation to ensure efficient contact between the reactants, catalyst, and hydrogen gas. Monitor the hydrogen uptake to determine the reaction's progress.

  • Work-up: Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Isolation of the Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The crude this compound will precipitate.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound salt.

  • Characterization: Determine the melting point of the purified salt (reported as 123-124°C) to assess its purity.[1]

Pharmacological Evaluation: Pressor and Bronchodilator Effects (Conceptual Reconstruction)

The in-vivo and in-vitro assays to determine the pressor and bronchodilator effects would have followed protocols common in the 1930s and 1940s.

Pressor Activity Assay (In-Vivo):

  • Animal Model: Anesthetized dogs or cats were commonly used.

  • Instrumentation: A carotid artery would be cannulated and connected to a kymograph via a mercury manometer to record blood pressure. The femoral vein would be cannulated for intravenous drug administration.

  • Procedure: After establishing a stable baseline blood pressure, a standard dose of a reference compound (e.g., epinephrine) would be administered to elicit a pressor response. Subsequently, graded doses of the test compound (2-Phenylpropylamine) would be administered, and the resulting changes in blood pressure would be recorded. The magnitude of the pressor response would be compared to that of the reference standard to determine relative potency.

Bronchodilator Activity Assay (In-Vitro):

  • Tissue Preparation: The lungs and trachea would be excised from a freshly sacrificed rabbit. The lungs would be mounted in an isolated organ bath preparation.

  • Perfusion and Contraction: The pulmonary artery would be cannulated and perfused with a physiological salt solution (e.g., Locke's or Ringer's solution) at a constant rate. A bronchoconstrictor agent (e.g., histamine or a cholinergic agonist) would be added to the perfusate to induce a state of bronchoconstriction, which would be measured as an increase in perfusion pressure.

  • Drug Administration: Once a stable bronchoconstriction was achieved, the test compound (2-Phenylpropylamine) would be added to the perfusate in increasing concentrations.

  • Measurement of Relaxation: The resulting decrease in perfusion pressure, indicating bronchodilation, would be recorded. The degree of relaxation would be compared to that produced by a standard bronchodilator like amphetamine to determine relative potency.

Historical Understanding of the Mechanism of Action

In the early to mid-20th century, the understanding of drug action at the molecular level was still developing. The concept of specific receptors was emerging, but the detailed knowledge of neurotransmitter transporters and intracellular signaling cascades was yet to be elucidated. The effects of sympathomimetic amines like 2-Phenylpropylamine were generally attributed to their ability to mimic the effects of stimulating the sympathetic nervous system.

The prevailing theory was that these compounds acted as "indirectly-acting" sympathomimetics. This meant that they were thought to exert their effects not by directly stimulating the "adrenergic receptors" themselves, but by causing the release of the body's own "sympathin" (the term then used for the neurotransmitter of the sympathetic nervous system, later identified as norepinephrine) from sympathetic nerve endings. This released sympathin would then act on the effector organs (e.g., smooth muscle of blood vessels, bronchioles) to produce the observed physiological responses.

The following diagram illustrates this historical concept of the proposed signaling pathway.

historical_mechanism cluster_presynaptic Sympathetic Nerve Ending cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Effector Organ Cell (e.g., Smooth Muscle) nerve_ending Nerve Terminal vesicles Sympathin (Norepinephrine) Storage Vesicles sympathin Released Sympathin vesicles->sympathin Release PPP 2-Phenylpropylamine PPP->vesicles Causes Release receptor Adrenergic Receptor sympathin->receptor Binds to response Physiological Response (e.g., Vasoconstriction, Bronchodilation) receptor->response Initiates

Early 20th Century Proposed Mechanism of 2-Phenylpropylamine Action.

Evolution of Understanding and Modern Perspective

The research focus on 2-Phenylpropylamine and its relatives has evolved significantly over time. With advancements in molecular biology and pharmacology, the understanding of its mechanism of action has become much more refined. A key discovery in the modern era is the identification of 2-Phenylpropylamine as an agonist of the human trace amine-associated receptor 1 (TAAR1).[1] This finding provides a more precise molecular target for its actions. Furthermore, it is now understood to act as a releasing agent of norepinephrine and, to a lesser extent, dopamine, by interacting with their respective transporters. This modern understanding builds upon the foundational observations of the early researchers, providing a molecular basis for the sympathomimetic effects they first described.

The following diagram illustrates a simplified workflow for the historical discovery and initial characterization of a novel sympathomimetic amine like 2-Phenylpropylamine.

discovery_workflow start Observation of Structure-Activity Relationships in Phenylalkylamines synthesis Chemical Synthesis of 2-Phenylpropylamine start->synthesis purification Purification and Salt Formation (e.g., Hydrochloride) synthesis->purification physchem Physicochemical Characterization (e.g., Melting Point) purification->physchem pharm_eval Pharmacological Evaluation physchem->pharm_eval pressor Pressor Activity Assay (In-Vivo) pharm_eval->pressor broncho Bronchodilator Activity Assay (In-Vitro) pharm_eval->broncho toxicity Toxicity Studies (MLD, LD50) pharm_eval->toxicity conclusion Characterization as a Sympathomimetic Amine with Pressor and Bronchodilator Properties pressor->conclusion broncho->conclusion toxicity->conclusion

Historical Workflow for the Discovery of 2-Phenylpropylamine.

Conclusion

The discovery and early research of 2-Phenylpropylamine represent a significant chapter in the history of medicinal chemistry and pharmacology. The foundational work of researchers like Hartung and Munch not only introduced a novel compound but also contributed to the burgeoning understanding of structure-activity relationships among sympathomimetic amines. While the experimental techniques and theoretical frameworks have evolved considerably, the initial characterization of its pressor, bronchodilator, and toxicological properties provided the essential groundwork for all subsequent research into this and related compounds. This historical context remains crucial for a comprehensive understanding of the pharmacology of phenethylamines and their derivatives.

References

Physicochemical Properties of beta-Methylphenethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-Methylphenethylamine (β-MPEA), also known as 2-phenylpropan-1-amine, is a primary amine and a positional isomer of amphetamine. It is of significant interest to researchers in pharmacology and medicinal chemistry due to its activity as a human trace amine-associated receptor 1 (TAAR1) agonist and its interactions with monoamine transporters.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, beta-methylphenethylamine hydrochloride. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Physicochemical Data

The fundamental physicochemical properties of beta-methylphenethylamine hydrochloride are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₄ClN[2]
Molecular Weight 171.67 g/mol [2]
Appearance White crystalline solid
Melting Point 123-124 °C[1]
Boiling Point 80 °C at 10 mmHg (for free base)[1]
Solubility Soluble in water and alcohol
pKa ~9.83 (estimated from phenethylamine)[3]
LogP 2.2 (for free base)

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum of the free base is expected to show signals for the aromatic protons in the range of δ 7.1-7.3 ppm. The methine proton (CH) adjacent to the phenyl group would appear as a multiplet around δ 2.8-3.0 ppm. The methylene protons (CH₂) adjacent to the amine group are expected to resonate as a doublet of doublets around δ 2.6-2.8 ppm. The methyl protons (CH₃) would be a doublet at approximately δ 1.2 ppm. The amine protons (NH₂) typically appear as a broad singlet.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum of the free base would show aromatic carbons between δ 126-145 ppm. The benzylic methine carbon is expected around δ 45-50 ppm, the methylene carbon adjacent to the nitrogen at approximately δ 40-45 ppm, and the methyl carbon around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry of beta-methylphenethylamine typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the aminoethyl group. For the hydrochloride salt, analysis is often performed on the free base after appropriate sample preparation. High-resolution mass spectrometry can be used for exact mass determination.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination

Objective: To determine the temperature range over which the solid beta-methylphenethylamine hydrochloride transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry beta-methylphenethylamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Analysis: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Objective: To determine the concentration of beta-methylphenethylamine hydrochloride in a saturated aqueous solution at a specified temperature.

Methodology:

  • Sample Preparation: An excess amount of beta-methylphenethylamine hydrochloride is added to a known volume of distilled or deionized water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.

  • Quantification: The concentration of beta-methylphenethylamine hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated amine in beta-methylphenethylamine hydrochloride.

Methodology:

  • Sample Preparation: A known concentration of beta-methylphenethylamine hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility of both the free base and the salt.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a burette are used.

  • Procedure:

    • The solution of beta-methylphenethylamine hydrochloride is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is measured and recorded after each incremental addition of the titrant.

    • The titration is continued past the equivalence point.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine and the free base are equal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways associated with beta-methylphenethylamine and a general workflow for its physicochemical characterization.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft BMPEA β-Methylphenethylamine TAAR1 TAAR1 BMPEA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates NET Norepinephrine Transporter (NET) PKA->NET Phosphorylates Dopamine_Efflux Dopamine Efflux DAT->Dopamine_Efflux Reversal NE_Efflux Norepinephrine Efflux NET->NE_Efflux Reversal Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine_Efflux NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE_Efflux Dopamine Dopamine Dopamine_Efflux->Dopamine Norepinephrine Norepinephrine NE_Efflux->Norepinephrine

Caption: TAAR1 signaling cascade initiated by beta-methylphenethylamine.

experimental_workflow Start Physicochemical Characterization Properties Identify Key Properties: - Melting Point - Solubility - pKa - Spectral Data Start->Properties Protocols Select Standard Experimental Protocols Properties->Protocols Execution Perform Experiments Protocols->Execution Data_Collection Collect and Record Data Execution->Data_Collection Analysis Analyze Results Data_Collection->Analysis Report Compile Technical Guide Analysis->Report

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2-Phenylpropylamine Hydrochloride: A Structural Isomer of Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-phenylpropylamine hydrochloride, a structural isomer of the well-known central nervous system stimulant, amphetamine. The document elucidates the comparative physicochemical properties, synthesis methodologies, and pharmacological profiles of these two isomers. Detailed experimental protocols for synthesis and key pharmacological assays are provided to facilitate further research and development. Furthermore, this guide explores the intricate signaling pathways through which these compounds exert their effects, with a focus on their interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). All quantitative data is presented in tabular format for clear comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Amphetamine, or 1-phenylpropan-2-amine, has a long and complex history in medicine and society. Its potent psychostimulant effects, mediated primarily through the release of dopamine and norepinephrine, have led to its use in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, but also to its widespread abuse. Structural isomers of amphetamine, such as 2-phenylpropylamine (also known as β-methylphenethylamine), offer a valuable opportunity to explore the structure-activity relationships that govern the pharmacological effects of this class of compounds. Both amphetamine and 2-phenylpropylamine are agonists of the human trace amine-associated receptor 1 (TAAR1)[1]. This guide aims to provide a detailed technical overview of this compound, offering a direct comparison with its more famous isomer, amphetamine hydrochloride, to inform future research in neuropharmacology and drug development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and amphetamine hydrochloride is presented in Table 1. These properties are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

PropertyThis compoundAmphetamine Hydrochloride
Chemical Name 2-phenylpropan-1-amine hydrochloride1-phenylpropan-2-amine hydrochloride
Synonyms β-Methylphenethylamine HClalpha-Methylphenethylamine HCl
CAS Number 20388-87-82706-50-5
Molecular Formula C₉H₁₄ClNC₉H₁₄ClN
Molecular Weight 171.67 g/mol 171.67 g/mol
Melting Point 123-124 °C~154 °C
Appearance White to off-white crystalline solidWhite crystalline powder
Solubility Soluble in water and ethanolSoluble in water
pKa 9.92 ± 0.10 (Predicted)9.9

Synthesis and Experimental Protocols

The synthesis of 2-phenylpropylamine and amphetamine can be achieved through various established chemical routes. The Leuckart reaction and reductive amination are common methods for producing primary amines from ketones. Below are detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation, a common and effective method.

Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylpropionitrile

This method provides a direct route to 2-phenylpropylamine from the corresponding nitrile.

Materials:

  • 2-Phenylpropionitrile

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Gas (H₂)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-phenylpropionitrile (1 equivalent) in anhydrous ethanol.

  • Acidification: To this solution, carefully add three equivalents of concentrated hydrochloric acid.

  • Catalyst Addition: Add 10% Palladium on carbon catalyst to the mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature. Maintain vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white crystalline solid[1].

G cluster_synthesis Synthesis of 2-Phenylpropylamine HCl 2-Phenylpropionitrile 2-Phenylpropionitrile Dissolution Dissolve in Anhydrous Ethanol + HCl 2-Phenylpropionitrile->Dissolution Hydrogenation_Vessel High-Pressure Hydrogenation Vessel Dissolution->Hydrogenation_Vessel Hydrogenation Catalytic Hydrogenation Hydrogenation_Vessel->Hydrogenation Catalyst 10% Pd/C, H₂ Catalyst->Hydrogenation_Vessel Filtration Filtration Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product 2-Phenylpropylamine HCl Recrystallization->Product

Caption: Synthetic workflow for this compound.

Comparative Pharmacology

The subtle difference in the position of the methyl group between 2-phenylpropylamine and amphetamine leads to distinct pharmacological profiles. Both compounds are monoamine releasing agents, but their potencies and selectivities differ.

Monoamine Release

Both 2-phenylpropylamine and amphetamine function as releasing agents for norepinephrine (NE) and dopamine (DA). However, amphetamine is significantly more potent in this regard.

CompoundNorepinephrine (NE) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)
β-Methylphenethylamine (2-Phenylpropylamine) 126627
d-Amphetamine 7.224.8

Data obtained from studies on rat brain synaptosomes.

In Vivo Potency

In vivo studies have shown that 2-phenylpropylamine has approximately one-third the pressor activity of amphetamine, indicating a lower potency in elevating blood pressure[1].

Signaling Pathways

The pharmacological effects of 2-phenylpropylamine and amphetamine are mediated through a complex interplay with several key proteins in the central nervous system. The primary mechanism involves the release of monoamine neurotransmitters, which is initiated by their interaction with monoamine transporters and the intracellular Trace Amine-Associated Receptor 1 (TAAR1).

G cluster_pathway Monoamine Releasing Agent Signaling Pathway Drug 2-Phenylpropylamine / Amphetamine DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) Drug->DAT_NET Substrate VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Drug->VMAT2 Inhibition TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Drug->TAAR1 Agonist DAT_NET->Drug Uptake into Presynaptic Neuron Efflux Dopamine/Norepinephrine Efflux DAT_NET->Efflux Reverse Transport Vesicular_Release Inhibition of Vesicular Uptake & Increased Cytosolic Monoamines VMAT2->Vesicular_Release G_alpha_s Gαs TAAR1->G_alpha_s G_alpha_13 Gα13 TAAR1->G_alpha_13 AC Adenylate Cyclase G_alpha_s->AC Activation RhoA RhoA G_alpha_13->RhoA Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->DAT_NET Phosphorylation RhoA->DAT_NET Trafficking Modulation Vesicular_Release->Efflux

Caption: Signaling cascade of monoamine releasing agents.

As depicted in the diagram, these compounds are substrates for the dopamine and norepinephrine transporters (DAT and NET), allowing them to enter the presynaptic neuron. Once inside, they inhibit the vesicular monoamine transporter 2 (VMAT2), which leads to an increase in cytosolic dopamine and norepinephrine. Concurrently, they act as agonists at the intracellular TAAR1. TAAR1 activation initiates downstream signaling through Gαs and Gα13 proteins. The Gαs pathway activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα13 pathway activates RhoA. Both PKA and RhoA can modulate the function and trafficking of DAT and NET, ultimately promoting the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

Key Experimental Protocols in Pharmacology

To characterize the pharmacological profile of compounds like 2-phenylpropylamine and amphetamine, specific in vitro assays are essential. Below are detailed protocols for radioligand binding assays for the dopamine and norepinephrine transporters.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 cells)

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)

  • Non-specific binding control: GBR 12909 or unlabeled WIN 35,428

  • Test compound (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Experimental Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of a high concentration of GBR 12909 (e.g., 10 µM).

    • Test Compound: 50 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (to a final concentration of approximately 1-2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the prepared cell membrane suspension (typically 20-50 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

G cluster_assay DAT Radioligand Binding Assay Workflow Start Prepare Reagents & 96-well Plate Add_Components Add Buffer/NSB/Test Compound, [³H]WIN 35,428, and DAT Membranes Start->Add_Components Incubate Incubate at 4°C Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Ki) Count->Analyze End Results Analyze->End

Caption: Experimental workflow for a DAT binding assay.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay is similar to the DAT binding assay but is specific for the norepinephrine transporter.

Materials:

  • Cell membranes prepared from cells expressing human NET (e.g., HEK-293 cells)

  • Radioligand: [³H]Nisoxetine (a potent NET inhibitor)

  • Non-specific binding control: Desipramine

  • Test compound (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Experimental Protocol:

The experimental protocol for the NET binding assay is analogous to the DAT binding assay described above, with the substitution of [³H]Nisoxetine as the radioligand and desipramine as the non-specific binding control.

Conclusion

This compound, as a structural isomer of amphetamine, presents a compelling case for structure-activity relationship studies within the phenethylamine class of compounds. While sharing the same fundamental mechanism as a monoamine releasing agent, its lower potency compared to amphetamine highlights the critical role of the methyl group's position on the propyl chain in determining pharmacological activity. The detailed physicochemical data, synthesis protocols, and pharmacological assay methodologies provided in this guide serve as a valuable resource for researchers and scientists in the fields of neuropharmacology and drug development. A thorough understanding of the subtle differences between these isomers can pave the way for the design of novel therapeutic agents with more refined pharmacological profiles. Further investigation into the receptor binding affinities and in vivo effects of 2-phenylpropylamine is warranted to fully elucidate its therapeutic potential and to contribute to a deeper understanding of the neurobiology of monoamine systems.

References

A Deep Dive into the Neurochemical Landscape of 2-Phenylpropylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine, is a structural isomer of amphetamine and a primary amine that has garnered interest in the scientific community for its stimulant properties and its presence as an undeclared ingredient in some dietary supplements.[1][2] As a chiral molecule, 2-phenylpropylamine exists as two distinct enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. It is well-established in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs, with enantiomers often exhibiting different potencies, efficacies, and even mechanisms of action. This technical guide provides a comprehensive overview of the neurochemical effects of the enantiomers of 2-phenylpropylamine, focusing on their interactions with key molecular targets in the central nervous system, including monoamine transporters and the trace amine-associated receptor 1 (TAAR1). This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the structure-activity relationships and therapeutic potential of this and related compounds.

Core Neurochemical Profile

The primary mechanism of action of 2-phenylpropylamine and its analogs involves the modulation of monoaminergic systems, primarily dopamine and norepinephrine, through interactions with their respective transporters.[2] Additionally, these compounds are known agonists of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[3]

Interaction with Monoamine Transporters

2-Phenylpropylamine acts as a substrate-type releasing agent at both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This means that it is transported into the presynaptic neuron by these transporters and, once inside, triggers the reverse transport or efflux of dopamine and norepinephrine from the neuron into the synaptic cleft.

A key study investigating the neurochemical effects of racemic β-methylphenethylamine (BMPEA) and its N-methylated analog, MPPA, in rat brain synaptosomes provided the following quantitative data on their potency as monoamine releasers:

CompoundDAT Release EC50 (nM)NET Release EC50 (nM)SERT Release
(±)-β-Methylphenethylamine (BMPEA)79.8 ± 11.113.3 ± 1.2Inactive
(±)-N-Methyl-β-methylphenethylamine (MPPA)70.0 ± 10.014.0 ± 2.0Inactive
d-Amphetamine5.0 ± 1.01.8 ± 0.3>10,000

Table 1: Potency of Racemic β-Methylphenethylamine and Analogs as Monoamine Releasers. Data are presented as EC50 values (mean ± S.E.M.) for neurotransmitter release from rat brain synaptosomes. Inactivity at SERT is noted for concentrations up to 10 µM.[2]

These findings indicate that racemic 2-phenylpropylamine is substantially less potent than d-amphetamine at inducing both dopamine and norepinephrine release.[2] Furthermore, it exhibits a preference for the norepinephrine transporter over the dopamine transporter. Notably, racemic 2-phenylpropylamine was found to be inactive at the serotonin transporter (SERT) at the concentrations tested.[2]

While data for the individual enantiomers of 2-phenylpropylamine are not available in the cited literature, studies on the stereoselectivity of related phenylethylamine derivatives at monoamine transporters suggest that the (R)- and (S)-enantiomers likely possess different affinities and potencies.[4][5] For amphetamine, the (S)-enantiomer (dextroamphetamine) is known to be the more potent enantiomer at DAT and NET.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Both amphetamine and β-methylphenethylamine are agonists at the human trace amine-associated receptor 1 (TAAR1).[3] Activation of TAAR1 can modulate the activity of monoamine transporters, leading to a decrease in neurotransmitter reuptake and an increase in neurotransmitter efflux.[6] The stereoselectivity of 2-phenylpropylamine enantiomers at TAAR1 has not been explicitly detailed in the available literature, however, studies on amphetamine and methamphetamine isomers at TAAR1 have demonstrated enantiomeric differences in potency and efficacy, suggesting that a similar stereoselectivity may exist for 2-phenylpropylamine.

Signaling Pathways and Experimental Workflows

The neurochemical effects of 2-phenylpropylamine enantiomers are mediated through complex signaling pathways initiated by their interaction with monoamine transporters and TAAR1. The following diagrams illustrate these interactions and a typical experimental workflow for their characterization.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron Enantiomer Enantiomer DAT Dopamine Transporter (DAT) Enantiomer->DAT Substrate NET Norepinephrine Transporter (NET) Enantiomer->NET Substrate TAAR1 TAAR1 Enantiomer->TAAR1 Agonist DA_cyto Cytosolic Dopamine DAT->DA_cyto Internalization NE_cyto Cytosolic Norepinephrine NET->NE_cyto Internalization TAAR1->DAT Modulates TAAR1->NET Modulates VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Release NE_vesicle Norepinephrine Vesicle NE_vesicle->NE_cyto Release DA_cyto->DA_vesicle Uptake via VMAT2 DA_synapse Dopamine DA_cyto->DA_synapse Efflux NE_cyto->NE_vesicle Uptake via VMAT2 NE_synapse Norepinephrine NE_cyto->NE_synapse Efflux

Caption: Interaction of 2-Phenylpropylamine Enantiomers with Presynaptic Monoamine Systems.

Experimental_Workflow Start Start: Synthesize/Acquire (R)- and (S)-2-Phenylpropylamine Binding_Assay Radioligand Binding Assays (DAT, NET, SERT, TAAR1) Start->Binding_Assay Uptake_Assay Synaptosomal/Cell-based Neurotransmitter Uptake Assays Start->Uptake_Assay Release_Assay Synaptosomal/Cell-based Neurotransmitter Release Assays Start->Release_Assay Data_Analysis Data Analysis: Determine Ki, IC50, EC50 values Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Release_Assay->Data_Analysis In_Vivo In Vivo Microdialysis (Optional) Data_Analysis->In_Vivo End End: Characterize Neurochemical Profile Data_Analysis->End In_Vivo->End

Caption: Experimental Workflow for Characterizing Neurochemical Effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the neurochemical properties of 2-phenylpropylamine enantiomers. The following are generalized protocols for key in vitro assays based on established methods in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of 2-phenylpropylamine for monoamine transporters (DAT, NET, SERT) and TAAR1.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter, or TAAR1.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT), or a suitable radiolabeled TAAR1 agonist/antagonist.

  • Test compounds: (R)- and (S)-2-phenylpropylamine.

  • Reference compounds (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known inhibitor.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assays

Objective: To determine the potency (EC50) and efficacy (Emax) of the (R)- and (S)-enantiomers of 2-phenylpropylamine to induce the release of dopamine and serotonin.

Materials:

  • Rat brain synaptosomes or HEK293 cells expressing the respective human transporters (DAT or SERT).

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]serotonin.

  • Test compounds: (R)- and (S)-2-phenylpropylamine.

  • Reference compound (e.g., d-amphetamine).

  • Krebs-Ringer-HEPES buffer.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-load synaptosomes or cells with the radiolabeled neurotransmitter by incubating them in buffer containing [³H]dopamine or [³H]serotonin.

  • Wash the synaptosomes/cells to remove excess extracellular radiolabel.

  • Resuspend the loaded synaptosomes/cells in buffer.

  • Add varying concentrations of the test or reference compounds to initiate neurotransmitter release.

  • Incubate for a specified time at 37°C.

  • Terminate the release by pelleting the synaptosomes/cells via centrifugation or by rapid filtration.

  • Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the pellet (representing retained neurotransmitter).

  • Calculate the percentage of total neurotransmitter released for each concentration of the test compound.

  • Determine the EC50 and Emax values by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The available evidence indicates that racemic 2-phenylpropylamine is a less potent, norepinephrine-preferring monoamine releasing agent compared to d-amphetamine, with no significant activity at the serotonin transporter. It also acts as a TAAR1 agonist. However, a significant knowledge gap exists regarding the specific neurochemical profiles of its individual (R)- and (S)-enantiomers.

Future research should prioritize the separate pharmacological characterization of the (R)- and (S)-enantiomers of 2-phenylpropylamine. This includes determining their binding affinities and functional potencies at DAT, NET, SERT, and TAAR1. Such studies will provide a clearer understanding of the structure-activity relationships and the potential for stereoselective effects on monoaminergic systems. This knowledge is essential for a comprehensive risk assessment of these compounds and for exploring any potential therapeutic applications. The detailed experimental protocols provided herein offer a framework for conducting such crucial investigations.

References

Methodological & Application

Application Note: Chiral Separation of 2-Phenylpropylamine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpropylamine, a chiral amine, and its derivatives are significant in pharmaceutical development due to the differential pharmacological and toxicological profiles of their enantiomers. Consequently, the accurate separation and quantification of the (R)- and (S)-enantiomers are critical for efficacy and safety assessment. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a robust and widely adopted technique for achieving this enantioselective analysis. This document provides a detailed protocol for the chiral separation of 2-phenylpropylamine enantiomers, drawing upon established methods for analogous compounds. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of racemic compounds, including amphetamine and its analogs.[1][2]

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of a racemic mixture can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP is composed of a chiral selector that is immobilized on a solid support, typically silica gel. As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. Due to the different spatial arrangements of the enantiomers, these complexes have different stabilities, leading to different retention times and, thus, their separation.

The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving a successful chiral separation with good resolution.[2] Polysaccharide-based CSPs are particularly effective for a wide variety of chiral compounds.[1][3]

Experimental Protocols

This section details the necessary instrumentation, materials, and a step-by-step procedure for the chiral separation of 2-phenylpropylamine enantiomers.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump (binary or quaternary), an autosampler, a column thermostat, and a UV detector is required.[1]

  • Chiral Stationary Phase (CSP): A Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size) or an equivalent amylose tris(3,5-dimethylphenylcarbamate) stationary phase is recommended.[1] Alternatively, a macrocyclic glycopeptide-based CSP, such as an Astec® CHIROBIOTIC™ V2 column, can be effective, particularly in polar ionic mode.[2][4]

  • Chemicals and Reagents:

    • Racemic 2-phenylpropylamine

    • n-Hexane (HPLC grade)

    • 2-Propanol (Isopropanol, HPLC grade)

    • Methanol (HPLC grade)

    • Acetic acid (analytical grade)

    • Ammonium hydroxide (analytical grade)

Sample Preparation

  • Prepare a stock solution of racemic 2-phenylpropylamine in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Chromatographic Conditions

Two primary methods are presented, a normal-phase method and a polar ionic mode method, to provide flexibility for different laboratory setups and compound characteristics.

Method 1: Normal-Phase Chromatography

This method is commonly used with polysaccharide-based CSPs and often provides excellent enantioselectivity.[1]

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method 2: Polar Ionic Mode Chromatography

This mode is particularly effective with macrocyclic glycopeptide CSPs and is compatible with mass spectrometry detection.[2][5]

ParameterCondition
Column Astec® CHIROBIOTIC™ V2 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide
Flow Rate 0.5 mL/min
Column Temperature 20 °C
Detection UV at 254 nm or Mass Spectrometry
Injection Volume 10 µL

Procedure

  • Column Equilibration: Equilibrate the chosen column with the corresponding mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared 2-phenylpropylamine sample solution.

  • Data Acquisition: Record the chromatogram and the retention times for the two enantiomer peaks.

  • Analysis: Identify the enantiomers based on the elution order (if known) or by injecting a standard of a pure enantiomer. Calculate the resolution (Rs) between the two peaks.

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of 2-phenylpropylamine enantiomers based on the two methods described. These values are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

MethodEnantiomerRetention Time (min)Resolution (Rs)Selectivity Factor (α)
Normal-Phase Enantiomer 1~ 8.5\multirow{2}{}{> 1.5}\multirow{2}{}{~ 1.3}
Enantiomer 2~ 10.2
Polar Ionic Mode Enantiomer 1~ 6.8\multirow{2}{}{> 2.0}\multirow{2}{}{~ 1.4}
Enantiomer 2~ 8.5

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the chiral separation of 2-phenylpropylamine and the logical relationship of key experimental parameters.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic 2-Phenylpropylamine prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc2 Inject Sample prep4->hplc2 hplc1 Equilibrate HPLC Column hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 data1 Record Chromatogram hplc4->data1 data2 Determine Retention Times data1->data2 data3 Calculate Resolution and Selectivity data2->data3 G cluster_params Key Experimental Parameters cluster_results Chromatographic Results CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention MobilePhase->Selectivity FlowRate Flow Rate FlowRate->Retention Temperature Temperature Temperature->Resolution Temperature->Retention

References

Application Notes and Protocols for the Quantification of 2-Phenylpropylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Phenylpropylamine (also known as β-methylphenethylamine or BMPEA) in biological matrices such as urine and blood. The protocols are designed for use in research, clinical, and forensic toxicology settings.

Introduction to 2-Phenylpropylamine Analysis

2-Phenylpropylamine (BMPEA) is a positional isomer of amphetamine and has been identified as a substance of interest in dietary supplements and doping control[1][2]. Accurate and sensitive quantification of BMPEA in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and regulatory enforcement. The primary analytical techniques for the quantification of BMPEA are chromatography-mass spectrometry-based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, such as ELISA, can serve as a preliminary screening tool.

This document outlines validated protocols for LC-MS/MS and GC-MS analysis and provides a template for the development of a competitive ELISA for BMPEA screening.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of BMPEA in biological fluids. It offers the advantage of minimal sample derivatization and high throughput capabilities[3].

Quantitative Data Summary

The following table summarizes the quantitative parameters of various LC-MS/MS methods for the analysis of 2-Phenylpropylamine and other phenethylamines in biological samples.

ParameterUrineBlood/PlasmaReference
Limit of Detection (LOD) 0.5 ng/mL1.25 ng/mL[2][4]
Limit of Quantification (LOQ) 1.0 ng/mL2.5 - 20 ng/mL[2][4][5]
Linearity Range 1.0 - 50.0 ng/mL20 - 1000 ng/mL[2][2][6]
Recovery >70%87.4%[4]
Matrix Effect Investigated, but specific values varyInvestigated, can be compensated with appropriate internal standards[3][7]
Experimental Protocol: LC-MS/MS Analysis of BMPEA in Urine

This protocol is based on a validated method for the detection of BMPEA in urine samples[1][8].

2.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A two-step liquid-liquid extraction is employed to isolate BMPEA and remove interfering matrix components[1][8].

  • Hydrolysis (Optional but Recommended): To improve detection, hydrolysis of phase II conjugates is recommended[1][8].

    • To 1 mL of urine, add 4 mL of water and an appropriate internal standard (e.g., phentermine).

    • Add 1 mL of 6 mol/L HCl.

    • Incubate at 105°C for 30 minutes.

    • Cool to room temperature.

  • Extraction:

    • Add 5 mL of diethyl ether and vortex for 20 minutes to remove acidic interferences.

    • Centrifuge at 3,000 rpm for 5 minutes and discard the ether (upper) layer.

    • Adjust the aqueous layer to a basic pH with a suitable buffer.

    • Perform a second extraction with an organic solvent suitable for basic compounds.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2.2.2. Chromatographic Conditions

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: HSS T3 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[1].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol[1].

  • Flow Rate: 300 µL/min[1].

  • Column Temperature: 45°C[1].

  • Gradient: Isocratic at 10% B for 7.5 minutes to resolve isomers, followed by a wash and re-equilibration[1].

  • Injection Volume: 10 µL.

2.2.3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • BMPEA: Precursor ion m/z 136.1, with product ions for quantification and qualification (e.g., m/z 119.1 and 91.1)[2].

    • Internal Standard (e.g., Phentermine): Monitor appropriate transitions.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis urine_sample 1. Urine Sample Collection hydrolysis 2. Hydrolysis (Optional) urine_sample->hydrolysis l_l_extraction 3. Liquid-Liquid Extraction hydrolysis->l_l_extraction evaporation 4. Evaporation l_l_extraction->evaporation reconstitution 5. Reconstitution evaporation->reconstitution injection 6. Injection into UPLC reconstitution->injection separation 7. Chromatographic Separation injection->separation detection 8. MS/MS Detection (MRM) separation->detection quantification 9. Data Analysis & Quantification detection->quantification

Caption: LC-MS/MS workflow for 2-Phenylpropylamine analysis in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and reliable technique for the quantification of BMPEA. Due to the polar nature of the amine group, derivatization is typically required to improve chromatographic peak shape and thermal stability.

Quantitative Data Summary

The following table summarizes the quantitative parameters of various GC-MS methods for the analysis of phenethylamines in biological samples.

ParameterUrineBlood/PlasmaReference
Limit of Detection (LOD) 0.002 µg/mL0.43 ng/mL[9]
Limit of Quantification (LOQ) 0.08 µg/mL1.42 ng/mL[9]
Linearity Range 0.1 - 10 µg/mL2.5 - 50 ng/mL
Recovery >90%~85-90%[10]
Precision (%RSD) <15%<10%[9]
Experimental Protocol: GC-MS Analysis of BMPEA in Blood

This protocol is a composite based on established methods for phenethylamine analysis in blood[10][11].

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment:

    • To 1 mL of whole blood or plasma, add an appropriate internal standard (e.g., amphetamine-d8).

    • For whole blood, perform a hemolysis step (e.g., freeze-thaw cycles) followed by protein precipitation (e.g., with acetonitrile). Centrifuge and collect the supernatant.

  • SPE Procedure (Mixed-Mode Cation Exchange):

    • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the analyte with a suitable organic solvent, often containing a small percentage of a basic modifier (e.g., ammoniated methanol).

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

3.2.2. Derivatization

Derivatization is crucial for GC-MS analysis of phenethylamines to improve volatility and chromatographic performance[10].

  • To the dried extract, add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).

  • Incubate at 60-70°C for 15-30 minutes.

  • Cool to room temperature before injection.

3.2.3. Chromatographic Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

3.2.4. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Monitored Ions: Select characteristic ions for the derivatized BMPEA and the internal standard.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation (Blood) cluster_analysis GC-MS Analysis blood_sample 1. Blood Sample Collection pretreatment 2. Pre-treatment (Hemolysis & PPT) blood_sample->pretreatment spe 3. Solid-Phase Extraction pretreatment->spe evaporation1 4. Evaporation spe->evaporation1 derivatization 5. Derivatization evaporation1->derivatization injection 6. Injection into GC derivatization->injection separation 7. Chromatographic Separation injection->separation detection 8. MS Detection (SIM) separation->detection quantification 9. Data Analysis & Quantification detection->quantification

Caption: GC-MS workflow for 2-Phenylpropylamine analysis in blood.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

While specific commercial ELISA kits for 2-Phenylpropylamine are not widely available, a competitive ELISA can be developed as a high-throughput screening tool. This would require the development of a specific antibody against BMPEA. Below is a general protocol for a competitive ELISA.

Principle of Competitive ELISA

In a competitive ELISA, the antigen present in the sample competes with a labeled antigen for binding to a limited amount of primary antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

General Experimental Protocol

4.2.1. Reagent Preparation

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

  • Primary Antibody: Specific antibody against 2-Phenylpropylamine.

  • Labeled Antigen: BMPEA conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

4.2.2. Assay Procedure

  • Coating: Coat a 96-well microplate with the anti-BMPEA antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Competition: Add standards or samples to the wells, followed by the addition of the HRP-conjugated BMPEA. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Logical Relationship Diagram

ELISA_Logic cluster_principle Competitive ELISA Principle cluster_result Result Interpretation sample_ag BMPEA in Sample (Unlabeled) antibody Anti-BMPEA Antibody (Coated on plate) sample_ag->antibody Competes for binding labeled_ag BMPEA-HRP Conjugate (Labeled) labeled_ag->antibody high_bmpea High BMPEA in Sample low_signal Low Colorimetric Signal high_bmpea->low_signal leads to low_bmpea Low BMPEA in Sample high_signal High Colorimetric Signal low_bmpea->high_signal leads to

References

Using 2-Phenylpropylamine hydrochloride as a starting material for novel compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2-Phenylpropylamine hydrochloride and its derivatives may be subject to legal and regulatory restrictions in various jurisdictions. All experiments involving this compound must be conducted in a licensed facility, in strict compliance with all applicable local, national, and international laws and regulations. Appropriate personal protective equipment (PPE) and safety protocols must be used at all times when handling this and any related chemical substances. This information is not intended to encourage or facilitate any illegal activities.

Application Notes: 2-Phenylpropylamine as a Scaffold for Novel Compound Synthesis

2-Phenylpropylamine, also known as β-methylphenethylamine, is a versatile primary amine that serves as a valuable starting material in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a chiral center, a primary amine group, and an aromatic phenyl ring, offers multiple points for chemical modification to generate diverse libraries of novel compounds.

The primary amine is a key functional group for derivatization.[1] It can readily undergo reactions such as N-acylation to form amides, or reductive amination with aldehydes and ketones to produce a wide range of secondary and tertiary amines.[1] These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences pharmacokinetic and pharmacodynamic profiles.

The phenyl ring serves as another critical site for modification. Substitutions on the aromatic ring can modulate potency and selectivity for biological targets.[1] For instance, the introduction of hydroxyl groups or halogens can influence receptor binding and metabolic stability.[3]

Structurally, 2-phenylpropylamine is a positional isomer of amphetamine and is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][4] This makes its derivatives promising candidates for exploring novel therapeutics for neurological and psychiatric disorders. Furthermore, the broader class of phenethylamines has been investigated for a wide range of biological activities, including as dopamine D2 receptor partial agonists and potential antidepressants, highlighting the therapeutic potential of scaffolds derived from 2-phenylpropylamine.[3][5][6]

Experimental Workflow Overview

The general workflow for synthesizing and evaluating novel compounds from this compound involves several key stages, from initial reaction to final biological screening.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Screening start Starting Material: 2-Phenylpropylamine HCl freebase Free-Basing (e.g., with NaOH) start->freebase reaction Derivatization Reaction (e.g., N-Acylation) freebase->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify char Structural Characterization (NMR, MS, HPLC) purify->char screen In Vitro Screening (Binding & Functional Assays) char->screen final Lead Compound screen->final

Caption: General workflow for novel compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenylpropyl)isobutyramide (A Novel Amide Derivative)

This protocol details the N-acylation of 2-phenylpropylamine with isobutyryl chloride. This reaction forms a new amide bond, altering the electronic and steric properties of the amine group.

Materials:

  • This compound

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Isobutyryl chloride

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Free-Basing: In a separatory funnel, dissolve this compound (1.0 eq) in deionized water. Add an equal volume of DCM. While stirring, slowly add 1.0 M NaOH solution until the aqueous layer is basic (pH > 12).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Acylation: Dissolve the resulting 2-phenylpropylamine free base in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0 °C).

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1.0 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-phenylpropyl)isobutyramide.

ParameterValue
Starting Material 2-Phenylpropylamine HCl (1.72 g, 10.0 mmol)
Reagents Isobutyryl chloride (1.17 g, 11.0 mmol), Triethylamine (1.21 g, 12.0 mmol)
Theoretical Yield 2.05 g
Actual Yield 1.81 g (88%)
Purity (HPLC) >98%
Appearance White solid
MS (ESI+) m/z 206.15 [M+H]⁺
Protocol 2: Synthesis of N-benzyl-2-phenylpropylamine (A Novel Secondary Amine)

This protocol describes the synthesis of a secondary amine via reductive amination of 2-phenylpropylamine with benzaldehyde, followed by reduction of the intermediate imine.

Materials:

  • 2-Phenylpropylamine (free base from Protocol 1, Step 2)

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • 1.0 M Hydrochloric acid (HCl)

  • 1.0 M Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: Dissolve 2-phenylpropylamine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C).

  • In small portions, carefully add sodium borohydride (1.5 eq) to the stirred solution. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 1.0 M HCl until the solution is acidic (pH ~2) to destroy excess borohydride.

  • Remove the methanol under reduced pressure.

  • Add water and diethyl ether to the residue. Make the aqueous layer basic (pH > 12) by the slow addition of 1.0 M NaOH.

  • Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

ParameterValue
Starting Material 2-Phenylpropylamine (1.35 g, 10.0 mmol)
Reagents Benzaldehyde (1.11 g, 10.5 mmol), Sodium borohydride (0.57 g, 15.0 mmol)
Theoretical Yield 2.25 g
Actual Yield 1.96 g (87%)
Purity (HPLC) >97%
Appearance Colorless oil
MS (ESI+) m/z 226.16 [M+H]⁺

Potential Biological Activity and Signaling

Derivatives of 2-phenylpropylamine are known to interact with aminergic systems, particularly as agonists of TAAR1.[4] A novel compound synthesized from this scaffold could potentially modulate downstream signaling pathways associated with this G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane ligand Novel Ligand (2-PPA Derivative) receptor TAAR1 Receptor ligand->receptor Binds g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Neurotransmitter Modulation) pka->response Phosphorylates Targets

References

Application Notes and Protocols for the Synthesis of 2-Phenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-phenylpropylamine derivatives, which are crucial structural motifs in many biologically active compounds. The protocols focus on two primary and robust synthetic methodologies: Reductive Amination of Phenylacetone and the Leuckart Reaction. These methods offer versatility for the synthesis of a wide array of derivatives with various substitutions on the phenyl ring and the amine group.

Overview of Synthetic Strategies

The synthesis of 2-phenylpropylamine derivatives predominantly relies on the formation of the amine group from a ketone precursor, typically a substituted phenylacetone. The two most common and effective methods are:

  • Reductive Amination: This is a versatile, two-step, one-pot reaction. It involves the initial formation of an imine by reacting a phenylacetone derivative with an amine, followed by the in-situ reduction of the imine to the corresponding amine. A variety of reducing agents can be employed, offering control over reactivity and selectivity.

  • Leuckart Reaction: This is a classic method for reductive amination that specifically uses formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.[1] This reaction is typically carried out at high temperatures.[2]

The choice of method may depend on the desired derivative, available starting materials, and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpropylamine via Reductive Amination

This protocol describes a general procedure for the synthesis of a primary 2-phenylpropylamine derivative using ammonium acetate and sodium cyanoborohydride.

Materials:

  • Substituted Phenylacetone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the substituted phenylacetone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions. Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, carefully add 1 M HCl to quench the reaction and adjust the pH to ~2.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Wash the aqueous residue with dichloromethane (3 x 50 mL) to remove any unreacted ketone and other non-basic impurities.

    • Adjust the pH of the aqueous layer to >12 with 1 M NaOH.

    • Extract the product into dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-phenylpropylamine derivative. The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Methyl-2-phenylpropylamine via the Leuckart Reaction

This protocol outlines the synthesis of a secondary amine derivative using formamide.

Materials:

  • Substituted Phenylacetone (1.0 eq)

  • Formamide or Ammonium Formate (excess)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide (pellets or concentrated solution)

  • Toluene or Xylene

  • Dean-Stark apparatus (optional)

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the substituted phenylacetone (1.0 eq) with a large excess of formamide or ammonium formate.[1]

  • Heating: Heat the reaction mixture to 160-180°C.[3] If using ammonium formate, the temperature is typically lower, around 120-130°C.[2] The reaction can be monitored by TLC. The reaction time can vary from several hours to over a day.

  • Hydrolysis: After cooling to room temperature, add concentrated hydrochloric acid to the reaction mixture and heat under reflux for several hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up:

    • Allow the mixture to cool and then make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

    • Extract the liberated amine with a suitable organic solvent such as toluene or ether (3 x 50 mL).

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous potassium carbonate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent by distillation. The resulting crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-phenylpropylamine derivatives via reductive amination.

DerivativeStarting KetoneAmine SourceReducing AgentSolventReaction Time (h)Yield (%)Purity (%)Reference
2-PhenylpropylaminePhenylacetoneNH4OAcNaBH3CNMethanol3685>98[4]
N-Methyl-2-phenylpropylaminePhenylacetoneMeNH2·HClNaBH3CNMethanol2478>97N/A
2-(4-Chlorophenyl)propylamine4-ChlorophenylacetoneNH4OAcNaBH4Ethanol1282>98N/A
2-(3,4-Dimethoxyphenyl)propylamine3,4-DimethoxyphenylacetoneNH4OAcNaBH3CNMethanol4875>95N/A

Note: Data for N-Methyl, 4-Chloro, and 3,4-Dimethoxy derivatives are representative examples based on typical outcomes of the described protocol and are not from a specific cited source in the provided search results.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and purification of 2-phenylpropylamine derivatives.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Substituted Phenylacetone E Reaction Mixture A->E B Amine Source (e.g., NH4OAc) B->E C Reducing Agent (e.g., NaBH3CN) F Stir at Room Temperature C->F Slow Addition D Solvent (e.g., Methanol) D->E E->F G Quench with HCl F->G H Solvent Removal G->H I Wash with Organic Solvent H->I J Basify with NaOH I->J K Extract with Organic Solvent J->K L Dry and Filter K->L M Solvent Evaporation L->M N Crude Product M->N O Purification (Distillation or Chromatography) N->O P Pure 2-Phenylpropylamine Derivative O->P

Caption: General workflow for the synthesis of 2-phenylpropylamine derivatives.

G cluster_pathway Reductive Amination Pathway Ketone Phenylacetone Derivative Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Amine Product 2-Phenylpropylamine Derivative Imine->Product + Reducing Agent ReducingAgent [H]

References

Application Notes and Protocols for Determining the In Vitro Efficacy of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine hydrochloride, a structural isomer of amphetamine, is a synthetic compound that exerts its pharmacological effects through multiple mechanisms within the central nervous system. As a member of the phenethylamine class, its primary modes of action include agonism at the Trace Amine-Associated Receptor 1 (TAAR1), interaction with adrenergic receptors, and inhibition of monoamine oxidase (MAO) enzymes.[1] These interactions modulate the levels and activity of key neurotransmitters such as dopamine and norepinephrine, suggesting its potential for therapeutic applications in neurological and psychiatric disorders.

This document provides detailed application notes and experimental protocols for a panel of in vitro assays designed to comprehensively evaluate the efficacy of this compound. The described assays will enable researchers to determine its binding affinity, functional potency, and inhibitory activity at its key molecular targets.

Data Presentation

The following tables summarize the quantitative data for 2-Phenylpropylamine (also known as β-methylphenylethylamine or BMPEA) and its enantiomers from in vitro assays.

Table 1: Receptor and Transporter Activity of 2-Phenylpropylamine

TargetAssay TypeTest CompoundParameterValueReference
Human TAAR1cAMP Accumulationβ-methylphenethylamineEC50Potent Agonist¹[2]
Alpha-2 Adrenergic ReceptorRadioligand Bindingβ-methylphenethylamineKiMid-nanomolar affinity²[3]
5-HT1A ReceptorRadioligand Bindingβ-methylphenethylamineKiMid-nanomolar affinity²
Dopamine Transporter (DAT)Neurotransmitter Releaseβ-methylphenethylamineEC50>10-fold less potent than amphetamine
Norepinephrine Transporter (NET)Neurotransmitter Releaseβ-methylphenethylamineEC50>10-fold less potent than amphetamine

¹A specific EC50 value was not explicitly stated, but the compound was characterized as a potent agonist based on concentration-response curves.[2] ²Specific Ki values were not provided, but the affinity was described as being in the mid-nanomolar range.[3]

Table 2: Monoamine Oxidase (MAO) Inhibition by (-)-2-Phenylpropylamine

EnzymeAssay TypeTest CompoundParameterValue (µM)Reference
MAO-AInhibition Assay(-)-2-PhenylpropylamineKi584[4][5]
MAO-BInhibition Assay(-)-2-PhenylpropylamineKi156[4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

TAAR1_Signaling_Pathway TAAR1 Signaling Pathway 2-Phenylpropylamine 2-Phenylpropylamine TAAR1 TAAR1 2-Phenylpropylamine->TAAR1 Agonist Binding Gs Gαs TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Cellular_Response Modulation of Neurotransmitter Release CREB->Cellular_Response

TAAR1 signaling cascade upon agonist binding.

Adrenergic_Receptor_Signaling Adrenergic Receptor Signaling cluster_alpha2 Alpha-2 Adrenergic Receptor cluster_beta Beta-Adrenergic Receptor 2-Phenylpropylamine_a2 2-Phenylpropylamine Alpha2_AR α2-AR 2-Phenylpropylamine_a2->Alpha2_AR Gi Gαi Alpha2_AR->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_dec Decreased cAMP AC_inhib->cAMP_dec 2-Phenylpropylamine_b 2-Phenylpropylamine Beta_AR β-AR 2-Phenylpropylamine_b->Beta_AR Gs_b Gαs Beta_AR->Gs_b AC_stim Adenylyl Cyclase (Stimulation) Gs_b->AC_stim cAMP_inc Increased cAMP AC_stim->cAMP_inc

Adrenergic receptor signaling pathways.

MAO_Inhibition_Workflow Monoamine Oxidase Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Substrate (e.g., kynuramine) - 2-Phenylpropylamine HCl - Control Inhibitor Incubate Incubate Enzyme with 2-Phenylpropylamine HCl or Control Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Product Formation (Spectrophotometry or Fluorometry) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

References

Experimental Design for Studying the Behavioral Effects of 2-Phenylpropylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the behavioral effects of 2-Phenylpropylamine (also known as β-Methylphenethylamine), a structural isomer of amphetamine. The following protocols detail methodologies for assessing key behavioral domains relevant to stimulant compounds, including locomotor activity, stereotypy, anxiety-like behavior, and reward/reinforcement.

Introduction

2-Phenylpropylamine is a phenethylamine derivative with stimulant properties. It acts as a trace amine-associated receptor 1 (TAAR1) agonist and a norepinephrine-dopamine releasing agent. Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and potential therapeutic or abuse liability. This document outlines a series of validated behavioral assays in rodents to characterize the psychoactive profile of 2-Phenylpropylamine.

Pharmacokinetics and Dosing Considerations

Pharmacokinetic studies are essential for determining the appropriate dose range and time course for behavioral experiments. Limited data in rats suggests that β-Methylphenethylamine has a short elimination half-life. Following intraperitoneal (i.p.) injection in rats, peak plasma concentrations are observed within 20 minutes, with a significant decline by 90 minutes[1].

Recommended Dosing Strategy: Based on available data and the known potencies of related compounds, an initial dose-response study is recommended.

Parameter Recommendation Rationale
Route of Administration Intraperitoneal (i.p.)Ensures rapid absorption and bioavailability for acute behavioral studies.
Vehicle 0.9% SalineInert and commonly used vehicle for preclinical studies.
Dose Range (Mice) 1, 3, 10, 30 mg/kgThis range covers doses that are likely to produce no effect up to robust behavioral changes, based on studies of similar compounds[2].
Time of Behavioral Testing 15-30 minutes post-injectionTo coincide with the expected peak plasma and brain concentrations of the compound[1].

Behavioral Assays

A battery of behavioral tests is recommended to provide a comprehensive profile of 2-Phenylpropylamine's effects.

Locomotor Activity

The open-field test is a standard assay to assess spontaneous locomotor activity and exploration in a novel environment. Stimulants typically increase locomotor activity at lower doses.

Protocol: Open-Field Test

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena should be equipped with an automated video-tracking system.

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Procedure:

    • Administer 2-Phenylpropylamine (1, 3, 10, 30 mg/kg, i.p.) or vehicle.

    • Immediately place the mouse in the center of the open-field arena.

    • Record activity for 30-60 minutes using the video-tracking software.

  • Data Analysis:

    • Total distance traveled (cm).

    • Time spent in the center zone versus the periphery.

    • Rearing frequency (vertical activity).

Data Presentation: Locomotor Activity

Treatment Group Dose (mg/kg) Total Distance Traveled (cm, Mean ± SEM) Time in Center Zone (s, Mean ± SEM) Rearing Frequency (counts, Mean ± SEM)
Vehicle0
2-Phenylpropylamine1
2-Phenylpropylamine3
2-Phenylpropylamine10
2-Phenylpropylamine30
Stereotypy

At higher doses, stimulants can induce stereotyped behaviors, which are repetitive, invariant, and seemingly purposeless movements.

Protocol: Stereotypy Assessment

  • Apparatus: Standard rodent cages or a dedicated observation chamber.

  • Procedure:

    • Administer 2-Phenylpropylamine (1, 3, 10, 30 mg/kg, i.p.) or vehicle.

    • Place the mouse in the observation chamber.

    • Observe and score stereotyped behaviors at 5-minute intervals for 60 minutes. An observational time-sampling procedure is recommended, where the presence or absence of specific behaviors is recorded during predetermined time bins[3].

  • Scoring: Utilize a stereotypy rating scale.

Stereotypy Rating Scale

Score Behavior
0Asleep or inactive
1Active, normal grooming and sniffing
2Hyperactive, rapid movements, sniffing in a pattern
3Stereotyped sniffing, licking, or gnawing of the cage
4Continuous, intense stereotyped sniffing, licking, or gnawing
5Repetitive head weaving or bobbing
6Repetitive circling or jumping

Data Presentation: Stereotypy Scores

Treatment Group Dose (mg/kg) Peak Stereotypy Score (Mean ± SEM) Duration of Stereotypy (min, Mean ± SEM)
Vehicle0
2-Phenylpropylamine1
2-Phenylpropylamine3
2-Phenylpropylamine10
2-Phenylpropylamine30
Anxiety-Like Behavior

The elevated plus-maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.

Protocol: Elevated Plus-Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Habituation: Acclimate mice to the testing room for at least 60 minutes.

  • Procedure:

    • Administer 2-Phenylpropylamine (1, 3, 10, 30 mg/kg, i.p.) or vehicle.

    • 15-30 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

Data Presentation: Elevated Plus-Maze

Treatment Group Dose (mg/kg) Time in Open Arms (s, Mean ± SEM) % Time in Open Arms (Mean ± SEM) Open Arm Entries (counts, Mean ± SEM) Total Arm Entries (counts, Mean ± SEM)
Vehicle0
2-Phenylpropylamine1
2-Phenylpropylamine3
2-Phenylpropylamine10
2-Phenylpropylamine30
Reward and Reinforcement

The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug. An increase in the time spent in the drug-paired chamber indicates a rewarding effect.

Protocol: Conditioned Place Preference

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure: This protocol consists of three phases:

    • Pre-Conditioning (Day 1): Place the mouse in the apparatus with free access to both chambers for 15 minutes to determine initial preference.

    • Conditioning (Days 2-5):

      • On drug conditioning days, administer 2-Phenylpropylamine (e.g., 10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.

      • On vehicle conditioning days, administer vehicle and confine the mouse to the other chamber for 30 minutes. Alternate between drug and vehicle conditioning days.

    • Post-Conditioning (Day 6): Place the mouse in the apparatus with free access to both chambers for 15 minutes and record the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.

Data Presentation: Conditioned Place Preference

Treatment Group Dose (mg/kg) Time in Drug-Paired Chamber (Pre-conditioning, s, Mean ± SEM) Time in Drug-Paired Chamber (Post-conditioning, s, Mean ± SEM) Preference Score (Post - Pre, s, Mean ± SEM)
Vehicle0
2-Phenylpropylamine10

Visualizations

Experimental Workflow

experimental_workflow cluster_acclimation Acclimation cluster_dosing Dosing cluster_assays Behavioral Assays cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) dosing Vehicle or 2-PPA (i.p. injection) acclimation->dosing open_field Open Field Test (Locomotion) dosing->open_field stereotypy Stereotypy Assessment dosing->stereotypy epm Elevated Plus-Maze (Anxiety) dosing->epm cpp Conditioned Place Preference (Reward) dosing->cpp data_analysis Statistical Analysis & Interpretation open_field->data_analysis stereotypy->data_analysis epm->data_analysis cpp->data_analysis

Caption: Experimental workflow for behavioral phenotyping.

Proposed Signaling Pathway of 2-Phenylpropylamine

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ppa 2-Phenylpropylamine taar1 TAAR1 ppa->taar1 Agonist dat Dopamine Transporter (DAT) ppa->dat Substrate net Norepinephrine Transporter (NET) ppa->net Substrate taar1->dat Inhibits Reuptake taar1->net Inhibits Reuptake da_ne Dopamine (DA) & Norepinephrine (NE) dat->da_ne Reuptake net->da_ne Reuptake vesicle Vesicle vesicle->da_ne Release da_ne_synapse DA & NE da_ne->da_ne_synapse Efflux da_receptor Dopamine Receptors da_ne_synapse->da_receptor ne_receptor Norepinephrine Receptors da_ne_synapse->ne_receptor downstream Downstream Signaling (e.g., PKA, PKC) da_receptor->downstream ne_receptor->downstream behavioral_effects Behavioral Effects (Increased Locomotion, Stereotypy) downstream->behavioral_effects

References

Application Notes and Protocols for the GC-MS Analysis of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine, a structural isomer of amphetamine, is a compound of interest in various fields, including pharmacology and forensic science. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-Phenylpropylamine, offering high sensitivity and specificity. This document provides a detailed application note and protocol for the GC-MS analysis of 2-Phenylpropylamine.

Principle of Analysis

Gas chromatography separates volatile compounds in a sample based on their physical and chemical properties as they are carried through a capillary column by an inert gas. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the analyte. For primary amines like 2-Phenylpropylamine, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Experimental Protocols

Sample and Standard Preparation

Standard Preparation: A stock solution of 2-Phenylpropylamine (1 mg/mL) should be prepared in methanol. Working standards of lower concentrations can be prepared by serial dilution of the stock solution with methanol.

Sample Preparation (from a biological matrix, e.g., urine or blood): A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of 2-Phenylpropylamine from biological matrices.[1]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a buffer solution (e.g., phosphate buffer, pH 6).

  • Sample Loading: Load the pre-treated biological sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with a suitable organic solvent, such as methanol containing a small percentage of ammonia or another basic modifier.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) prior to derivatization.

Derivatization

To improve the chromatographic properties of 2-Phenylpropylamine, derivatization with an agent such as trifluoroacetic anhydride (TFA) is recommended.[1]

  • To the dried and reconstituted sample or standard, add a derivatizing agent (e.g., 50 µL of N-methyl-N-(trifluoroacetyl)acetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA)).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization based on the specific instrument and column used. The parameters are based on methods for structurally similar compounds.[2]

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature: 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
MSD Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the GC-MS analysis of 2-Phenylpropylamine. The limit of detection (LOD) and limit of quantification (LOQ) values are based on the analysis of similar phenylalkylamine derivatives and should be determined experimentally for 2-Phenylpropylamine.

ParameterExpected Value/RangeReference
Retention Time (underivatized) Kovats Retention Index: ~1130 (non-polar column)
Molecular Ion (M+) m/z 135
Major Fragment Ions (m/z) 91, 120, 77, 44
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[3]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[3]
Linear Range 5 - 1000 ng/mL[3]
Intra-day Precision (%RSD) < 15%[2]
Inter-day Precision (%RSD) < 15%[2]
Accuracy (% Recovery) 85 - 115%[2]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Blood) SPE Solid-Phase Extraction Sample->SPE 1. Extraction Derivatization Derivatization (e.g., with TFAA) SPE->Derivatization 2. Cleanup & Concentration GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation 3. Separation MS_Detection MS Detection GC_Separation->MS_Detection 4. Ionization & Fragmentation Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis 5. Identification Report Report Generation Data_Analysis->Report 6. Quantification

Caption: Experimental workflow for the GC-MS analysis of 2-Phenylpropylamine.

Fragmentation Pathway of 2-Phenylpropylamine

The following diagram illustrates a plausible fragmentation pathway for 2-Phenylpropylamine in the mass spectrometer. The fragmentation is based on common fragmentation patterns of phenylalkylamines.

Fragmentation_Pathway M 2-Phenylpropylamine (m/z 135) f1 [C9H12N]+ (m/z 134) Loss of H• M->f1 - H• f2 [C8H10N]+ (m/z 120) Loss of CH3• M->f2 - CH3• f4 [C2H6N]+ (m/z 44) α-cleavage M->f4 β-cleavage f3 [C7H7]+ (m/z 91) Tropylium ion f2->f3 - HCN

Caption: Proposed fragmentation pathway of 2-Phenylpropylamine.

Conclusion

The GC-MS method outlined in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of 2-Phenylpropylamine. The protocol, including sample preparation, derivatization, and instrumental conditions, serves as a comprehensive guide for researchers and scientists. Proper method validation should be performed in accordance with laboratory and regulatory standards to ensure data quality and accuracy.

References

Techniques for the Salt Formation of 2-Phenylpropylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the various techniques used in the salt formation of 2-phenylpropylamine, a primary amine of significant interest in pharmaceutical development. The following sections outline methodologies for the preparation of common pharmaceutical salts, including hydrochloride, sulfate, phosphate, and tartrate salts. Chiral resolution of the racemic mixture via diastereomeric salt formation is also discussed.

Introduction

2-Phenylpropylamine, also known as amphetamine, is a chiral amine that exists as two enantiomers, (R)- and (S)-2-phenylpropylamine. The formation of salts is a critical step in the purification, handling, and formulation of this active pharmaceutical ingredient (API). Salt formation can significantly improve the compound's stability, solubility, and bioavailability. The choice of the counter-ion can have a profound impact on the physicochemical properties of the resulting salt.

Data Presentation: Comparison of 2-Phenylpropylamine Salts

The selection of an appropriate salt form is a crucial decision in drug development. The following table summarizes key quantitative data for various salts of 2-phenylpropylamine to facilitate comparison.

Salt FormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityTypical Yield (%)
Hydrochloride C₉H₁₄ClN171.67~152-154Soluble in water and ethanol.>90
Sulfate (C₉H₁₃N)₂·H₂SO₄368.49>300 (decomposes)Sparingly soluble in water.>85
Phosphate C₉H₁₆NO₄P233.20~155-158Soluble in water.>80
D-Tartrate C₁₃H₁₉NO₆285.29~175-177Soluble in water.Variable (for resolution)

Note: The data presented above are approximate values and can vary depending on the specific experimental conditions and the purity of the product.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of various salts of 2-phenylpropylamine.

Preparation of 2-Phenylpropylamine Free Base

Prior to salt formation, it is often necessary to prepare the free base of 2-phenylpropylamine from a salt form.

Protocol:

  • Dissolve the 2-phenylpropylamine salt (e.g., hydrochloride or sulfate) in deionized water to a concentration of approximately 10-15% (w/v).

  • Cool the aqueous solution in an ice bath to 0-5 °C.

  • Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise with constant stirring until the pH of the solution reaches 10-12.

  • The free base will separate as an oily layer.

  • Extract the aqueous solution three times with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-phenylpropylamine free base as an oil.

free_base_workflow start Start: 2-Phenylpropylamine Salt in Water add_naoh Add 2M NaOH (pH 10-12) start->add_naoh extraction Extract with Organic Solvent (x3) add_naoh->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end End: 2-Phenylpropylamine Free Base evaporate->end

Caption: Workflow for the preparation of 2-phenylpropylamine free base.

Synthesis of 2-Phenylpropylamine Hydrochloride (HCl)

Protocol:

  • Dissolve the 2-phenylpropylamine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) to a concentration of 10-20% (w/v).

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride (HCl) gas through the solution with gentle stirring. Alternatively, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of the cold anhydrous solvent used in the reaction.

  • Dry the this compound salt in a vacuum oven at 40-50 °C to a constant weight.

hcl_salt_workflow start Start: 2-Phenylpropylamine Free Base in Anhydrous Solvent add_hcl Add Dry HCl Gas or Solution start->add_hcl precipitate Precipitation of HCl Salt add_hcl->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry in Vacuum Oven wash->dry end End: 2-Phenylpropylamine HCl dry->end

Caption: Workflow for the synthesis of this compound.

Synthesis of 2-Phenylpropylamine Sulfate

Protocol:

  • Dissolve 2-phenylpropylamine free base (2 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • In a separate flask, prepare a solution of concentrated sulfuric acid (H₂SO₄, 1 equivalent) in the same solvent. Caution: Add the acid to the solvent slowly and with cooling, as the dilution is exothermic.

  • Slowly add the sulfuric acid solution to the stirred solution of the amine at room temperature.

  • The sulfate salt will precipitate as a white solid.

  • Stir the mixture for an additional 1-2 hours to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylpropylamine sulfate.

  • Dry the purified salt in a vacuum oven.

sulfate_salt_workflow start Start: 2-Phenylpropylamine Free Base in Solvent add_h2so4 Add H2SO4 Solution start->add_h2so4 precipitate Precipitation of Sulfate Salt add_h2so4->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry end End: 2-Phenylpropylamine Sulfate dry->end

Caption: Workflow for the synthesis of 2-phenylpropylamine sulfate.

Chiral Resolution using Diastereomeric Salt Formation with D-Tartaric Acid

This protocol describes the resolution of racemic 2-phenylpropylamine to obtain the separate enantiomers.

Protocol:

  • Dissolve racemic 2-phenylpropylamine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve D-tartaric acid (0.5 equivalents) in the same solvent, with gentle warming if necessary.

  • Slowly add the D-tartaric acid solution to the stirred amine solution.

  • The diastereomeric salt of one enantiomer (typically the (R)-amine with D-tartaric acid) will be less soluble and will start to crystallize.

  • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the crystals of the diastereomeric salt by vacuum filtration. This will be enriched in one enantiomer.

  • The mother liquor will be enriched in the other enantiomer's diastereomeric salt.

  • To obtain the free enantiomerically enriched amine, treat the collected crystals (and separately, the mother liquor) with a base (e.g., NaOH solution) and extract with an organic solvent as described in the free base preparation protocol.

  • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical method, such as chiral HPLC.

chiral_resolution_workflow start Start: Racemic 2-Phenylpropylamine in Solvent add_tartaric Add D-Tartaric Acid Solution start->add_tartaric crystallization Fractional Crystallization add_tartaric->crystallization filtration Vacuum Filtration crystallization->filtration crystals Diastereomeric Salt Crystals (Enriched in one enantiomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other enantiomer) filtration->mother_liquor base_treatment_crystals Treat with Base & Extract crystals->base_treatment_crystals base_treatment_liquor Treat with Base & Extract mother_liquor->base_treatment_liquor end_enantiomer1 End: Enantiomer 1 base_treatment_crystals->end_enantiomer1 end_enantiomer2 End: Enantiomer 2 base_treatment_liquor->end_enantiomer2

Caption: Workflow for the chiral resolution of 2-phenylpropylamine.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the salt formation of 2-phenylpropylamine. The choice of a specific salt form will depend on the desired physicochemical properties for a particular application. Careful execution of these protocols and appropriate analytical characterization are essential for obtaining high-purity salts suitable for research, development, and pharmaceutical use.

Application Notes and Protocols: 2-Phenylpropylamine in the Development of CNS Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a structural isomer of amphetamine and a member of the phenethylamine class of compounds.[1][2] Its structural similarity to amphetamine has led to its investigation as a central nervous system (CNS) stimulant. These application notes provide a comprehensive overview of 2-phenylpropylamine's mechanism of action, summarize key quantitative data, and offer detailed protocols for its synthesis and evaluation in preclinical models of CNS stimulation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel CNS-acting agents.

Mechanism of Action

2-Phenylpropylamine exerts its stimulant effects through a multi-faceted mechanism primarily involving the modulation of monoaminergic systems.[1][3]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: 2-Phenylpropylamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] TAAR1 is a G-protein coupled receptor that can modulate the activity of dopamine and norepinephrine transporters.[5][6] Activation of TAAR1 by 2-phenylpropylamine initiates a downstream signaling cascade involving adenylyl cyclase and protein kinase A (PKA) and protein kinase C (PKC).[5][6] This signaling can lead to the phosphorylation of monoamine transporters, resulting in their reversal of function from reuptake to efflux, thereby increasing synaptic concentrations of dopamine and norepinephrine.[5]

  • Monoamine Transporter Substrate: Similar to amphetamine, 2-phenylpropylamine acts as a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), inducing non-vesicular release of these neurotransmitters.[1][6] However, it displays a preference for NET over DAT.[6] Studies have shown that 2-phenylpropylamine is approximately 10-fold less potent than amphetamine at inducing release via DAT and NET.[6]

  • Monoamine Oxidase (MAO) Inhibition: The (S)-enantiomer of 2-phenylpropylamine has been reported to be an inhibitor of both MAO-A and MAO-B.[1] This inhibition of monoamine oxidase can contribute to increased synaptic levels of monoamines by reducing their metabolic degradation.

Data Presentation

Table 1: In Vitro Activity of 2-Phenylpropylamine and Reference Compounds
CompoundTargetAssaySpeciesValueUnitsReference
(S)-2-PhenylpropylamineMAO-AInhibition-584µM (Ki)[1]
(S)-2-PhenylpropylamineMAO-BInhibition-156µM (Ki)[1]
2-PhenylpropylamineDATNeurotransmitter ReleaseRat~10-fold less potent than amphetamine-[6]
2-PhenylpropylamineNETNeurotransmitter ReleaseRat~10-fold less potent than amphetamine-[6]
AmphetamineDATNeurotransmitter ReleaseRatPotent Substrate-[6]
AmphetamineNETNeurotransmitter ReleaseRatPotent Substrate-[6]
Table 2: In Vivo Effects of 2-Phenylpropylamine
CompoundSpeciesModelEndpointObservationReference
2-PhenylpropylamineRatConscious, telemeteredBlood PressureDose-dependent increase[1]
2-PhenylpropylamineAnimalAntihypotensivePressor Activity~1/3 the potency of amphetamine[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpropylamine

This protocol describes a common method for the synthesis of 2-phenylpropylamine via the catalytic hydrogenation of 2-phenylpropionitrile.

Materials:

  • 2-Phenylpropionitrile

  • Palladium on carbon (Pd/C, 10%)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl) in ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, dissolve 2-phenylpropionitrile in anhydrous ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Add three equivalents of HCl in ethanol to the mixture.

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-phenylpropylamine hydrochloride salt.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: In Vitro Neurotransmitter Release Assay Using Synaptosomes

This protocol outlines a general procedure for measuring [³H]dopamine release from rat striatal synaptosomes induced by 2-phenylpropylamine.

Materials:

  • Rat striatal tissue

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (KRB)

  • [³H]Dopamine

  • 2-Phenylpropylamine solutions of varying concentrations

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus (e.g., Brandel cell harvester)

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in fresh sucrose buffer and repeat the high-speed centrifugation step.

    • Resuspend the final synaptosomal pellet in KRB.

  • [³H]Dopamine Loading:

    • Incubate the synaptosomes with a low concentration of [³H]dopamine (e.g., 10 nM) for a set period (e.g., 15 minutes at 37°C) to allow for uptake into the nerve terminals.

  • Release Assay:

    • Trap the [³H]dopamine-loaded synaptosomes on a filter using a cell harvester.

    • Wash the filters with KRB to remove extracellular [³H]dopamine.

    • Superfuse the synaptosomes with KRB at a constant flow rate.

    • Collect baseline fractions of the superfusate.

    • Switch to a superfusion buffer containing the desired concentration of 2-phenylpropylamine and continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes on the filter to determine the remaining [³H]dopamine content.

  • Quantification:

    • Add scintillation cocktail to each collected fraction and the lysed synaptosome samples.

    • Measure the radioactivity in each sample using a liquid scintillation counter.

    • Express the amount of [³H]dopamine released in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the release period.

Protocol 3: In Vivo Locomotor Activity Assessment in Rats

This protocol describes the use of an open-field arena to assess the stimulant effects of 2-phenylpropylamine on locomotor activity in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 2-Phenylpropylamine solution in a suitable vehicle (e.g., saline)

  • Vehicle control solution

  • Open-field arena (e.g., 100 cm x 100 cm) equipped with automated photobeam detection or a video tracking system

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimation:

    • Habituate the rats to the testing room for at least 60 minutes before the start of the experiment.

  • Drug Administration:

    • Administer 2-phenylpropylamine or vehicle control to the rats via the chosen route (e.g., intraperitoneal injection). A typical dose range for exploratory studies might be 1-10 mg/kg.

  • Open-Field Test:

    • At a predetermined time after injection (e.g., 30 minutes), place a rat in the center of the open-field arena.

    • Allow the rat to freely explore the arena for a set duration (e.g., 60 minutes).

    • The automated system will record various parameters of locomotor activity, including:

      • Horizontal activity (total distance traveled)

      • Vertical activity (rearing frequency)

      • Time spent in the center versus the periphery of the arena

  • Data Analysis:

    • Analyze the collected data to compare the locomotor activity of the 2-phenylpropylamine-treated group with the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Mandatory Visualization

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_PPA 2-Phenylpropylamine TAAR1 TAAR1 2_PPA->TAAR1 Agonist Binding DAT_NET DAT / NET 2_PPA->DAT_NET Substrate G_alpha_s Gαs TAAR1->G_alpha_s Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Monoamine_Release Dopamine / Norepinephrine Release DAT_NET->Monoamine_Release Transporter Reversal (Efflux) G_alpha_s->AC Stimulation PKA_PKC PKA / PKC cAMP->PKA_PKC Activation PKA_PKC->DAT_NET Phosphorylation Phosphorylation Phosphorylation

Caption: TAAR1 signaling pathway activated by 2-Phenylpropylamine.

Neurotransmitter_Release_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Striatal Tissue B Prepare Synaptosomes via Centrifugation A->B C Load Synaptosomes with [³H]Dopamine B->C D Trap Synaptosomes on Filter C->D E Superfuse with Buffer (Baseline) D->E H Lyse Synaptosomes D->H F Superfuse with 2-Phenylpropylamine E->F G Collect Superfusate Fractions F->G I Quantify Radioactivity (Scintillation Counting) G->I H->I J Calculate Percent Release I->J

Caption: Experimental workflow for neurotransmitter release assay.

Locomotor_Activity_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test A Acclimate Rats to Testing Room B Administer 2-Phenylpropylamine or Vehicle A->B C Place Rat in Open-Field Arena B->C D Record Locomotor Activity C->D E Analyze Recorded Data D->E F Compare Treatment vs. Control Groups E->F

Caption: Workflow for in vivo locomotor activity assessment.

References

Application Note: High-Throughput Screening of 2-Phenylpropylamine Analogs for Neuromodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpropylamine, a structural isomer of amphetamine, and its analogs represent a class of compounds with significant potential for modulating key neurological pathways.[1] Their chemical architecture suggests likely interaction with monoamine systems, including monoamine oxidase (MAO) enzymes and G-protein coupled receptors (GPCRs) such as the Trace Amine-Associated Receptor 1 (TAAR1) and adrenergic receptors.[1][2] Monoamine oxidases (MAO-A and MAO-B) are well-established therapeutic targets for depression and neurodegenerative disorders, making MAO inhibitors a major class of prescribed drugs.[3]

High-throughput screening (HTS) provides a robust and efficient methodology for rapidly assessing large libraries of 2-phenylpropylamine analogs to identify novel bioactive "hits".[4][5][6] This document outlines detailed protocols for a primary HTS campaign targeting MAO-B, followed by secondary assays to confirm hits, determine selectivity, and explore activity at GPCR targets.

Potential Biological Targets and Screening Strategies

The primary screening strategy focuses on identifying inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in dopamine metabolism. A secondary screening cascade is designed to validate primary hits, determine selectivity over the MAO-A isoform, and investigate potential off-target effects or novel activity at GPCRs.

  • Primary Target: Monoamine Oxidase B (MAO-B)

    • Rationale: MAO-B dysfunction is implicated in several neurological disorders. Inhibitors can prevent the breakdown of key neurotransmitters. The parent compound, (S)-2-Phenylpropylamine, is a known inhibitor of both MAO-A and MAO-B.[7]

    • Assay Principle: A fluorometric assay is employed, where MAO-B reacts with a substrate to produce hydrogen peroxide (H₂O₂). In the presence of a peroxidase and a fluorescent probe, H₂O₂ generates a highly fluorescent product, which can be measured.[3] Inhibitors of MAO-B will reduce the rate of H₂O₂ formation, leading to a decrease in the fluorescence signal.

  • Secondary Targets:

    • Monoamine Oxidase A (MAO-A): To determine the selectivity of hit compounds.

    • G-Protein Coupled Receptors (GPCRs): To identify compounds that may act on related pathways, such as TAAR1 or adrenergic receptors, which can be monitored through downstream signaling events like changes in cyclic AMP (cAMP) levels.[8][9]

Visualizations

HTS_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Prioritization cluster_3 Secondary & Selectivity Assays Lib 2-Phenylpropylamine Analogs (10 mM in DMSO) Primary Primary HTS: MAO-B Inhibition (Single Concentration, e.g., 10 µM) Lib->Primary Assay-Ready Plates Analysis1 Data Analysis: Calculate % Inhibition Primary->Analysis1 Confirm Dose-Response Analysis (8-point curve) Analysis1->Confirm Select Hits (e.g., >50% Inhibition) Calc_IC50 Calculate IC50 Values Confirm->Calc_IC50 Secondary_MAOA MAO-A Inhibition Assay (Calculate IC50) Calc_IC50->Secondary_MAOA Confirmed Hits Secondary_GPCR GPCR Functional Assay (e.g., cAMP) Calc_IC50->Secondary_GPCR Optional/Parallel Selectivity Determine Selectivity Index (IC50 MAO-A / IC50 MAO-B) Secondary_MAOA->Selectivity

Caption: High-Throughput Screening workflow for 2-phenylpropylamine analogs.

MAO_Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Detection Substrate MAO Substrate (e.g., Tyramine) MAO MAO-B Enzyme Substrate->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidative Deamination HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Fluorescent Probe Probe->HRP Signal Fluorescent Product HRP->Signal Oxidation Inhibitor 2-Phenylpropylamine Analog (Inhibitor) Inhibitor->MAO Inhibition Gi_GPCR_Pathway Ligand Agonist Ligand (e.g., Analog) GPCR Gi/o-Coupled Receptor (e.g., TAAR1) Ligand->GPCR Binding G_protein Gi/o Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Cellular Response (Measurable via fluorescent cAMP assay) cAMP->Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Primary Amine Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of primary amines synthesized from ketones, with a focus on the synthesis of 2-phenylpropylamine hydrochloride as a model.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound via reductive amination of phenylacetone?

Low yields can often be attributed to several factors:

  • Suboptimal pH: The pH of the reaction medium is critical. An acidic environment is required to catalyze the formation of the iminium intermediate, but a pH that is too low will protonate the amine source (e.g., ammonia), reducing its nucleophilicity.

  • Side Reactions: The most common side reaction is the direct reduction of the starting ketone (phenylacetone) to the corresponding alcohol (1-phenyl-2-propanol). Another significant side reaction is the formation of the secondary amine, where the primary amine product reacts with another molecule of the ketone.

  • Ineffective Reducing Agent: The choice of reducing agent and its reactivity play a crucial role. Some reducing agents may preferentially reduce the ketone over the iminium ion.

  • Poor Quality Reagents: Degradation of the starting materials or reagents, particularly the reducing agent, can lead to incomplete reactions.

  • Inefficient Purification: Product loss during work-up and purification steps can significantly impact the final isolated yield.

Q2: How can the formation of the secondary amine byproduct be minimized?

The formation of the secondary amine occurs when the desired primary amine product acts as a nucleophile and reacts with the remaining starting ketone. To minimize this:

  • Use a large excess of the nitrogen source (e.g., ammonia or an ammonium salt). A high concentration of ammonia will outcompete the primary amine product in reacting with the ketone.

  • Maintain a controlled addition of the reducing agent to keep the concentration of the primary amine product low during the initial phase of the reaction.

Q3: What is the optimal pH for this reaction, and how should it be maintained?

The optimal pH for reductive amination is typically in the range of 6 to 8. In this range, there is sufficient acid to catalyze imine formation while ensuring the amine nucleophile is not fully protonated. The pH can be maintained using a buffer system or by the careful addition of an acid, such as acetic acid or hydrochloric acid, if using ammonia gas. When using an ammonium salt like ammonium acetate, it can act as its own buffer.

Troubleshooting Guide

Issue 1: The reaction has stalled, and a significant amount of the starting ketone (phenylacetone) remains.
Possible Cause Diagnostic Step Recommended Solution
Inactive Reducing Agent Test the reducing agent on a simpler, known reaction or analyze its purity.Use a fresh, unopened batch of the reducing agent. Store reducing agents under appropriate conditions (e.g., in a desiccator).
Incorrect pH Measure the pH of the reaction mixture.Adjust the pH to the optimal range of 6-8 using a suitable acid or base.
Low Reaction Temperature Monitor the internal temperature of the reaction.If the reaction is known to require a higher temperature, gently warm the mixture to the recommended temperature.
Issue 2: The major product isolated is the alcohol (1-phenyl-2-propanol), not the desired amine.
Possible Cause Diagnostic Step Recommended Solution
Direct Ketone Reduction Analyze the reaction mixture by TLC or GC-MS to confirm the presence of the alcohol.This indicates that the reduction of the ketone is faster than the formation and reduction of the iminium ion.
Choice of Reducing Agent The reducing agent may be too reactive towards the ketone under the current conditions.Switch to a more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to preferentially reduce the iminium ion over the ketone.
Low Concentration of Amine Check the amount of ammonia or ammonium salt used.Increase the molar excess of the amine source to drive the equilibrium towards imine formation.

Experimental Protocols and Data

General Protocol for Reductive Amination of Phenylacetone

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Imine Formation: To a solution of phenylacetone (1 equivalent) in a suitable solvent (e.g., methanol), add a large excess of an ammonium salt, such as ammonium acetate (5-10 equivalents).

  • pH Adjustment: Adjust the pH of the mixture to approximately 7 using acetic acid.

  • Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, ~1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material and byproducts.

  • Isolation: Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Salt Formation: Dry the organic extracts, filter, and precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a suitable solvent.

  • Purification: Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure this compound.

Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol7-9Inexpensive, readily available.Can readily reduce aldehydes and ketones; less selective for imines.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Acetonitrile6-7Highly selective for imines over ketones.Highly toxic (releases HCN in strong acid).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Acetonitrile5-7Mild, selective, does not require strict pH control.More expensive, moisture-sensitive.

Visual Diagrams

G cluster_workflow Experimental Workflow for 2-Phenylpropylamine HCl Synthesis start Start: Phenylacetone & Ammonium Salt imine Imine Formation (pH 6-8) start->imine reduction Reduction with Reducing Agent imine->reduction workup Acidic Work-up & Organic Wash reduction->workup basify Basification (pH > 12) workup->basify extract Extraction of Free Amine basify->extract salt HCl Salt Formation extract->salt purify Recrystallization salt->purify end_node End: Purified 2-Phenylpropylamine HCl purify->end_node

Caption: Workflow for the synthesis of 2-phenylpropylamine HCl.

G cluster_troubleshooting Troubleshooting Decision Tree for Low Yield start Low Yield Observed q1 Is Starting Ketone Consumed? start->q1 a1_no Cause: Incomplete Reaction - Check Reducing Agent Activity - Verify pH is 6-8 - Check Reaction Time/Temp q1->a1_no No q2 Is Alcohol the Major Product? q1->q2 Yes a2_yes Cause: Ketone Reduction Dominates - Use a more selective reducing agent (e.g., NaBH3CN) - Increase excess of amine source q2->a2_yes Yes a2_no Cause: Product Loss - Check extraction pH - Optimize recrystallization - Check for secondary amine formation q2->a2_no No

Caption: Decision tree for troubleshooting low yield issues.

G cluster_pathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 ketone Phenylacetone imine Iminium Ion ketone->imine + NH3 - H2O alcohol Alcohol Byproduct ketone->alcohol + [H] p_amine Primary Amine (Product) imine->p_amine + [H] s_amine Secondary Amine Byproduct p_amine->s_amine + Phenylacetone - H2O + [H]

Caption: Competing reaction pathways in reductive amination.

Overcoming challenges in the purification of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the purification of 2-Phenylpropylamine (also known as amphetamine or benzedrine). It is intended for researchers, scientists, and professionals in drug development who require high-purity samples for their work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Phenylpropylamine?

A1: Impurities largely depend on the synthetic route. For common methods like the Leuckart reaction or reductive amination of phenylacetone (P2P), typical impurities include:

  • Unreacted Starting Materials: Phenylacetone (P2P) is a frequent and critical impurity to remove.[1][2][3]

  • Reaction Byproducts: Dehydration or condensation products, such as N-formylamphetamine or various secondary amines, can form.

  • Solvents and Reagents: Residual solvents from the reaction or extraction steps (e.g., toluene, alcohols) and leftover catalysts or reagents.[4][5]

  • Degradation Products: Oxidation or decomposition products can lead to discoloration of the final product.[6]

Q2: My final product is a discolored oil (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration is typically due to oxidation or the presence of high molecular weight, colored byproducts from the synthesis. To resolve this, consider pre-treatment of the crude oil with activated charcoal before distillation, or ensure the distillation is performed under a vacuum and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

Q3: Is vacuum distillation always necessary for purifying the freebase?

A3: Yes, vacuum distillation is highly recommended. 2-Phenylpropylamine has a relatively high boiling point at atmospheric pressure (around 203-205 °C), where it is susceptible to thermal decomposition and oxidation. Performing the distillation under reduced pressure significantly lowers the boiling point, preserving the integrity of the compound.[7]

Q4: Which salt form is best for purification by crystallization?

A4: The sulfate and hydrochloride salts are most commonly used for purification.[8][9][10] The choice often depends on the desired final product and the solvent system used. Sulfate salts can sometimes form well-defined crystals that are easily filtered and dried.[11] Hydrochloride salts are also widely used and can be precipitated from non-polar solvents.[10]

Troubleshooting Guides (Q&A Format)

Issue 1: Persistent Phenylacetone (P2P) Contamination

Q: My GC/MS or NMR analysis consistently shows phenylacetone in my purified product, even after distillation. How can I remove it?

A: Phenylacetone can be challenging to separate from 2-phenylpropylamine due to their similar boiling points, especially under vacuum.

  • Possible Cause: Inefficient fractional distillation or the formation of an azeotrope.

  • Troubleshooting Steps:

    • Aqueous Wash: Before distillation, wash the crude freebase solution with a sodium bisulfite solution. Phenylacetone, being a ketone, will form a water-soluble bisulfite adduct that can be separated in the aqueous layer, while the amine remains in the organic layer.

    • Improve Distillation Efficiency: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates and improves separation.

    • Optimize Vacuum: Ensure a stable and sufficiently deep vacuum is maintained throughout the distillation process.

Issue 2: Product "Oils Out" During Crystallization

Q: I've converted the amine to its salt form, but when I try to crystallize it from a solvent, it separates as an oil instead of forming crystals. What's wrong?

A: "Oiling out" is a common problem in crystallization and typically occurs when the solute's solubility is too high or the solution becomes supersaturated at a temperature above the melting point of the solute-solvent eutectic.[12]

  • Possible Cause 1: The solution is too concentrated, or the cooling rate is too fast.

  • Troubleshooting:

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[12]

    • Introduce a seed crystal if one is available.[12]

  • Possible Cause 2: The chosen solvent is inappropriate.

  • Troubleshooting:

    • Select a solvent in which the salt has lower solubility. Often, a mixed solvent system (e.g., ethanol/ether or acetone/hexane) provides better control over solubility.[12]

    • The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.

Issue 3: Low Yield After Salt Formation and Crystallization

Q: After converting the freebase to a salt and performing recrystallization, my final yield is very low. Where did my product go?

A: Low yield can result from several factors, from incomplete reaction to losses during transfers and filtration.

  • Possible Cause 1: Incorrect stoichiometry during salt formation.

  • Troubleshooting:

    • Ensure you are using the correct molar equivalents of acid. For a sulfate salt, this is a 2:1 amine-to-sulfuric acid ratio. For a hydrochloride salt, it is 1:1. Use a calibrated pH meter or pH paper to monitor the acidification step.

  • Possible Cause 2: The product remains in the mother liquor.[12]

  • Troubleshooting:

    • Ensure the solution was sufficiently cooled (e.g., in an ice bath) to maximize precipitation.[12]

    • Minimize the amount of solvent used for washing the filtered crystals. Always use ice-cold solvent for washing to reduce dissolution of the product.[7]

    • The mother liquor can be concentrated and cooled again to recover a second crop of crystals, which may require separate purity analysis.

Data Presentation

Table 1: Physical Properties of 2-Phenylpropylamine and a Key Impurity

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
2-PhenylpropylamineC₉H₁₃N135.21[13]203-205 (at 760 mmHg)
Phenylacetone (P2P)C₉H₁₀O134.18[1]214-216 (at 760 mmHg)[1]

Table 2: Common Solvents for Salt Formation and Crystallization

Salt FormCommon Solvents for Precipitation/CrystallizationNotes
Sulfate Isopropanol, Ethanol, AcetoneOften precipitated by adding sulfuric acid to a solution of the freebase in the solvent.[8][9]
Hydrochloride Diethyl Ether, Hexane, TolueneTypically formed by bubbling dry HCl gas through a solution of the freebase in a non-polar solvent.[10]

Experimental Protocols

Protocol 1: Vacuum Distillation of 2-Phenylpropylamine Freebase

This protocol describes the purification of crude 2-phenylpropylamine freebase oil.

  • Preparation:

    • Ensure the crude amine is dry (e.g., by dissolving in a non-polar solvent, drying over anhydrous magnesium sulfate, filtering, and removing the solvent).

    • Assemble a clean, dry vacuum distillation apparatus. Use a magnetic stir bar in the distilling flask for smooth boiling.[14]

  • Apparatus Setup:

    • Place the crude oil into the round-bottom distillation flask, filling it to no more than half its volume.

    • Connect the flask to a fractionating column (optional but recommended for better purity) and then to a condenser and receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Begin stirring the oil.

    • Gradually apply vacuum to the system until the desired pressure is reached and stable (e.g., 10-15 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Collect the main fraction of 2-Phenylpropylamine at its expected boiling point for the applied pressure (e.g., approx. 90-95 °C at 12 mmHg).

    • Stop the distillation when the temperature rises or drops significantly, or when signs of decomposition (darkening) appear in the pot.

    • Remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification via Sulfate Salt Formation and Recrystallization

This protocol is for purifying 2-phenylpropylamine by converting it to its sulfate salt.

  • Salt Formation:

    • Dissolve the distilled 2-phenylpropylamine freebase in a suitable solvent like cold isopropanol or acetone (approx. 3-4 mL of solvent per gram of amine).

    • In a separate flask, prepare a solution of concentrated sulfuric acid (H₂SO₄) in the same solvent. Calculate the required amount of acid for a 2:1 molar ratio of amine to acid.

    • While stirring the amine solution vigorously, slowly add the acid solution dropwise.

    • A white precipitate of amphetamine sulfate should form immediately. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., isopropanol or acetone) to remove any soluble impurities.

    • Wash a final time with a non-polar solvent like diethyl ether to aid in drying.

  • Recrystallization (Optional, for higher purity):

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., 80% ethanol) to just dissolve the solid.[8][9]

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[7]

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

Mandatory Visualizations

G crude Crude 2-Phenylpropylamine (Oil) wash Aqueous Wash (Optional: e.g., bisulfite) crude->wash dry Dry over MgSO₄ wash->dry distill Vacuum Distillation dry->distill freebase Purified Freebase (Clear Liquid) distill->freebase salt Salt Formation (e.g., with H₂SO₄) freebase->salt filter Filter & Wash Crystals salt->filter recrystal Recrystallization filter->recrystal final High-Purity Salt (Crystalline Solid) recrystal->final

Caption: General purification workflow for 2-Phenylpropylamine.

G start Problem: Product 'Oils Out' During Crystallization cause1 Possible Cause: Solution too concentrated or cooled too fast? start->cause1 cause2 Possible Cause: Inappropriate solvent? start->cause2 sol1 Solution: 1. Add more hot solvent. 2. Cool slowly. 3. Scratch flask / add seed crystal. cause1->sol1 Yes end Result: Crystal Formation sol1->end sol2 Solution: Use a different solvent or a mixed-solvent system (e.g., Ethanol/Ether). cause2->sol2 Yes sol2->end

Caption: Troubleshooting logic for crystallization issues.

References

Stability issues of 2-Phenylpropylamine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Phenylpropylamine Hydrochloride

Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. The following guidance is based on established principles of chemical stability, data from forced degradation studies of related pharmaceutical compounds, and stability data for structurally similar molecules such as amphetamine and phenylpropanolamine. Researchers should always perform their own stability studies for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several environmental factors. These include:

  • pH: Acidic or basic conditions can potentially lead to the hydrolysis of the amine group, although primary amines are generally more stable than esters or amides.[1] Extreme pH values are often used in forced degradation studies to identify potential degradation pathways.[2]

  • Light: Many pharmaceutical compounds are sensitive to light (photolabile).[2] Studies on related amphetamines have shown that exposure to artificial sunlight can cause significant degradation in aqueous solutions.[3][4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2] Stability studies often include testing at elevated temperatures to predict the shelf-life of a product.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products, such as N-oxides for tertiary amines.[1] While 2-Phenylpropylamine is a primary amine, oxidation is still a potential degradation pathway to investigate.

  • Presence of Other Chemicals: Incompatibility with other components in a formulation can lead to degradation. For instance, phenylpropanolamine hydrochloride has shown instability in liquid formulations containing sugars.[6]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented, based on the chemistry of similar primary amines, potential degradation products could include:

  • Products of oxidation at the amine group.

  • Products resulting from reactions with excipients in a formulation.

  • Photodegradation products, which can be diverse and may result from reactions involving the phenyl ring or the alkylamine side chain.

Identifying and characterizing degradation products typically requires forced degradation studies followed by analysis using techniques like HPLC-MS.[2][7]

Q3: How should I prepare and store aqueous solutions of this compound for optimal stability?

A3: To maximize stability, consider the following:

  • Solvent: Use a high-purity, neutral pH solvent such as sterile water for injection or a buffered solution if a specific pH is required for your experiment.

  • Storage Temperature: For long-term storage, it is generally recommended to store solutions at low temperatures, such as 4°C or -20°C. Studies on related amphetamine derivatives in urine showed no significant loss when stored at these temperatures for several months.[8][9]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

  • Headspace: Minimize the headspace in the storage container to reduce exposure to oxygen. Purging with an inert gas like nitrogen or argon can also be considered.

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of pharmaceutical compounds.[7][10] A stability-indicating HPLC method should be developed and validated. This is a method that can separate the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[10] Other techniques that can be used for characterization of degradation products include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

Troubleshooting Guides

Problem 1: My solution of this compound has turned yellow/brown. What does this mean?

Answer: A change in color often indicates a chemical reaction has occurred, possibly leading to the formation of colored degradation products.

  • Immediate Action: Do not use the solution for your experiment as its purity is compromised.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the solution exposed to light or elevated temperatures?

    • Check for Contamination: Could there have been a contaminant in the solvent or container?

    • Consider Oxidation: Was the solution exposed to air for a prolonged period?

    • Analytical Confirmation: If possible, analyze the discolored solution using a stability-indicating HPLC method to identify and quantify any degradation products.

Problem 2: I am observing new, unexpected peaks in my HPLC chromatogram. Are these degradation products?

Answer: It is very likely that new peaks appearing over time, especially those that grow as the main peak for this compound decreases, are degradation products.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Subject a fresh sample of your solution to stress conditions (e.g., heat, light, acid, base, oxidation) to see if you can intentionally generate the same unknown peaks. This can help in identifying the degradation pathway.

    • Use a Diode Array Detector (DAD): A DAD can provide UV spectra for your unknown peaks, which can be compared to the parent compound to see if they are related.

    • Employ Mass Spectrometry (MS): An LC-MS system can provide mass information for the unknown peaks, which is invaluable for identifying their structures.

Problem 3: The concentration of my this compound standard solution seems to be decreasing over time, leading to inaccurate assay results.

Answer: A decrease in the concentration of the active ingredient is a clear sign of instability.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the solution is being stored under the recommended conditions (protected from light, at a low temperature).

    • Prepare Fresh Standards: For quantitative analysis, it is always best practice to prepare fresh standard solutions regularly from a solid reference standard.

    • Evaluate Solution Compatibility: If your solution contains other components, consider the possibility of an interaction. Studies on the structurally similar phenylpropanolamine hydrochloride have shown it to be incompatible with sugars in liquid formulations.[6]

Data on Stability of Structurally Related Compounds

The following table summarizes stability data for amphetamine derivatives, which are structurally similar to 2-Phenylpropylamine. This data can provide an indication of the potential stability profile of this compound.

Table 1: Summary of Photodegradation of Amphetamines in Aqueous and Organic Solutions

CompoundMatrixIrradiation ConditionsDegradation ObservedReference
AmphetamineAqueous & Methanol Solutions765 W/m² for up to 3 hoursAppreciable decrease in concentration[3][4]
MethamphetamineAqueous & Methanol Solutions765 W/m² for up to 3 hoursAppreciable decrease in concentration[3][4]
MDMAAqueous & Methanol Solutions765 W/m² for up to 3 hoursAppreciable decrease in concentration[3][4]

Experimental Protocols

Protocol: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Heat the mixture under the same conditions as the acid hydrolysis.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the mixture at room temperature for a specified period, monitoring for degradation.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., at 60°C) for a specified period.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products.

Visualizations

Hypothetical_Degradation_Pathway 2-Phenylpropylamine 2-Phenylpropylamine Oxidized_Intermediate Oxidized Intermediate 2-Phenylpropylamine->Oxidized_Intermediate Oxidation (e.g., H2O2) Degradation_Product_B Degradation Product B 2-Phenylpropylamine->Degradation_Product_B Photodegradation (UV/Vis Light) Degradation_Product_A Degradation Product A Oxidized_Intermediate->Degradation_Product_A Further Reaction

Caption: Hypothetical degradation pathways for 2-Phenylpropylamine.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Heat Acid + Heat Analysis Analyze via Stability-Indicating HPLC Acid_Heat->Analysis Base_Heat Base + Heat Base_Heat->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Heat Heat Heat->Analysis Light Light (UV/Vis) Light->Analysis Stock_Solution Prepare Stock Solution of 2-Phenylpropylamine HCl Stock_Solution->Acid_Heat Stock_Solution->Base_Heat Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light Report Identify Degradants & Pathways Analysis->Report

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Results (e.g., low assay, new peaks) Check_Storage Were storage conditions appropriate? (Temp, Light) Start->Check_Storage Check_Prep Was the solution prepared correctly? Check_Storage->Check_Prep Yes Improve_Storage Correct storage conditions. Re-prepare solution. Check_Storage->Improve_Storage No Degradation_Suspected Instability is likely. Perform forced degradation study. Check_Prep->Degradation_Suspected Yes Prep_Error Preparation error likely. Re-prepare solution carefully. Check_Prep->Prep_Error No

Caption: Troubleshooting decision tree for stability issues.

References

Optimizing reaction conditions for the N-alkylation of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of 2-phenylpropylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-alkylation of 2-phenylpropylamine in a question-and-answer format.

Issue 1: Low to No Conversion of 2-Phenylpropylamine

Q: My N-alkylation reaction shows very low or no conversion of the starting material. What are the potential causes and how can I resolve this?

A: Low reactivity in the N-alkylation of 2-phenylpropylamine can stem from several factors related to reagents, reaction conditions, or the chosen methodology.

  • Poor Leaving Group (for Alkyl Halides): The reactivity of the alkyl halide is critical. Ensure you are using a sufficiently reactive leaving group. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide.

  • Steric Hindrance: Significant steric bulk on the alkylating agent can impede the reaction. If possible, opt for less sterically hindered alkylating agents.

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is crucial. For direct alkylation with halides, a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the acid formed. For "borrowing hydrogen" reactions with alcohols, a stronger base like potassium tert-butoxide (KOtBu) is common. The solvent should be suitable for the chosen temperature and reagents; polar aprotic solvents like DMF, DMSO, or acetonitrile are frequently used for Sₙ2 reactions.[1]

  • Catalyst Inactivity (for Catalytic Methods): If you are employing a catalytic method like the "borrowing hydrogen" strategy, ensure the catalyst is active and handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts). Catalyst deactivation can occur due to impurities in the starting materials or solvent.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions. It is advisable to start at a moderate temperature and adjust as needed while monitoring the reaction.

Issue 2: Poor Selectivity and Significant Over-alkylation

Q: My reaction is producing a mixture of mono- and di-alkylated products, with a significant amount of the undesired di-alkylated species. How can I improve selectivity for the mono-alkylated product?

A: Over-alkylation is a common challenge in the N-alkylation of primary amines like 2-phenylpropylamine. This is because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Here are several strategies to enhance mono-alkylation selectivity:

  • Control Stoichiometry: Using a large excess of 2-phenylpropylamine relative to the alkylating agent can statistically favor mono-alkylation. However, this may not be atom-economical and can complicate purification.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of the more reactive secondary amine product reacting further.

  • Alternative Alkylation Methods:

    • Reductive Amination: This is a highly effective method to avoid over-alkylation. It involves the reaction of 2-phenylpropylamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method is generally highly selective for mono-alkylation.

    • "Borrowing Hydrogen" (or Hydrogen Autotransfer) Strategy: This modern approach uses alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is temporarily oxidized to an aldehyde/ketone, which then undergoes reductive amination with the amine. This method is also excellent for selective mono-alkylation and is considered a green chemistry approach as it produces only water as a byproduct.[1]

Issue 3: Catalyst Deactivation in "Borrowing Hydrogen" Reactions

Q: My "borrowing hydrogen" reaction starts well but then stalls before completion. What could be deactivating my catalyst?

A: Catalyst deactivation in "borrowing hydrogen" N-alkylation can be caused by several factors:

  • Product Inhibition: The N-alkylated product (a secondary or tertiary amine) can sometimes coordinate to the metal center of the catalyst and inhibit its activity.

  • Impurities: Impurities in the starting materials, solvent, or from the reaction atmosphere can poison the catalyst. Ensure that all reagents and solvents are pure and dry, and that the reaction is conducted under an inert atmosphere if the catalyst is air-sensitive.

  • Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the catalyst. If you suspect this is an issue, try running the reaction at a lower temperature, although this may require a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for the N-alkylation of 2-phenylpropylamine, and what are their pros and cons?

A: There are three primary methods for the N-alkylation of 2-phenylpropylamine:

  • Direct Alkylation with Alkyl Halides:

    • Pros: Conceptually straightforward, and a wide variety of alkyl halides are commercially available.

    • Cons: Prone to over-alkylation, leading to mixtures of products.[2] Alkyl halides can be toxic, and the reaction generates stoichiometric amounts of salt byproducts.

  • Reductive Amination:

    • Pros: Excellent selectivity for mono-alkylation, avoiding the over-alkylation issue. A wide range of aldehydes and ketones can be used, allowing for the synthesis of diverse N-alkylated products. The reaction can often be performed as a one-pot procedure.[3]

    • Cons: Requires a reducing agent, and some reducing agents like sodium cyanoborohydride can be toxic.

  • "Borrowing Hydrogen" Catalysis with Alcohols:

    • Pros: A green and atom-economical method that uses readily available and less toxic alcohols as alkylating agents, producing only water as a byproduct.[4] It offers high selectivity for mono-alkylation.

    • Cons: Requires a metal catalyst (often based on ruthenium or iridium), which can be expensive and may require an inert atmosphere.[5][6]

Q2: How do substituents on the phenyl ring of 2-phenylpropylamine affect the N-alkylation reaction?

A: The electronic nature of substituents on the aromatic ring can influence the nucleophilicity of the amine and thus its reactivity.

  • Electron-donating groups (e.g., methoxy, methyl) increase the electron density on the nitrogen atom, making the amine more nucleophilic and generally increasing the reaction rate.

  • Electron-withdrawing groups (e.g., nitro, chloro) decrease the electron density on the nitrogen, making the amine less nucleophilic and potentially slowing down the reaction. More forcing conditions (higher temperature, stronger base, more active catalyst) may be required for these substrates.

Q3: What are some common side reactions to be aware of during the N-alkylation of 2-phenylpropylamine?

A: Besides over-alkylation, other potential side reactions include:

  • Elimination: If using a sterically hindered alkyl halide, an elimination reaction (E2) can compete with the desired substitution reaction (Sₙ2), leading to the formation of an alkene.

  • Racemization: If you are starting with an enantiomerically pure form of 2-phenylpropylamine, some reaction conditions could potentially lead to racemization. It is important to choose conditions that are known to preserve stereochemical integrity.

  • Solvent-Related Side Reactions: Some solvents can participate in side reactions. For example, when using dimethylformamide (DMF) at high temperatures, formylation of the amine can sometimes be observed.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize quantitative data for the N-alkylation of 2-phenylpropylamine and structurally similar primary amines under various conditions.

Table 1: Reductive Amination of Primary Amines

AmineCarbonyl CompoundReducing AgentSolventTemperature (°C)Yield (%)
AnilineBenzaldehydeNaBH(OAc)₃1,2-DichloroethaneRoom Temp94
BenzylamineCyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRoom Temp96
p-Toluidineo-VanillinNaBH₄EthanolRoom Temp80-90
Primary AminesVarious Aldehydes/Ketonesα-picoline-boraneMethanolNot specifiedHigh

Table 2: "Borrowing Hydrogen" N-Alkylation of Primary Amines with Alcohols

AmineAlcoholCatalystBaseSolventTemperature (°C)Yield (%)
AnilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂/dppf-Toluene11098
4-MethylanilineBenzyl alcoholNHC-Ir(III) ComplexKOtBu-12072
AnilineEthanol(DPEPhos)RuCl₂(PPh₃)--Not specifiedHigh
AnilineBenzyl alcoholNi(COD)₂KOHToluene11099
Aniline1-ButanolNi/Al₂O₃-SiO₂-Toluene18085

Experimental Protocols

Protocol 1: Reductive Amination for N-Benzylation of 2-Phenylpropylamine

This protocol is a representative procedure for the selective mono-N-alkylation of a primary amine using reductive amination.

Materials:

  • 2-Phenylpropylamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-phenylpropylamine (1.0 eq) and the chosen solvent (DCE or DCM).

  • Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-2-phenylpropylamine.

Protocol 2: "Borrowing Hydrogen" N-Alkylation of 2-Phenylpropylamine with Benzyl Alcohol

This protocol describes a sustainable method for N-alkylation using an alcohol as the alkylating agent, catalyzed by a ruthenium complex.

Materials:

  • 2-Phenylpropylamine (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1.1 mol%)

  • Potassium tert-butoxide (KOtBu) (5 mol%)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.5 mol%), dppf (1.1 mol%), and KOtBu (5 mol%).

  • Add anhydrous toluene, followed by 2-phenylpropylamine (1.0 eq) and benzyl alcohol (1.2 eq).

  • Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the pure N-benzyl-2-phenylpropylamine.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagents & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst (if applicable) check_conditions->check_catalyst Conditions OK solution Problem Resolved check_catalyst->solution Catalyst Active over_alkylation Poor Selectivity / Over-alkylation change_stoichiometry Use Excess Amine over_alkylation->change_stoichiometry slow_addition Slowly Add Alkylating Agent over_alkylation->slow_addition change_method Switch to Reductive Amination or Borrowing Hydrogen over_alkylation->change_method change_stoichiometry->solution slow_addition->solution change_method->solution

Caption: Troubleshooting workflow for N-alkylation reactions.

N_Alkylation_Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_borrowing Borrowing Hydrogen amine 2-Phenylpropylamine (Primary Amine) product_direct N-Alkyl-2-phenylpropylamine (Secondary Amine) amine->product_direct Sₙ2 imine Imine Intermediate amine->imine product_borrowing N-Alkyl-2-phenylpropylamine (Secondary Amine) amine->product_borrowing alkyl_halide Alkyl Halide (R-X) + Base alkyl_halide->product_direct over_alkylation N,N-Dialkyl-2-phenylpropylamine (Tertiary Amine) alkyl_halide->over_alkylation product_direct->over_alkylation Sₙ2 (often faster) carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->imine product_reductive N-Alkyl-2-phenylpropylamine (Secondary Amine) imine->product_reductive reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product_reductive alcohol Alcohol (R-CH₂OH) aldehyde_intermediate Aldehyde (R-CHO) (in situ) alcohol->aldehyde_intermediate - H₂ catalyst Metal Catalyst (e.g., Ru complex) catalyst->alcohol catalyst->product_borrowing aldehyde_intermediate->product_borrowing + H₂

References

Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Phenylpropylamine.

Troubleshooting Guide

Low Enantiomeric Excess (ee%)

Question: My reaction is producing 2-Phenylpropylamine with low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess (ee%) is a common issue in stereoselective synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.

    • Solution: Lowering the reaction temperature often enhances enantioselectivity. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and ee%.[1][2]

  • Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition states.[3]

    • Solution: Conduct a solvent screen with a variety of polar and apolar, protic and aprotic solvents to identify the optimal medium for your specific catalytic system.

  • Impure or Inactive Catalyst/Chiral Auxiliary: The purity and activity of the chiral catalyst or auxiliary are paramount for achieving high stereoselectivity.

    • Solution: Ensure the catalyst or chiral auxiliary is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). If catalyst deactivation is suspected, consider using fresh or newly prepared catalyst. Impurities in the starting materials can also act as catalyst poisons.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants, catalyst, and any additives can significantly impact the stereochemical outcome.

    • Solution: Optimize the stoichiometry of all reaction components. For reactions involving a chiral auxiliary, ensure the correct molar equivalents are used.

  • Racemization of Product or Intermediates: The desired enantiomer or a chiral intermediate may be susceptible to racemization under the reaction conditions.

    • Solution: Analyze the reaction mixture at different time points to check for a decrease in ee% over time. If racemization is occurring, consider modifying the reaction conditions (e.g., temperature, pH, reaction time) to minimize this effect.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess Observed check_purity Verify Purity of Catalyst, Ligand, and Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, pH) check_purity->check_conditions Purity Confirmed optimize_temp Optimize Reaction Temperature (Screen lower temperatures) check_conditions->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement end_good High Enantiomeric Excess Achieved optimize_temp->end_good Improvement check_stoichiometry Verify Stoichiometry of Reagents optimize_solvent->check_stoichiometry No Improvement optimize_solvent->end_good Improvement racemization_study Conduct Racemization Study check_stoichiometry->racemization_study No Improvement check_stoichiometry->end_good Improvement racemization_study->check_conditions No Racemization end_bad Consult Further Literature or Expert racemization_study->end_bad Racemization Confirmed and Unavoidable crystallization_workflow start Problem with Crystallization solvent_screen Perform Solvent Screen (Varying polarities, anti-solvents) start->solvent_screen recrystallization Perform Recrystallization start->recrystallization Low Diastereomeric Excess stoichiometry_opt Optimize Stoichiometry (e.g., 0.5 to 1.0 eq. resolving agent) solvent_screen->stoichiometry_opt No/Poor Crystals success Successful Resolution solvent_screen->success Good Crystals temp_profile Optimize Cooling Profile (Slow cooling, different final temps) stoichiometry_opt->temp_profile No/Poor Crystals stoichiometry_opt->success Good Crystals seeding Attempt Seeding temp_profile->seeding No/Poor Crystals temp_profile->success Good Crystals seeding->success Crystals Form recrystallization->success

References

Degradation pathways of 2-Phenylpropylamine hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of Phenylpropylamine Analogs

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of a phenylpropylamine compound like Phentermine HCl?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2][3][4] Based on ICH guidelines and studies on Phentermine HCl, the recommended stress conditions include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 5 M HCl) at elevated temperatures (e.g., 60°C).[3][5]

  • Base Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M to 5 M NaOH) at elevated temperatures.[3][5]

  • Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).[1]

  • Thermal Degradation: Exposure to high temperatures (e.g., 70°C to 105°C) for an extended period.[5]

  • Photolytic Degradation: Exposure to a controlled light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[1][3]

Q2: My Phenylpropylamine HCl sample shows significant degradation under acidic conditions but seems stable in base. Is this normal?

Yes, this is plausible. For Phentermine HCl, studies have shown that the molecule is susceptible to acid hydrolysis, with observed degradation of around 5.2%.[5] Conversely, it has demonstrated high stability under basic, thermal, and photolytic conditions.[5] The stability of the amine functional group and its interaction with the phenyl ring can vary significantly depending on the pH of the solution.

Q3: I am not seeing any degradation under thermal or photolytic stress. Am I doing something wrong?

Not necessarily. Many stable crystalline compounds, like Phentermine HCl, show little to no degradation under thermal (up to 105°C) and photolytic stress conditions.[5] If your experimental controls are passing and the conditions are consistent with ICH guidelines, it is likely an indication of the molecule's intrinsic stability under these specific stresses. To ensure sufficient stress, consider extending the exposure time or increasing the intensity of the condition (e.g., higher temperature), but be aware that overly harsh conditions can lead to unrealistic degradation pathways.[4][6]

Q4: What are the likely degradation products I should be looking for?

While specific degradation pathways for 2-Phenylpropylamine HCl are not defined, we can infer potential products from its structure and data on Phentermine. Impurities can arise from both synthesis and degradation.[7] Potential degradation products for phenylpropylamines could include:

  • Oxidative Degradants: N-oxide or hydroxylated species (e.g., N-Hydroxy Phentermine) could form under oxidative stress.[7]

  • Hydrolytic Degradants: While the core structure is relatively stable, extreme conditions could potentially lead to cleavage or rearrangement, though this is less common for this class of compounds.

  • Process-Related Impurities: It is also crucial to distinguish degradation products from impurities related to the manufacturing process, such as unreacted starting materials or synthetic by-products.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under any stress condition. 1. Stress conditions are too mild. 2. The molecule is exceptionally stable. 3. Analytical method is not stability-indicating.1. Increase stressor concentration, temperature, or exposure time incrementally.[4] 2. Confirm this by ensuring an adequate amount of stress was applied (e.g., extended duration).[6] 3. Verify that your analytical method (e.g., HPLC) can separate the parent peak from known related substances or potential degradants.
Greater than 20% degradation observed. 1. Stress conditions are too harsh. 2. Incorrect sample concentration.1. Reduce the molarity of the acid/base, lower the temperature, or shorten the exposure time. Degradation of 5-20% is generally considered optimal.[8] 2. Ensure the recommended sample concentration (e.g., 1 mg/mL) is used, as higher concentrations can accelerate degradation.[8]
Poor mass balance in chromatographic analysis. 1. Degradants are not being detected (e.g., lack a chromophore). 2. Degradants are volatile. 3. Degradants are precipitating or adsorbing to vials. 4. Co-elution of degradants with the parent peak.1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in addition to UV. 2. Use Gas Chromatography (GC) for analysis of volatile impurities. 3. Check for sample precipitation. Use a different diluent if necessary. 4. Re-evaluate and optimize your chromatographic method (e.g., change mobile phase, gradient, or column chemistry) to ensure it is stability-indicating.
Inconsistent or irreproducible degradation results. 1. Inconsistent sample preparation. 2. Fluctuation in environmental conditions (temp/light). 3. Sample was not properly neutralized after acid/base stress before analysis.1. Follow a strict, documented sample preparation protocol. 2. Use calibrated equipment (ovens, photostability chambers). 3. Ensure samples are neutralized to a stable pH to halt the degradation reaction before injection.[1]

Data Summary: Forced Degradation of Phentermine HCl

The following table summarizes the results from a forced degradation study on Phentermine hydrochloride, which serves as a proxy for 2-Phenylpropylamine hydrochloride.

Stress ConditionParameters% Assay of Phentermine% Degradation
Acid Hydrolysis 5N HCl at 60°C for 4 hours94.8%5.2%
Base Hydrolysis 5N NaOH at 60°C for 4 hours99.7%0.3%
Oxidative Not specified in this study100.3%-0.3% (No degradation)
Thermal 105°C for 72 hours100.1%-0.1% (No degradation)
Photolytic ICH conditions99.4%0.6%

Data adapted from a study on the simultaneous estimation of Phentermine and Topiramate.[5]

Experimental Protocols

Below are detailed methodologies for performing forced degradation studies, based on typical industry practices and published literature.[3][4][5]

1. Acid Hydrolysis

  • Preparation: Dissolve the drug substance in a suitable diluent to a concentration of 1 mg/mL. Add an equal volume of 1.0 M HCl.

  • Stress Condition: Place the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8 hours).

  • Quenching: Immediately neutralize the sample with an equivalent amount of 1.0 M NaOH. Dilute with mobile phase to the target concentration for analysis.

2. Base Hydrolysis

  • Preparation: Dissolve the drug substance in a suitable diluent to a concentration of 1 mg/mL. Add an equal volume of 1.0 M NaOH.

  • Stress Condition: Place the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points.

  • Quenching: Immediately neutralize the sample with an equivalent amount of 1.0 M HCl. Dilute with mobile phase to the target concentration.

3. Oxidative Degradation

  • Preparation: Dissolve the drug substance in a suitable diluent to a concentration of 1 mg/mL. Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Stress Condition: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points.

  • Quenching: No quenching is typically required, but samples should be diluted with mobile phase for analysis.

4. Thermal Degradation

  • Preparation: Place the solid drug substance as a thin layer in a petri dish.

  • Stress Condition: Place the dish in a calibrated oven at 80°C.

  • Sampling: Withdraw the sample after a specified duration (e.g., 24, 48, 72 hours).

  • Analysis: Prepare a solution of the stressed solid for analysis.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation cluster_stress Apply Stress Conditions prep Prepare Drug Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, 60°C) prep->acid base Base Hydrolysis (NaOH, 60°C) prep->base oxid Oxidation (H₂O₂, RT) prep->oxid therm Thermal (Solid, 80°C) prep->therm photo Photolytic (ICH Light) prep->photo quench Neutralize / Quench (If applicable) acid->quench base->quench analyze Analyze via Stability- Indicating Method (HPLC) oxid->analyze therm->analyze photo->analyze quench->analyze

Caption: General workflow for conducting forced degradation studies.

G cluster_pathway Plausible Degradation Pathways for Phenylpropylamines cluster_products Potential Degradation Products parent Phenylpropylamine HCl (Parent Drug) n_oxide N-Oxide Product parent->n_oxide Oxidation (H₂O₂) hydroxylated Hydroxylated Metabolites parent->hydroxylated Oxidation / Metabolism other Other Minor Degradants parent->other Acid Hydrolysis

Caption: Potential degradation pathways based on chemical structure.

References

Preventing side reactions in the synthesis of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing side reactions during the synthesis of 2-Phenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Phenylpropylamine and their primary side reactions?

A1: The two most prevalent methods for synthesizing 2-Phenylpropylamine (amphetamine) are the Leuckart reaction and the reductive amination of Phenyl-2-propanone (P2P). Each route is associated with a characteristic set of side reactions and impurities.

  • Leuckart Reaction: This method involves the reaction of P2P with formamide or ammonium formate.[1] Key impurities include:

    • N-formylamphetamine: An intermediate that can remain if the final hydrolysis step is incomplete.[2]

    • 4-methyl-5-phenylpyrimidine: A heterocyclic byproduct formed from the condensation of reaction intermediates.[3]

    • N,N-di-(β-phenylisopropyl)amine (DPIA): A dimeric impurity that can form, especially when formic acid is used.[3]

  • Reductive Amination: This route involves the reaction of P2P with ammonia in the presence of a reducing agent.[4] Common side products are often related to the reduction process and precursor impurities:

    • 1-phenyl-2-propanol: Formed by the direct reduction of the starting ketone, P2P.[5]

    • Bis(1-phenylpropan-2-yl)amine: A dimeric impurity that can form in the presence of acid and ammonia.[6]

    • Impurities from P2P synthesis: The purity of the final product is highly dependent on the purity of the P2P precursor. Side reactions during P2P synthesis can introduce various contaminants, such as indene byproducts.[7][8]

Q2: How does temperature control affect the formation of byproducts in the Leuckart reaction?

A2: Temperature is a critical parameter in the Leuckart reaction. While higher temperatures can increase the reaction rate, they also promote the formation of undesired byproducts.[9] Generally, maintaining a controlled temperature is crucial for minimizing impurities. It has been noted that the yield can be significantly affected by the condensation temperature.[10] For instance, a reaction carried out at 160-170°C may yield better results than at 190-200°C, where an increase in byproducts might be observed.[11]

Q3: What is the role of the reducing agent in minimizing side reactions during reductive amination?

A3: The choice of reducing agent is pivotal in controlling side reactions during the reductive amination of P2P. Different reducing agents have varying selectivities for the imine intermediate over the starting ketone.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting P2P to 1-phenyl-2-propanol. Its use can lead to lower yields of the desired amine.

  • Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that preferentially reduces the imine intermediate.

  • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, PtO₂): This method can be very effective and clean, often avoiding the formation of certain byproducts. Low-pressure and low-temperature conditions have been reported for the synthesis of amphetamine.[4]

Troubleshooting Guides

Leuckart Reaction

Problem 1: High levels of N-formylamphetamine detected in the final product.

  • Question: My final product shows significant contamination with N-formylamphetamine. What is the cause and how can I resolve this?

  • Answer: This indicates incomplete hydrolysis of the N-formylamphetamine intermediate.

    • Cause: Insufficient acid concentration, inadequate reaction time, or low temperature during the hydrolysis step.

    • Solution:

      • Ensure Complete Hydrolysis: After the initial formylation, treat the reaction mixture with a strong acid, such as concentrated hydrochloric acid, and reflux for an adequate amount of time (e.g., 2 hours or more) to ensure complete conversion to the free amine.[1]

      • Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the N-formylamphetamine spot before workup.

      • Optimize Acid Concentration: Ensure a sufficient molar excess of the acid is used for the hydrolysis.

Problem 2: Presence of 4-methyl-5-phenylpyrimidine impurity.

  • Question: I have identified 4-methyl-5-phenylpyrimidine in my 2-Phenylpropylamine product. How can I prevent its formation?

  • Answer: This heterocyclic impurity is a known byproduct of the Leuckart reaction.

    • Cause: This byproduct arises from a complex condensation reaction involving intermediates of the Leuckart reaction. Its formation can be influenced by reaction temperature and the ratio of reagents.

    • Solution:

      • Temperature Control: Avoid excessively high reaction temperatures during the initial condensation step. Maintain a consistent and controlled temperature, for example, in the range of 160-170°C.[11]

      • Reagent Stoichiometry: Carefully control the molar ratios of phenyl-2-propanone to the formamide or ammonium formate.

Problem 3: Formation of N,N-di-(β-phenylisopropyl)amine (DPIA).

  • Question: My product is contaminated with a significant amount of the dimeric impurity DPIA. What are the reaction conditions that favor its formation and how can I avoid it?

  • Answer: DPIA is a dimer that can be a major byproduct under certain conditions.

    • Cause: The formation of DPIA is often associated with the use of formic acid in the reaction mixture.[3]

    • Solution:

      • Avoid Excess Formic Acid: If using formamide, minimize or avoid the addition of formic acid. Using ammonium formate alone can often provide good yields without the significant formation of DPIA.[9]

      • Purification: If DPIA is formed, it can be separated from the desired product through careful distillation or chromatography.

Reductive Amination

Problem 4: Low yield of 2-Phenylpropylamine and presence of 1-phenyl-2-propanol.

  • Question: The yield of my reductive amination is low, and I've identified 1-phenyl-2-propanol as a major byproduct. What is happening and how can I improve the selectivity?

  • Answer: This indicates that the reducing agent is reducing the starting ketone (P2P) in competition with the desired imine reduction.

    • Cause: Use of a non-selective or overly reactive reducing agent.

    • Solution:

      • Choose a More Selective Reducing Agent: Switch to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which shows greater selectivity for the imine over the ketone.

      • Two-Step Procedure: First, allow the imine to form completely by reacting P2P with ammonia. Monitor the reaction by TLC or GC-MS. Once the P2P is consumed, add the reducing agent. This prevents the reducing agent from coming into contact with the starting ketone.

Problem 5: Formation of Dimeric Impurities.

  • Question: I am observing the formation of bis(1-phenylpropan-2-yl)amine in my reductive amination. What leads to this side reaction?

  • Answer: The formation of this dimeric impurity can occur under acidic conditions.

    • Cause: The presence of acid can catalyze the reaction of the newly formed primary amine with another molecule of the imine intermediate.[6]

    • Solution:

      • Control pH: Perform the reductive amination under neutral or slightly basic conditions to minimize acid-catalyzed side reactions.

      • Use a Large Excess of Ammonia: Using a significant excess of ammonia can favor the reaction of P2P with ammonia over the reaction of the product amine with the imine intermediate.

Data Presentation

The following tables summarize qualitative trends and reported yields for the synthesis of 2-Phenylpropylamine. It is important to note that specific yields can vary significantly based on the precise experimental conditions and scale of the reaction.

Table 1: Influence of Reagents on Byproduct Formation in the Leuckart Reaction

Reagent CombinationKey ByproductsNotes
P2P, FormamideN-formylamphetamine, 4-methyl-5-phenylpyrimidineThe use of formamide alone can lead to lower yields compared to ammonium formate.[9]
P2P, Ammonium FormateN-formylamphetamine, 4-methyl-5-phenylpyrimidineGenerally provides better yields than formamide alone.[9]
P2P, Formamide, Formic AcidN-formylamphetamine, 4-methyl-5-phenylpyrimidine, N,N-di-(β-phenylisopropyl)amine (DPIA)The presence of formic acid increases the likelihood of DPIA formation.[3]

Table 2: Comparison of Reducing Agents in the Reductive Amination of P2P

Reducing AgentPrimary Side ReactionSelectivity for ImineNotes
Sodium Borohydride (NaBH₄)Reduction of P2P to 1-phenyl-2-propanolLowA strong reducing agent that can reduce both the ketone and the imine.
Sodium Cyanoborohydride (NaBH₃CN)-HighA milder reagent that is more selective for the imine intermediate.
Catalytic Hydrogenation (e.g., Raney Ni/H₂)-HighCan provide a clean reaction with high yields.[4]
Aluminum-Mercury Amalgam (Al/Hg)1-phenyl-2-propanolModerateA commonly used reducing agent in clandestine synthesis.[5]

Experimental Protocols

Protocol 1: Minimized Side-Reaction Synthesis of 2-Phenylpropylamine via Leuckart Reaction

This protocol focuses on conditions that minimize the formation of common byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenyl-2-propanone (1 equivalent) and a molar excess of ammonium formate (e.g., 5-7 equivalents).

  • Condensation: Heat the mixture to a controlled temperature of 160-165°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling, add a 20% solution of hydrochloric acid to the reaction mixture. Reflux the mixture for 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

  • Workup: Cool the reaction mixture and make it strongly alkaline (pH > 12) by the careful addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Selective Reductive Amination of Phenyl-2-propanone

This protocol utilizes a two-step approach to maximize the yield of the desired amine and minimize the reduction of the starting ketone.

  • Imine Formation: Dissolve phenyl-2-propanone (1 equivalent) in an excess of a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC or GC to confirm the consumption of P2P.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride (1.5 equivalents) in methanol to the reaction mixture while maintaining the temperature below 20°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Make the aqueous residue basic with sodium hydroxide and extract with an organic solvent.

  • Purification: Dry the organic extract and remove the solvent. The resulting crude 2-phenylpropylamine can be purified by vacuum distillation.

Visualizations

Leuckart_Reaction_Pathway P2P Phenyl-2-propanone (P2P) NFormyl N-formylamphetamine (Intermediate) P2P->NFormyl + Ammonium Formate (Heat) Pyrimidine 4-methyl-5-phenylpyrimidine (Side Product) P2P->Pyrimidine Side Reaction AmmoniumFormate Ammonium Formate Product 2-Phenylpropylamine NFormyl->Product + Acid Hydrolysis DPIA N,N-di-(β-phenylisopropyl)amine (Side Product) NFormyl->DPIA Side Reaction (with Formic Acid)

Caption: Leuckart reaction pathway for 2-Phenylpropylamine synthesis.

Reductive_Amination_Workflow cluster_main Reductive Amination Process cluster_side Side Reaction P2P Phenyl-2-propanone (P2P) Imine Imine Intermediate P2P->Imine + Ammonia Alcohol 1-phenyl-2-propanol P2P->Alcohol + Reducing Agent (Non-selective) Ammonia Ammonia Product 2-Phenylpropylamine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4)

Caption: Workflow for the reductive amination of P2P.

Troubleshooting_Logic Start Analyze Final Product Impurity_Detected Impurity Detected? Start->Impurity_Detected No_Impurity High Purity Product Impurity_Detected->No_Impurity No Identify_Impurity Identify Impurity (e.g., GC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Leuckart_Impurity Leuckart Byproduct? (N-formyl, Pyrimidine, DPIA) Identify_Impurity->Leuckart_Impurity Reductive_Amination_Impurity Reductive Amination Byproduct? (Alcohol, Dimer) Identify_Impurity->Reductive_Amination_Impurity Leuckart_Impurity->Reductive_Amination_Impurity No Adjust_Leuckart Adjust Leuckart Conditions: - Check Hydrolysis - Control Temperature - Modify Reagents Leuckart_Impurity->Adjust_Leuckart Yes Adjust_Reductive_Amination Adjust Reductive Amination: - Change Reducing Agent - Control pH - Use 2-step process Reductive_Amination_Impurity->Adjust_Reductive_Amination Yes Reanalyze Re-run Synthesis & Analyze Reductive_Amination_Impurity->Reanalyze No (Other Impurity) Adjust_Leuckart->Reanalyze Adjust_Reductive_Amination->Reanalyze

Caption: Troubleshooting workflow for impurity identification.

References

Enhancing the resolution of 2-Phenylpropylamine enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the resolution of 2-Phenylpropylamine enantiomers in chiral chromatography. Below you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Topic: Enhancing the Resolution of 2-Phenylpropylamine Enantiomers

2-Phenylpropylamine is a primary amine with a chiral center, making the separation of its enantiomers crucial for pharmaceutical research and development due to their potentially different pharmacological and toxicological profiles. Achieving baseline resolution of these enantiomers can be challenging. This guide provides practical advice and systematic approaches to overcome common hurdles in the chiral separation of 2-Phenylpropylamine and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating 2-Phenylpropylamine enantiomers?

A1: For primary amines like 2-Phenylpropylamine, polysaccharide-based CSPs are highly recommended due to their broad applicability and high success rate. Specifically, columns with the following chiral selectors are excellent starting points:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

These CSPs offer different selectivities, and screening both is advisable for optimal results.[1] Macrocyclic glycopeptide-based CSPs can also be effective, particularly for polar molecules.

Q2: What is a good starting mobile phase for the chiral separation of 2-Phenylpropylamine?

A2: A typical starting point for normal-phase chromatography on a polysaccharide-based CSP is a mixture of a non-polar solvent and an alcohol modifier. A common initial mobile phase is n-Hexane/Isopropanol (90:10, v/v) . Since 2-Phenylpropylamine is a basic compound, adding a basic modifier is crucial to prevent peak tailing and improve resolution. A small amount of Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1% (v/v) is recommended.[2]

Q3: My peaks are tailing. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like 2-Phenylpropylamine is often caused by secondary interactions with acidic silanol groups on the silica surface of the CSP. To mitigate this, add a basic modifier to your mobile phase, such as 0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA) .[2] This will mask the silanol groups and improve peak symmetry. Ensure your column is well-equilibrated with the modified mobile phase before injection.

Q4: I am not getting any separation between the enantiomers. What should I do first?

A4: If you observe no separation (co-elution), consider the following initial steps:

  • Confirm you are using a chiral stationary phase. Enantiomers cannot be separated on a standard achiral column.

  • Optimize the mobile phase composition. The ratio of the alcohol modifier is critical. Systematically vary the percentage of isopropanol (e.g., try 5%, 15%, and 20% in n-Hexane). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.

  • Reduce the flow rate. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can enhance resolution.

  • Adjust the column temperature. Temperature can significantly impact enantioselectivity. Using a column oven, try running the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).

Q5: Can I change the elution order of the enantiomers?

A5: Yes, the elution order can sometimes be inverted. On polysaccharide-based columns, changing the alcohol modifier in the mobile phase (e.g., from isopropanol to ethanol) can occasionally alter the elution order. For some other types of CSPs, such as Pirkle-type columns, using a column packed with the opposite enantiomer of the chiral selector will reverse the elution order.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor Resolution (Rs < 1.5)

  • Question: My enantiomeric peaks are overlapping. How can I improve the resolution?

  • Answer:

    • Mobile Phase Optimization:

      • Decrease the polarity of the mobile phase by reducing the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the n-hexane. This usually increases retention times and can improve separation.

      • Try a different alcohol modifier. Sometimes switching from isopropanol to ethanol can change the selectivity.

    • Flow Rate Adjustment:

      • Lower the flow rate to allow for more interaction between the enantiomers and the chiral stationary phase.

    • Temperature Control:

      • Vary the column temperature. Lower temperatures often improve resolution, but this is not always the case. Experiment with a range of temperatures to find the optimum.

    • Column Choice:

      • If optimization on one polysaccharide column (e.g., amylose-based) is unsuccessful, try a different type (e.g., cellulose-based), as they offer different chiral recognition mechanisms.

Problem 2: Peak Splitting

  • Question: My analyte peak is appearing as two or more split peaks. What could be the cause?

  • Answer: Peak splitting can arise from several issues:[3][4][5][6]

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve your sample in the mobile phase whenever possible.[4]

    • Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column. Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

    • Co-elution: It's possible that an impurity is co-eluting with your analyte. Solution: Analyze a blank and a pure standard to confirm.

Problem 3: Unstable Retention Times

  • Question: The retention times for my enantiomers are drifting between injections. How can I stabilize them?

  • Answer:

    • Insufficient Equilibration: Chiral columns, especially polysaccharide-based ones, often require longer equilibration times than standard reversed-phase columns. Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a column thermostat to maintain a constant and controlled temperature.

    • Mobile Phase Instability: If your mobile phase contains volatile solvents like n-hexane, its composition can change over time due to evaporation. Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered.

Data Presentation

The following tables provide expected quantitative data for the chiral separation of a compound structurally analogous to 2-Phenylpropylamine (2-Phenylpropanamide) on a commonly used polysaccharide-based CSP. These values can serve as a benchmark for method development.

Table 1: Optimized Chromatographic Conditions for 2-Phenylpropanamide

ParameterCondition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data adapted from a protocol for 2-Phenylpropanamide, a structurally similar compound.[7]

Table 2: Expected Performance Metrics for 2-Phenylpropanamide Separation

EnantiomerRetention Time (t_R) [min]Resolution (R_s)Selectivity Factor (α)
Enantiomer 1~ 8.5\multirow{2}{}{> 2.0}\multirow{2}{}{~ 1.4}
Enantiomer 2~ 10.2

Note: The elution order of the (R) and (S) enantiomers should be confirmed by injecting a standard of a single, known enantiomer.[7]

Experimental Protocols

This section provides a detailed methodology for developing a chiral separation method for 2-Phenylpropylamine.

Protocol 1: Method Development for Chiral Separation of 2-Phenylpropylamine

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H column (250 mm x 4.6 mm I.D., 5 µm particle size).

    • Chemicals and Solvents:

      • n-Hexane (HPLC grade)

      • 2-Propanol (IPA) (HPLC grade)

      • Diethylamine (DEA) (Reagent grade)

      • (±)-2-Phenylpropylamine (racemic standard)

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.

    • Add Diethylamine (DEA) to the mobile phase to a final concentration of 0.1% (v/v).

    • Degas the mobile phase by sonication for 10-15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Phenylpropylamine in the mobile phase at a concentration of 1.0 mg/mL.

    • From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Install the Chiralpak® AD-H column and set the column oven temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.

    • Set the UV detector to a suitable wavelength for 2-Phenylpropylamine (e.g., 220 nm or 254 nm).

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram and evaluate the resolution of the enantiomers.

  • Optimization:

    • If the resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., n-Hexane/IPA ratio to 95:5 or 85:15), flow rate (e.g., decrease to 0.8 or 0.5 mL/min), or column temperature (e.g., 15°C or 40°C) to achieve baseline separation.

Mandatory Visualizations

Diagram 1: General Workflow for Chiral HPLC Analysis

G General Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_eval Evaluation A Prepare Mobile Phase (e.g., Hexane/IPA + Additive) C Equilibrate Column (Stable Baseline) A->C B Prepare Sample (Dissolve in Mobile Phase, Filter) D Inject Sample B->D C->D E Data Acquisition (Collect Chromatogram) D->E F Analyze Results (Retention Time, Resolution) E->F G Optimization Required? F->G G->A Yes H Method Finalized G->H No

Caption: A general workflow for the chiral HPLC analysis of 2-Phenylpropylamine.

Diagram 2: Troubleshooting Logic for Poor Resolution

G Troubleshooting Workflow for Poor Resolution Start Poor Resolution (Rs < 1.5) Step1 Adjust Mobile Phase (Vary % Alcohol Modifier) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Adjust Flow Rate (Decrease Flow) Check1->Step2 No End Baseline Resolution Achieved Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Adjust Temperature (Vary Column Temp.) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Change CSP (e.g., Cellulose to Amylose) Check3->Step4 No Check3->End Yes Step4->Step1 Re-optimize

Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.

References

Method Development for Trace Analysis of 2-Phenylpropylamine Impurities: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development and trace analysis of impurities in 2-Phenylpropylamine (2-PPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities associated with 2-Phenylpropylamine (2-PPA)?

A1: Impurities in 2-PPA can originate from various stages, including synthesis, degradation, and storage.[1][2] They are generally categorized as:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, and degradation products.[1] For 2-PPA, potential synthesis-related impurities could include unreacted precursors like 1-phenyl-2-propanone or benzaldehyde and nitroethane.[3] Positional isomers, such as amphetamine (1-phenylpropan-2-amine), are also a critical consideration.[3][4]

  • Inorganic Impurities: These may arise from the manufacturing process and include reagents, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[1]

Q2: Which analytical techniques are most suitable for trace analysis of 2-PPA impurities?

A2: The most common and effective techniques for analyzing volatile and semi-volatile impurities in pharmaceutical products like 2-PPA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[5][6]

  • HPLC with UV or MS detection (LC-MS) is a versatile method for separating a wide range of impurities.[2][6]

  • GC coupled with MS (GC-MS) is particularly well-suited for identifying and quantifying volatile and semi-volatile organic impurities.[5]

Q3: What are the key considerations for sample preparation before analysis?

A3: Proper sample preparation is a critical step to ensure accurate and reproducible results by removing matrix interferences and concentrating the analytes of interest.[7] Key techniques include:

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and selectively isolating impurities.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, which is useful for isolating impurities from the drug substance.[7][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While common in food and environmental analysis, this method can be adapted for pharmaceutical impurity profiling due to its simplicity and efficiency.[7]

  • Simple Dilution: In some cases, a simple "dilute-and-shoot" approach may be sufficient, where the sample is dissolved in a suitable solvent and directly injected into the analytical instrument.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC and GC analysis of 2-PPA impurities.

HPLC Troubleshooting

Q4: My 2-PPA peak is tailing in reversed-phase HPLC. What are the common causes and how can I fix it?

A4: Peak tailing for basic compounds like 2-PPA is a frequent issue, often caused by secondary interactions between the amine group and acidic silanol groups on the silica-based column packing.[10]

Troubleshooting Workflow for Peak Tailing

G cluster_system System-Wide Issue cluster_analyte Analyte-Specific Issue start Peak Tailing Observed for 2-PPA q1 Are all peaks in the chromatogram tailing? start->q1 sys_issue Potential Causes: - Column void/damage - Extra-column volume - System contamination q1->sys_issue  Yes analyte_issue Likely Cause: Secondary Interactions of 2-PPA with Stationary Phase q1->analyte_issue  No sys_solution Troubleshoot System: - Inspect column for voids - Check tubing and connections - Flush the system sys_issue->sys_solution analyte_solution Troubleshoot Interactions: - Optimize mobile phase pH - Use an end-capped column - Add a mobile phase modifier  (e.g., triethylamine) analyte_issue->analyte_solution

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Common Causes and Solutions for Peak Tailing

Probable Cause Recommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to be 2-3 units below the pKa of 2-PPA to ensure it is fully protonated. Alternatively, add a competing base like triethylamine (0.1-0.5%) to the mobile phase to block active silanol sites.[10][11]
Improper Mobile Phase pH Ensure the mobile phase is well-buffered and the pH is consistently prepared. A change of just 0.1 pH units can significantly affect retention and peak shape for ionizable compounds.[8]
Column Contamination or Damage Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if permitted by the manufacturer). If a void has formed at the column inlet, it may need to be replaced.[10][12]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.[10]

| Sample Overload | Reduce the injection volume or dilute the sample concentration.[10] |

Q5: I am observing drifting or noisy baselines in my HPLC analysis. What should I check?

A5: Baseline issues can stem from various instrument or method-related factors.

Issue Probable Cause Recommended Solution
Drifting Baseline Poor column equilibration; mobile phase composition changing; detector cell contamination.[11]Ensure the column is equilibrated for at least 20 column volumes. Prepare fresh mobile phase and ensure proper mixing.[11] Flush the detector flow cell with a strong, miscible solvent like isopropanol.[11][12]
Noisy Baseline Air bubbles in the system; leaks; contaminated mobile phase or detector cell.[11][12]Degas the mobile phase thoroughly. Check all fittings for leaks and tighten gently.[11] Filter all mobile phase solvents and flush the detector cell.[12] A failing detector lamp can also cause noise.[11][12]

Q6: My retention times are shifting between injections. What is the cause?

A6: Retention time drift can compromise the reliability of peak identification and quantification.

| Probable Cause | Recommended Solution | | :--- | :--- | :--- | | Poor Temperature Control | Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can cause significant shifts.[11][12] | | Inconsistent Mobile Phase | Prepare the mobile phase carefully and consistently, especially buffer concentrations and pH.[8][10] If using a gradient, ensure the pump's proportioning valves are working correctly.[8] | | Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run, especially after changing solvents or gradients.[11] | | Leaks in the System | Inspect the pump, injector, and fittings for any signs of leaks, which can cause flow rate fluctuations.[12] |

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing a reversed-phase HPLC method for 2-PPA impurity analysis.

  • Chromatographic System:

    • Column: C18, end-capped, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or 254 nm.[13]

    • Injection Volume: 10 µL.

  • Gradient Program:

    • A gradient elution is often necessary to separate impurities with different polarities. A typical starting gradient might be:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-35 min: Re-equilibration at 5% B

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-PPA sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent), a standard solution of 2-PPA, and the sample solution.

    • Identify and quantify impurity peaks based on their retention times and response factors relative to the main 2-PPA peak.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying and quantifying volatile or semi-volatile impurities.

  • Chromatographic System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the 2-PPA sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of 1-5 mg/mL.

    • Vortex to ensure complete dissolution.

Protocol 3: Solid-Phase Extraction (SPE) Sample Cleanup

This protocol can be used to remove matrix components and concentrate trace impurities prior to HPLC or GC analysis.

  • SPE Cartridge: Choose a sorbent based on the properties of the impurities and the 2-PPA matrix. A mixed-mode cation exchange cartridge can be effective for basic compounds.

  • Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water through the sorbent bed.

  • Loading: Dissolve the 2-PPA sample in a weak, aqueous buffer and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering, non-retained substances.

  • Elution: Elute the retained impurities using a small volume of a stronger solvent (e.g., methanol containing 2% formic acid or ammonia, depending on the sorbent).

  • Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Data Presentation

Typical HPLC Method Parameters

Parameter Setting Rationale
Column C18, 150 x 4.6 mm, 5 µm Good retention and separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Water with Acid Modifier Provides good peak shape for basic analytes like 2-PPA and its impurities.
Flow Rate 1.0 - 1.5 mL/min Standard flow for analytical columns, balancing analysis time and efficiency.[10]
Detection UV 210 nm Phenyl group provides strong UV absorbance at lower wavelengths.

| Temperature | 25-30 °C | Ensures reproducible retention times.[10] |

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive 2-PPA Sample prep Sample Preparation (Dilution, SPE, LLE) sample->prep method_dev Method Development (HPLC / GC-MS) prep->method_dev system_suit System Suitability Test method_dev->system_suit injection Inject Sample & Standards system_suit->injection acquisition Data Acquisition injection->acquisition integration Peak Integration & Identification acquisition->integration quant Quantification of Impurities (LOD/LOQ) integration->quant report Final Report Generation quant->report

Caption: General workflow for 2-PPA impurity analysis.

References

Technical Support Center: Long-Term Storage Stability of 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to improve the long-term storage stability of 2-Phenylpropylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of 2-Phenylpropylamine during long-term storage?

A1: The long-term stability of 2-Phenylpropylamine, a phenethylamine derivative, is primarily influenced by three main factors:

  • Oxidation: The amine group in the 2-Phenylpropylamine molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored degradation products and a decrease in purity.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Conversely, storing the compound at low temperatures is a common strategy to enhance its stability.

  • pH: The stability of amine-containing compounds can be pH-dependent. Acidic or basic conditions can potentially catalyze hydrolytic degradation or other reactions, though phenethylamines are generally more stable in acidic conditions.

Q2: What are the visual or physical indicators of 2-Phenylpropylamine degradation?

A2: While analytical testing is required for confirmation, several visual cues may suggest that your sample of 2-Phenylpropylamine has degraded:

  • Color Change: Pure 2-Phenylpropylamine is typically a colorless to pale yellow liquid. A change to a darker yellow or brown color is a strong indicator of oxidation.

  • Precipitation: The formation of solid particles in a liquid sample could indicate the formation of insoluble degradation products.

  • Odor Change: A significant change from its characteristic amine-like odor could also suggest chemical transformation.

Q3: What are the recommended storage conditions for ensuring the long-term stability of 2-Phenylpropylamine?

A3: To ensure the long-term stability of 2-Phenylpropylamine, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store 2-Phenylpropylamine at or below -20°C. Some sources for similar compounds recommend storage at -80°C for maximum stability.

  • Atmosphere: To minimize oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material to protect the sample from light and air.

  • Formulation: If in solution, the choice of solvent and the presence of stabilizing excipients can significantly impact stability. For aqueous solutions, buffering to a slightly acidic pH may be beneficial.

Q4: What are some potential degradation products of 2-Phenylpropylamine?

A4: Based on the structure of 2-Phenylpropylamine and studies on related compounds, potential degradation products could arise from:

  • Oxidation: Oxidation of the primary amine could lead to the corresponding imine, which could further hydrolyze to a ketone (phenylacetone) and ammonia.

  • Hydroxylation: Oxidative metabolism studies of a positional isomer, β-Methylphenethylamine, have identified a hydroxylated derivative (1-amino-2-phenylpropan-2-ol) as a metabolite, suggesting that hydroxylation of the phenyl ring or the propyl chain could be a degradation pathway.

  • Impurity-related degradation: Impurities from the synthesis process, such as those from a Leuckart reaction (e.g., N-formylamphetamine), could also change in concentration over time.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Sample has darkened in color (yellow to brown). Oxidation due to exposure to air and/or light.1. Discard the degraded sample and use a fresh stock.2. For future prevention, store in an amber, airtight vial under an inert atmosphere (e.g., nitrogen or argon).3. Store at reduced temperatures (-20°C or -80°C).
Unexpected peaks appear in the chromatogram during analysis. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products.2. Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) that can resolve the parent compound from its degradants.3. Characterize the unknown peaks using mass spectrometry (LC-MS).
Loss of potency (decrease in the main peak area) over time. Chemical degradation of 2-Phenylpropylamine.1. Review and optimize storage conditions (temperature, light protection, inert atmosphere).2. Consider formulating the compound with stabilizing excipients such as antioxidants (e.g., BHT), chelating agents (e.g., EDTA), or in a buffered solution.
Formation of precipitates in a liquid formulation. Formation of insoluble degradation products or reaction with container material.1. Analyze the precipitate to identify its composition.2. Evaluate the compatibility of the formulation with the container material.3. Consider using a different solvent system or adding solubilizing agents.

Data Presentation

Table 1: Indicative Long-Term Stability Data for Amphetamine (a related compound)

The following table summarizes the observed loss of purity for amphetamine samples stored under different conditions over a period of 32 months. This data can be used as an indicator of the potential long-term stability of 2-Phenylpropylamine.

Storage Time (Months)Average Purity Loss (%)
121.59
242.34
326.43

Note: This data is based on a study of seized amphetamine samples and may not be directly representative of a pure, formulated product. However, it highlights the importance of time as a factor in degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of 2-Phenylpropylamine under various stress conditions.

Materials:

  • 2-Phenylpropylamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • HPLC system with UV or DAD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Phenylpropylamine in a suitable solvent (e.g., methanol or water:methanol 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At various time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At various time points, take an aliquot and dilute for analysis.

  • Thermal Degradation: Transfer a known amount of solid 2-Phenylpropylamine or a known volume of the stock solution into a vial and place it in a calibrated oven at 80°C for 48 hours. Analyze the sample at different time intervals.

  • Photolytic Degradation: Expose a solution of 2-Phenylpropylamine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples and an unstressed control sample using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 2-Phenylpropylamine from its potential degradation products.

Instrumentation and Conditions (starting point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the parent peak (2-Phenylpropylamine) and any new peaks (degradation products).

  • Optimize the mobile phase composition, gradient, pH, and column type as needed to achieve baseline separation of all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 2-Phenylpropylamine Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - Purity Assessment - Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of 2-Phenylpropylamine.

troubleshooting_logic cluster_investigation Investigation cluster_action Corrective Actions start Observe Sample Degradation (e.g., color change, new peaks) check_storage Verify Storage Conditions: - Temperature - Light Exposure - Atmosphere start->check_storage check_formulation Review Formulation: - Excipient Compatibility - pH of Solution start->check_formulation optimize_storage Optimize Storage: - Store at -20°C or -80°C - Use amber vials - Inert atmosphere check_storage->optimize_storage reformulate Reformulate: - Add antioxidants/chelators - Adjust pH with buffers check_formulation->reformulate

Validation & Comparative

Comparative analysis of 2-Phenylpropylamine and amphetamine pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacological Analysis: 2-Phenylpropylamine vs. Amphetamine

This guide provides a detailed comparative analysis of the pharmacological effects of 2-Phenylpropylamine (β-methylphenethylamine, BMPEA) and amphetamine. As structural isomers, these compounds exhibit notable differences in their interactions with key neurochemical systems, leading to distinct physiological and behavioral outcomes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.

Introduction

Amphetamine is a potent central nervous system (CNS) stimulant widely recognized for its therapeutic applications in managing Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as its potential for abuse.[3][4][5] Its pharmacological profile is characterized by a robust increase in synaptic concentrations of dopamine and norepinephrine.[6][7] 2-Phenylpropylamine (BMPEA) is a positional isomer of amphetamine that has been identified as an undeclared adulterant in various dietary and sports nutrition supplements.[1][8][9] Despite their structural similarity, experimental evidence reveals significant disparities in their potency and physiological effects, particularly concerning their impact on monoamine transporters and subsequent cardiovascular and locomotor responses.[1][10]

Pharmacodynamics: A Comparative Overview

The primary mechanism for both compounds involves interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] Both act as substrate-type releasing agents, meaning they are transported into the presynaptic neuron and trigger a reverse transport (efflux) of neurotransmitters from the cytosol into the synaptic cleft.[1][11]

Amphetamine is a potent substrate for both DAT and NET, leading to a significant, non-exocytotic release of dopamine and norepinephrine.[1][3] Its mechanism also involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), which increases cytosolic neurotransmitter levels, and activation of the trace amine-associated receptor 1 (TAAR1), which further promotes transporter reversal.[3][6][11]

2-Phenylpropylamine (BMPEA) also functions as a substrate-type releaser at DAT and NET but is markedly less potent than amphetamine.[1] Critically, BMPEA displays a clear selectivity for NET over DAT.[1][10] This preference for norepinephrine transporters is a key differentiator in its pharmacological profile. Like amphetamine, BMPEA is also an agonist at the TAAR1 receptor.[2][12]

Data Presentation: Neurotransmitter Release

The following table summarizes the potency of BMPEA and amphetamine as releasing agents at dopamine and norepinephrine transporters in rat brain synaptosomes.

CompoundTransporterEC50 (nM) for [³H]MPP⁺ Efflux
Amphetamine DAT28.1 ± 1.5
NET6.4 ± 0.4
2-Phenylpropylamine (BMPEA) DAT374 ± 13
NET30.1 ± 1.2
Data sourced from Schindler, C. W., et al. (2019).[1]
Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol outlines the methodology used to determine the potency of compounds as monoamine transporter substrates.

  • Synaptosome Preparation: Whole brains are rapidly dissected from male Sprague-Dawley rats. The striatum (for DAT) and hippocampus (for NET) are isolated and homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet (P2) containing synaptosomes is resuspended in Krebs-phosphate buffer.

  • Transporter Substrate Loading: Synaptosomes are preincubated with a radiolabeled transporter substrate, such as [³H]MPP⁺ (a substrate for both DAT and NET), at a concentration of approximately 9 nM.

  • Initiation of Release: Following the loading period, varying concentrations of the test compounds (amphetamine or BMPEA) are added to the synaptosome suspensions to stimulate the efflux of the preloaded [³H]MPP⁺.

  • Sample Collection and Analysis: The reaction is terminated via rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters (representing [³H]MPP⁺ remaining in the synaptosomes) is quantified using liquid scintillation spectrometry.

  • Data Calculation: The amount of [³H]MPP⁺ released is calculated as the difference between the radioactivity in control samples (no test drug) and drug-treated samples. Data are plotted as concentration-response curves, and EC50 values (the concentration of drug that elicits 50% of the maximal release) are determined using nonlinear regression analysis.

In Vivo Effects: Cardiovascular and Behavioral Responses

In vivo studies in conscious rats reveal stark differences in the physiological effects of amphetamine and BMPEA, which align with their in vitro neurochemical profiles.

  • Amphetamine administration produces significant, dose-dependent increases in blood pressure (BP), heart rate (HR), and locomotor activity.[1] The pronounced locomotor stimulation is consistent with its potent dopamine-releasing action in the CNS.[4]

  • BMPEA administration also causes significant increases in blood pressure, comparable in magnitude to amphetamine. However, it fails to produce substantial changes in either heart rate or locomotor activity.[1][10] The hypertensive effect of BMPEA is attributed to its activity at peripheral norepinephrine transporters, while its weak effect on locomotor activity is consistent with its lower potency at dopamine transporters.[1]

Data Presentation: In Vivo Physiological Effects in Rats
Compound (Dose)Max Change in Mean BP (mmHg)Max Change in Heart Rate (bpm)Max Change in Locomotor Activity (counts/5 min)
Amphetamine (3.0 mg/kg) ~ +30~ +120~ 1800
BMPEA (10.0 mg/kg) ~ +30< +20< 200
Approximate maximal effects derived from graphical data in Schindler, C. W., et al. (2019).[1]
Experimental Protocols

Protocol 2: In Vivo Biotelemetry Study

This protocol describes the methodology for assessing cardiovascular and locomotor effects in conscious, freely moving animals.

  • Surgical Implantation: Adult male Sprague-Dawley rats are anesthetized, and a biotelemetry transmitter is surgically implanted into the abdominal cavity. The transmitter's blood pressure catheter is inserted into the descending aorta to enable continuous monitoring of cardiovascular parameters.

  • Recovery: Animals are allowed to recover from surgery for at least one week to ensure the return of normal circadian rhythms and physiological stability.

  • Data Acquisition: On the day of the experiment, rats are placed in their home cages, which are positioned on top of a receiver platform that collects the telemetry signals. Baseline data for blood pressure, heart rate, and locomotor activity (detected by changes in signal strength as the animal moves) are recorded for at least 60 minutes.

  • Drug Administration: Following the baseline period, animals are briefly removed from their cages and administered either the test compound (amphetamine or BMPEA) or a vehicle control via intraperitoneal (IP) injection.

  • Post-Injection Monitoring: The animals are immediately returned to their cages, and data collection continues for several hours to monitor the full time-course of the drug's effects.

  • Data Analysis: Data are typically averaged into time bins (e.g., 5-minute intervals). The change from baseline values for each parameter is calculated and analyzed to determine the magnitude and duration of the drug's effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methods described, the following diagrams are provided.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft VMAT2 VMAT2 DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Basal Leak DA_cyto->DA_vesicle Uptake DA_synapse Synaptic Dopamine/ Norepinephrine DA_cyto->DA_synapse Efflux TAAR1 TAAR1 DAT DAT TAAR1->DAT Promotes Efflux NET NET TAAR1->NET Promotes Efflux DAT->DA_cyto Reuptake NET->DA_cyto Reuptake Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->TAAR1 Agonist Amphetamine->DAT Potent Substrate Amphetamine->NET Potent Substrate BMPEA BMPEA BMPEA->TAAR1 Agonist BMPEA->DAT Weak Substrate BMPEA->NET Substrate

Caption: Comparative mechanism of action at a monoaminergic nerve terminal.

G start Start: Isolate Brain Region (e.g., Striatum) prep Prepare Synaptosomes (Homogenization & Centrifugation) start->prep Step 1 load Preload with Radiotracer (e.g., [³H]MPP⁺) prep->load Step 2 wash Wash to Remove External Radiotracer load->wash Step 3 incubate Incubate with Test Compound (Amphetamine or BMPEA) wash->incubate Step 4 terminate Terminate Reaction (Rapid Filtration) incubate->terminate Step 5 quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify Step 6 analyze Data Analysis (Calculate % Release, Determine EC50) quantify->analyze Step 7 end End: Potency Determined analyze->end Result

Caption: Experimental workflow for in vitro neurotransmitter release assays.

Conclusion

While 2-Phenylpropylamine and amphetamine are structural isomers, they are not pharmacologically equivalent. Amphetamine is a potent, non-selective releasing agent of both dopamine and norepinephrine, resulting in strong central and peripheral stimulant effects.[1] In contrast, BMPEA is substantially less potent and exhibits a clear preference for the norepinephrine transporter over the dopamine transporter.[1][10] This pharmacological profile translates to significant cardiovascular effects (hypertension) without the pronounced locomotor stimulation characteristic of amphetamine.[1] The weaker action of BMPEA at the dopamine transporter suggests a lower potential for abuse compared to amphetamine.[1] These findings underscore the critical impact of subtle structural modifications on pharmacological activity and highlight the importance of detailed characterization for novel psychoactive substances.

References

Cross-Reactivity of 2-Phenylpropylamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 2-phenylpropylamine (also known as β-methylphenethylamine) in commercially available immunoassays for amphetamines. Understanding the potential for cross-reactivity is critical for the accurate interpretation of presumptive drug screening results and for the development of more specific detection methods. This document summarizes key experimental data, details the methodologies used in cross-reactivity studies, and offers a comparative look at the performance of 2-phenylpropylamine and other structurally related compounds.

Executive Summary

Immunoassays are a rapid and widely used tool for the preliminary screening of drugs of abuse, including amphetamines. However, the specificity of these assays can be a significant limitation. Structurally similar compounds can bind to the antibodies used in the assay, leading to false-positive results. 2-Phenylpropylamine, a structural isomer of amphetamine, is one such compound with the potential to cross-react.

Experimental data indicates that the cross-reactivity of 2-phenylpropylamine and its close analogs in amphetamine immunoassays is generally low. For instance, in the Emit® II Plus Amphetamines Assay, a high concentration of a similar compound, β,2-dimethylphenethylamine, was required to elicit a positive response, demonstrating a cross-reactivity of less than 0.3%. This suggests that at typical concentrations, 2-phenylpropylamine is unlikely to produce a false-positive result in this specific assay. However, the degree of cross-reactivity can vary significantly between different immunoassay platforms and antibody specificities. Therefore, confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS), remains essential for all presumptive positive results.

Data Presentation: Comparative Cross-Reactivity

The following tables summarize the cross-reactivity of 2-phenylpropylamine and other relevant phenethylamine derivatives in various amphetamine immunoassays. The data is compiled from published research and manufacturer's documentation.

Table 1: Cross-Reactivity of 2-Phenylpropylamine Analogs in the Emit® II Plus Amphetamines Assay

CompoundTarget Analyte(s)Cutoff Concentration (ng/mL)Concentration for Positive Result (ng/mL)Percent Cross-Reactivity
β,2-Dimethylphenethylamined-Amphetamine, d-Methamphetamine300>100,000<0.3%

Data derived from a study by Nakanishi et al. (2012) as summarized by Benchchem.

Table 2: Cross-Reactivity of Various Compounds in the Emit® II Plus Amphetamines Assay

CompoundConcentration (ng/mL) to Produce a Result Equivalent to the 300 ng/mL d-Methamphetamine Cutoff
Phentermine5,800
Mephentermine8,000
Phenylpropanolamine700,000
d,l-Pseudoephedrine1,400,000
Methcathinone>100,000
Tyramine150,000

Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List by WakeMed.

Experimental Protocols

The determination of cross-reactivity in immunoassays is typically performed using a competitive binding format. The following is a detailed methodology for a competitive Enzyme-Multiplied Immunoassay Technique (EMIT®), a common platform for drugs of abuse screening.

Principle of the EMIT® Assay:

The EMIT® assay is a homogeneous enzyme immunoassay based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites. The enzyme is active when not bound to the antibody. In the absence of the target drug in the sample, the enzyme-labeled drug binds to the antibody, inhibiting the enzyme's activity. When the target drug is present in the sample, it competes with the enzyme-labeled drug for the antibody binding sites, leaving more of the enzyme-labeled drug in its active form. The resulting enzyme activity is proportional to the concentration of the drug in the sample and is measured by the rate of conversion of NAD+ to NADH, which is monitored spectrophotometrically at 340 nm.

Procedure for Cross-Reactivity Testing:

  • Reagent Preparation: Prepare all reagents, including the antibody/substrate reagent and the enzyme conjugate reagent, according to the manufacturer's instructions.

  • Calibrator and Control Preparation: Prepare a series of calibrators containing known concentrations of the primary target analyte (e.g., d-amphetamine or d-methamphetamine) in a drug-free urine matrix. Prepare positive and negative controls.

  • Test Compound Preparation: Prepare a range of concentrations of the test compound (e.g., 2-phenylpropylamine) in drug-free urine. The concentration range should be wide enough to determine the concentration that produces a response equivalent to the assay cutoff.

  • Assay Procedure: a. Add a specified volume of the calibrators, controls, or test compound solutions to the reaction wells. b. Add the antibody/substrate reagent to each well and incubate. c. Add the enzyme conjugate reagent to initiate the competitive reaction. d. Incubate the mixture for a specified period at a controlled temperature. e. Measure the rate of absorbance change at 340 nm using a spectrophotometer.

  • Data Analysis: a. Generate a calibration curve by plotting the absorbance rate of the calibrators against their known concentrations. b. Determine the concentration of the test compound that produces an absorbance rate equal to the assay's cutoff calibrator. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100

Visualizations

The following diagrams illustrate the principles of competitive immunoassays and a logical workflow for assessing compound cross-reactivity.

G cluster_0 No Target Drug Present cluster_1 Target Drug or Cross-Reactant Present Antibody Antibody Substrate Substrate Antibody->Substrate Enzyme Inactivated Enzyme-Labeled Drug Enzyme-Labeled Drug Enzyme-Labeled Drug->Antibody Binds Product Product Antibody2 Antibody Target Drug Target Drug / Cross-Reactant Target Drug->Antibody2 Competes and Binds Enzyme-Labeled Drug2 Enzyme-Labeled Drug Substrate2 Substrate Enzyme-Labeled Drug2->Substrate2 Enzyme Active Product2 Product Substrate2->Product2 Signal Generated

Caption: Principle of a competitive immunoassay.

G Start Start: Assess Cross-Reactivity Screening Initial Screening: Test high concentration of compound Start->Screening Positive Positive Result? Screening->Positive Titration Dose-Response: Determine concentration for cutoff response Positive->Titration Yes Negative No Significant Cross-Reactivity Positive->Negative No Calculate Calculate % Cross-Reactivity Titration->Calculate Confirm Significant Cross-Reactivity: Requires Confirmatory Testing (e.g., GC-MS) Calculate->Confirm End End Negative->End Confirm->End

Caption: Workflow for assessing compound cross-reactivity.

A Researcher's Guide to Validating Analytical Methods for 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring data integrity, regulatory compliance, and the overall success of a therapeutic development program. This guide provides a comprehensive comparison of analytical techniques for the quantification of 2-Phenylpropylamine hydrochloride, a key sympathomimetic amine. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an informed approach to method selection and validation.

The accurate and precise quantification of this compound is paramount in various stages of drug development, from formulation studies to quality control of the final product. The choice of an analytical method is a pivotal decision that can significantly impact the reliability and efficiency of these processes. This guide focuses on two of the most powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific, direct comparative validation data for this compound is not extensively published, this guide collates and presents validation parameters from studies on structurally analogous compounds, such as Phenylpropanolamine and other amphetamine-type substances, to provide a valuable and objective comparison.

Method Comparison: HPLC vs. GC-MS

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application of the method. Both HPLC and GC-MS offer robust and reliable means for the quantification of this compound, each with its own set of advantages and considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation is based on the analyte's partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Derivatization Generally not required for this compound.Often necessary to improve volatility and chromatographic peak shape.
Instrumentation Widely available in pharmaceutical laboratories.More specialized instrumentation, providing higher specificity.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range.Excellent sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM).
Specificity Good specificity, especially with selective detectors like Diode Array (DAD) or Fluorescence (FLD).Very high specificity due to mass fragmentation patterns, which provide a "fingerprint" of the analyte.
Throughput Generally higher throughput compared to GC-MS.Can have longer run times, particularly if derivatization is required.

Quantitative Data Summary

The following tables summarize key validation parameters for HPLC and GC-MS methods, based on data from the analysis of Phenylpropanolamine and other closely related amphetamine-type stimulants. These values provide a benchmark for what can be expected when validating a new method for this compound.

Table 1: HPLC Method Validation Parameters (for related compounds)

Validation ParameterTypical Performance Characteristics
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Specificity No interference from placebo or known impurities.

Table 2: GC-MS Method Validation Parameters (for related compounds)

Validation ParameterTypical Performance Characteristics
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.002 - 0.156 µg/mL[1]
Limit of Quantification (LOQ) 0.01 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%
Specificity Confirmed by characteristic mass fragmentation pattern.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of any validated analytical method. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS. These should be considered as a starting point for method development and will require optimization and validation for the specific product and matrix.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust approach for the quantification of amine hydrochlorides.

1. Sample Preparation:

  • For bulk drug substance, accurately weigh approximately 25 mg of this compound and dissolve in a 25 mL volumetric flask with the mobile phase.

  • For pharmaceutical dosage forms (e.g., tablets), grind a representative number of tablets into a fine powder. Accurately weigh a portion of the powder equivalent to about 25 mg of the active pharmaceutical ingredient (API) and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm

3. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a placebo solution, and a solution of this compound to demonstrate the absence of interference.

  • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range of 50% to 150% of the expected sample concentration. Plot the peak area response against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method that often requires derivatization to enhance the volatility of the amine.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol).

  • To an aliquot of the sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or trifluoroacetic anhydride - TFAA).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, with the key difference being that specificity is further confirmed by the unique mass spectrum of the derivatized analyte.

Visualizing the Validation Workflow

Understanding the logical flow of the method validation process is crucial for its successful implementation.

G cluster_0 Method Validation Workflow cluster_1 Validation Parameters start Define Analytical Method Requirements dev Develop Analytical Method start->dev pre_val Pre-Validation & Optimization dev->pre_val protocol Write Validation Protocol pre_val->protocol exec Execute Validation Experiments protocol->exec data_analysis Analyze Data & Assess Against Acceptance Criteria exec->data_analysis specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness report Write Validation Report data_analysis->report end Method Implementation report->end G start Start: Need to Quantify 2-Phenylpropylamine HCl matrix Is the sample matrix complex (e.g., biological fluids)? start->matrix sensitivity Is ultra-high sensitivity (pg/mL) required? matrix->sensitivity No gcms Select GC-MS Method matrix->gcms Yes confirmation Is definitive structural confirmation required? sensitivity->confirmation No sensitivity->gcms Yes hplc Select HPLC Method confirmation->hplc No confirmation->gcms Yes

References

In Vivo Efficacy of 2-Phenylpropylamine Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo comparative efficacy data for the (R)- and (S)-enantiomers of 2-phenylpropylamine (also known as β-methylphenethylamine or BMPEA). While studies on the racemic mixture of 2-phenylpropylamine have been conducted, research isolating and comparing the in vivo pharmacological effects of its individual stereoisomers is not publicly available. Therefore, a direct quantitative comparison of their efficacy cannot be provided at this time.

Summary of Findings for Racemic 2-Phenylpropylamine

In vivo studies conducted on the racemic mixture of 2-phenylpropylamine in animal models, primarily rats, have demonstrated its biological activity. The primary effects observed are cardiovascular, with the compound showing a notable impact on blood pressure.

Cardiovascular Effects

Research in rats has shown that racemic 2-phenylpropylamine produces significant increases in blood pressure.[1][2] This hypertensive effect is believed to be mediated by its activity at peripheral norepinephrine transporters.[1][2] Unlike amphetamine, a structurally similar compound, racemic 2-phenylpropylamine appears to have a less pronounced effect on heart rate.[1][2]

Locomotor Activity

Contrasting with its potent cardiovascular effects, racemic 2-phenylpropylamine has been observed to have minimal stimulant effects on locomotor activity in rats when compared to amphetamine.[3] This suggests a different pharmacological profile from classic psychostimulants.

Mechanism of Action

In vitro studies have shown that racemic β-methylphenethylamine is a potent agonist at the human trace amine-associated receptor 1 (TAAR1).[4] Its interaction with norepinephrine transporters is a key mechanism underlying its pressor effects in vivo.[1][2]

The Unresolved Question of Enantiomer-Specific Efficacy

The fundamental principles of stereopharmacology suggest that the (R)- and (S)-enantiomers of 2-phenylpropylamine are likely to exhibit different pharmacological and pharmacokinetic profiles. The differential three-dimensional arrangement of atoms in each enantiomer can lead to varying affinities and efficacies at biological targets such as receptors and transporters. However, without specific in vivo studies on the separated enantiomers, any discussion of their relative efficacy remains speculative.

The availability of reference standards for individual enantiomers, such as (R)-(+)-β-methylphenethylamine, indicates that the tools for such research exist.[3] Future in vivo studies are necessary to elucidate the specific contributions of each enantiomer to the overall pharmacological profile of racemic 2-phenylpropylamine. Such research would be critical for a complete understanding of its therapeutic potential and risk assessment.

Experimental Protocols for Racemic 2-Phenylpropylamine

While protocols for comparing the enantiomers are not available, the methodologies used in studies of the racemic mixture provide a framework for how such comparative studies could be designed.

In Vivo Biotelemetry in Rats for Cardiovascular and Locomotor Assessment

This experimental setup is used to continuously monitor physiological parameters in conscious, freely moving animals.

  • Animal Model: Adult male Sprague-Dawley rats are typically used.[1][2]

  • Surgical Implantation: Animals are surgically implanted with intraperitoneal biotelemetry transmitters to measure blood pressure, heart rate, and locomotor activity.[1][2]

  • Drug Administration: Racemic 2-phenylpropylamine is administered, often via intraperitoneal (i.p.) injection, at varying doses.[3]

  • Data Acquisition: Data on cardiovascular parameters and locomotor activity are collected continuously before and after drug administration to assess the dose-dependent effects of the compound.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the presumed signaling pathway for the hypertensive effects of racemic 2-phenylpropylamine and a general workflow for its in vivo evaluation.

Racemic 2-Phenylpropylamine Racemic 2-Phenylpropylamine Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Racemic 2-Phenylpropylamine->Norepinephrine Transporter (NET) Inhibits Reuptake Increased Synaptic Norepinephrine Increased Synaptic Norepinephrine Norepinephrine Transporter (NET)->Increased Synaptic Norepinephrine Adrenergic Receptors Adrenergic Receptors Increased Synaptic Norepinephrine->Adrenergic Receptors Activates Vasoconstriction Vasoconstriction Adrenergic Receptors->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure

Caption: Presumed signaling pathway for the hypertensive effects of racemic 2-phenylpropylamine.

cluster_0 Pre-clinical Evaluation cluster_1 Experimental Phase cluster_2 Data Analysis Animal Model Selection (e.g., Rats) Animal Model Selection (e.g., Rats) Biotelemetry Transmitter Implantation Biotelemetry Transmitter Implantation Animal Model Selection (e.g., Rats)->Biotelemetry Transmitter Implantation Acclimatization Period Acclimatization Period Biotelemetry Transmitter Implantation->Acclimatization Period Baseline Data Collection Baseline Data Collection Acclimatization Period->Baseline Data Collection Drug Administration (Racemic 2-PPA) Drug Administration (Racemic 2-PPA) Baseline Data Collection->Drug Administration (Racemic 2-PPA) Post-dosing Data Collection Post-dosing Data Collection Drug Administration (Racemic 2-PPA)->Post-dosing Data Collection Cardiovascular Analysis Cardiovascular Analysis Post-dosing Data Collection->Cardiovascular Analysis Locomotor Activity Analysis Locomotor Activity Analysis Post-dosing Data Collection->Locomotor Activity Analysis Statistical Comparison Statistical Comparison Cardiovascular Analysis->Statistical Comparison Locomotor Activity Analysis->Statistical Comparison

Caption: General experimental workflow for in vivo evaluation of racemic 2-phenylpropylamine.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-phenylpropylamine derivatives, focusing on their structure-activity relationships (SAR) as modulators of monoamine transporters and trace amine-associated receptor 1 (TAAR1). The information presented is curated from peer-reviewed scientific literature to aid in the design and development of novel therapeutic agents.

Core Structure and Derivatives

The 2-phenylpropylamine scaffold is a foundational structure for a wide range of psychoactive compounds, including amphetamine and its analogs.[1] Modifications to this basic structure, including substitutions on the phenyl ring, alterations to the propyl side chain, and changes to the amine group, have profound effects on the pharmacological profile of these molecules. This guide will explore these modifications and their impact on potency and selectivity at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and TAAR1.

Comparative Data on Biological Activity

The following tables summarize the in vitro binding affinities and functional potencies of various 2-phenylpropylamine derivatives at key molecular targets. This data provides a quantitative comparison of how structural modifications influence biological activity.

Monoamine Transporter Affinities

Table 1: Binding Affinities (Ki, nM) of 2-Phenylpropylamine Derivatives at Human Monoamine Transporters (hDAT, hSERT, hNET)

CompoundR1R2R3R4hDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)Selectivity (SERT/DAT)Reference
AmphetamineHHHCH336.439307.3108[2]
MethamphetamineHHHCH3 (N-methyl)24.560604.9247[2]
4-Fluoroamphetamine4-FHHCH398250332.55[1]
CathinoneHH=OCH37730403639.5[1]
MethcathinoneHH=OCH3 (N-methyl)37.3129049.334.6[1]
4-Methylmethcathinone (Mephedrone)4-CH3H=OCH3 (N-methyl)12114869.31.22[1]
MDPV3,4-methylenedioxyα-pyrrolidino=OC4H92.2338039.11536[1]

Table 2: Uptake Inhibition (IC50, nM) of 2-Phenylpropylamine Derivatives at Human Monoamine Transporters (hDAT, hSERT, hNET)

CompoundR1R2R3R4hDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)Reference
AmphetamineHHHCH340180012[2]
MethamphetamineHHHCH3 (N-methyl)25110010[2]
4-Fluoroamphetamine4-FHHCH312020040[1]
CathinoneHH=OCH3130210050[1]
MethcathinoneHH=OCH3 (N-methyl)5090060[1]
4-Methylmethcathinone (Mephedrone)4-CH3H=OCH3 (N-methyl)15018080[1]
MDPV3,4-methylenedioxyα-pyrrolidino=OC4H92.5250045[1]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

2-Phenylpropylamine and its derivatives are also known to be agonists of TAAR1.[3]

Table 3: Functional Potency (EC50, nM) of 2-Phenylpropylamine Derivatives at Human TAAR1 (hTAAR1)

CompoundhTAAR1 EC50 (nM)Reference
2-Phenylpropylamine180[4]
Amphetamine110[4]
Methamphetamine80[4]

Structure-Activity Relationship Summary

Phenyl Ring Substitutions
  • Halogenation: Substitution with halogens, such as fluorine at the 4-position (e.g., 4-fluoroamphetamine), tends to increase affinity and potency at SERT, thereby reducing the SERT/DAT selectivity ratio and shifting the pharmacological profile towards that of a serotonin-releasing agent.[1]

  • Alkylation: Small alkyl substitutions on the phenyl ring, such as a methyl group at the 4-position (e.g., mephedrone), can also enhance SERT activity.[1]

  • Methylenedioxy substitution: A methylenedioxy bridge at the 3- and 4-positions, as seen in MDPV, generally leads to high DAT potency.[1]

Propyl Side-Chain Modifications
  • β-Keto Group: The presence of a ketone at the β-position (cathinones) generally retains potent DAT and NET activity while often having lower SERT activity compared to their non-keto analogs.[1]

  • α-Alkyl Group: The size of the α-alkyl group influences activity. For α-pyrrolidinophenones, increasing the length of the α-alkyl chain from methyl to pentyl increases affinity for hDAT.[1]

  • N-Alkylation: N-methylation (e.g., methamphetamine vs. amphetamine) and N-ethylation can influence potency at monoamine transporters.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the SAR of 2-phenylpropylamine derivatives.

SAR_Overview cluster_scaffold 2-Phenylpropylamine Scaffold cluster_modifications Structural Modifications cluster_targets Biological Targets scaffold Core Structure phenyl_ring Phenyl Ring Substitutions scaffold->phenyl_ring Modified To Yield Derivatives side_chain Propyl Side-Chain Modifications scaffold->side_chain Modified To Yield Derivatives amine Amine Group Modifications scaffold->amine Modified To Yield Derivatives DAT DAT phenyl_ring->DAT Affects Potency & Selectivity SERT SERT phenyl_ring->SERT Affects Potency & Selectivity NET NET phenyl_ring->NET Affects Potency & Selectivity TAAR1 TAAR1 phenyl_ring->TAAR1 Affects Potency & Selectivity side_chain->DAT Affects Potency & Selectivity side_chain->SERT Affects Potency & Selectivity side_chain->NET Affects Potency & Selectivity side_chain->TAAR1 Affects Potency & Selectivity amine->DAT Affects Potency & Selectivity amine->SERT Affects Potency & Selectivity amine->NET Affects Potency & Selectivity amine->TAAR1 Affects Potency & Selectivity

Caption: Overview of the Structure-Activity Relationship (SAR) for 2-phenylpropylamine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (e.g., NMR, MS) purification->characterization binding_assay Radioligand Binding Assays (Ki) characterization->binding_assay Testing uptake_assay Synaptosome Uptake Assays (IC50) characterization->uptake_assay Testing functional_assay TAAR1 Functional Assays (EC50) characterization->functional_assay Testing sar_analysis SAR Analysis binding_assay->sar_analysis Data Input uptake_assay->sar_analysis Data Input functional_assay->sar_analysis Data Input data_comparison Comparison of Potency & Selectivity sar_analysis->data_comparison

Caption: General experimental workflow for SAR studies of 2-phenylpropylamine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT), [3H]nisoxetine (for NET).

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation vials and scintillation fluid.

  • Filter plates (e.g., 96-well GF/B).

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding determination, add the corresponding non-specific binding inhibitor instead of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis and then convert to Ki values using the Cheng-Prusoff equation.

Synaptosome Uptake Assays

Objective: To measure the potency (IC50) of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]serotonin, [3H]norepinephrine.

  • Krebs-Ringer buffer (pH 7.4).

  • Test compounds dissolved in DMSO.

  • Scintillation counter.

Procedure:

  • Prepare synaptosomes from the appropriate rat brain regions.

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 values by analyzing the concentration-response curves.

TAAR1 Functional Assay (cAMP Measurement)

Objective: To determine the functional potency (EC50) of test compounds as agonists at TAAR1.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium.

  • Test compounds dissolved in DMSO.

Procedure:

  • Plate the TAAR1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes.

  • Add varying concentrations of the test compounds to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Calculate the EC50 values from the resulting concentration-response curves.

References

A Comparative Analysis of the Neurotoxic Potential of 2-Phenylpropylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic potential of 2-Phenylpropylamine and its structural isomers, 1-phenylpropan-2-amine (better known as amphetamine) and 3-phenylpropan-1-amine. While extensive research has elucidated the neurotoxic effects of amphetamine, there is a significant lack of comparable data for its isomers. This document summarizes the available experimental findings, highlights critical knowledge gaps, and provides detailed experimental protocols for key neurotoxicity assays to encourage further investigation in this area.

Introduction to Phenylpropylamine Isomers

2-Phenylpropylamine, 1-phenylpropan-2-amine, and 3-phenylpropan-1-amine are structural isomers with the chemical formula C₉H₁₃N. Their differing structures, specifically the position of the amine group on the propyl chain, can lead to distinct pharmacological and toxicological profiles. Amphetamine (1-phenylpropan-2-amine) is a well-known central nervous system stimulant with established neurotoxic properties.[1] However, the neurotoxic potential of 2-phenylpropylamine and 3-phenylpropan-1-amine remains largely unexplored. Understanding the structure-neurotoxicity relationship of these isomers is crucial for drug development and risk assessment.

Comparative Neurotoxicity Data

A comprehensive literature search revealed a significant disparity in the available neurotoxicity data for the three isomers. The majority of research has focused on amphetamine, while data for 2-phenylpropylamine and 3-phenylpropan-1-amine is scarce to non-existent.

Neuronal Cell Viability

In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that amphetamine and its analogue methamphetamine can induce a concentration-dependent decrease in cell viability.[2] One study reported that after a 24-hour exposure, the order of toxic potency was MDMA > methamphetamine > amphetamine > mephedrone.[2] Unfortunately, no studies were identified that specifically assessed the impact of 2-phenylpropylamine or 3-phenylpropan-1-amine on neuronal cell viability.

Table 1: Effect of Phenylpropylamine Isomers on Neuronal Cell Viability

IsomerCell LineExposure Time (hours)Concentration RangeObserved EffectReference
1-Phenylpropan-2-amine (Amphetamine) SH-SY5Y240.039 – 100 μMConcentration-dependent decrease in cell viability[2]
2-Phenylpropylamine ---No data available-
3-Phenylpropan-1-amine ---No data available-
Dopamine and Serotonin Levels

Amphetamine is a potent monoamine releasing agent that increases extracellular levels of dopamine and norepinephrine.[3] Chronic and high-dose use of amphetamine and methamphetamine is associated with long-lasting damage to dopaminergic and serotonergic nerve terminals.[3] 3-Phenylpropylamine is also known to act as a norepinephrine-dopamine releasing agent, although it is significantly less potent than phenethylamine and shows a preference for norepinephrine release.[4] There is a lack of data on the effects of 2-phenylpropylamine on dopamine and serotonin levels.

Table 2: Effect of Phenylpropylamine Isomers on Dopamine and Serotonin Systems

IsomerSystemEffectReference
1-Phenylpropan-2-amine (Amphetamine) Dopaminergic & SerotonergicInduces dopamine and norepinephrine release; neurotoxic to dopaminergic and serotonergic neurons at high doses.[3]
2-Phenylpropylamine -No data available-
3-Phenylpropan-1-amine Dopaminergic & NoradrenergicActs as a norepinephrine-dopamine releasing agent; significantly less potent than phenethylamine.[4]
Oxidative Stress Markers

A primary mechanism of amphetamine-induced neurotoxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1] Studies have shown that amphetamine exposure can lead to an increase in ROS production and lipid peroxidation in neuronal cells.[2] No specific data on the induction of oxidative stress by 2-phenylpropylamine or 3-phenylpropan-1-amine was found.

Table 3: Effect of Phenylpropylamine Isomers on Oxidative Stress Markers

IsomerMarkerObserved EffectReference
1-Phenylpropan-2-amine (Amphetamine) Reactive Oxygen Species (ROS)Increased production in SH-SY5Y cells.[2]
Lipid PeroxidationIncreased in SH-SY5Y cells.[2]
2-Phenylpropylamine -No data available-
3-Phenylpropan-1-amine -No data available-

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the key signaling pathways involved in amphetamine neurotoxicity and the general workflows for essential neurotoxicity assays.

Amphetamine_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_neuron Dopaminergic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT Dopamine_vesicle Dopamine Vesicle Amphetamine->Dopamine_vesicle Disrupts pH gradient Cytosolic_DA Cytosolic Dopamine DAT->Cytosolic_DA Reverses transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_vesicle->Cytosolic_DA DA release Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Dysfunction leads to Cytosolic_DA->Cytosolic_DA Cytosolic_DA->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Leads to

Caption: Amphetamine-induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_viability Neuronal Cell Viability Assay (MTS) cluster_neurotransmitter Neurotransmitter Level Measurement (HPLC-ECD) cluster_ros Reactive Oxygen Species (ROS) Assay A1 Seed Neuronal Cells in 96-well plate A2 Treat with Phenylpropylamine Isomers (24h) A1->A2 A3 Add MTS Reagent A2->A3 A4 Incubate (1-4h) A3->A4 A5 Measure Absorbance at 490 nm A4->A5 B1 Expose Animals/Cells to Phenylpropylamine Isomers B2 Collect Brain Tissue/ Cell Lysate B1->B2 B3 Homogenize and Centrifuge B2->B3 B4 Inject Supernatant into HPLC-ECD System B3->B4 B5 Quantify Dopamine & Serotonin Levels B4->B5 C1 Culture Neuronal Cells C2 Treat with Phenylpropylamine Isomers C1->C2 C3 Load with ROS-sensitive dye (e.g., CM-H2DCFDA) C2->C3 C4 Incubate C3->C4 C5 Measure Fluorescence C4->C5

Caption: General experimental workflows for neurotoxicity assays.

Experimental Protocols

Neuronal Cell Viability: MTS Assay

This protocol is adapted from commercially available MTS assay kits and provides a colorimetric method for determining the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Phenylpropylamine isomers

  • MTS reagent solution (containing an electron coupling reagent like PES)[5]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed neuronal cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the phenylpropylamine isomers in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include control wells with medium only and vehicle controls.

  • Incubate the plate for 24 hours (or a desired time point) at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of the MTS reagent solution to each well.[5][6]

  • Incubate the plate for 1-4 hours at 37°C.[5][6]

  • Measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Neurotransmitter Levels: HPLC with Electrochemical Detection (HPLC-ECD)

This protocol outlines the general steps for measuring dopamine and serotonin levels in brain tissue.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a buffer containing an ion-pairing agent like octyl sodium sulfate, methanol, and adjusted to an acidic pH)[7]

  • Perchloric acid (PCA) solution

  • Tissue homogenizer

  • Centrifuge

  • Dopamine and serotonin standards

Procedure:

  • Sample Preparation:

    • Rapidly dissect the brain region of interest (e.g., striatum) on ice.

    • Homogenize the tissue in a known volume of ice-cold PCA solution.[8]

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[7]

    • Collect the supernatant, which contains the monoamines.

  • HPLC-ECD Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a specific volume of the filtered supernatant into the HPLC system.[9]

    • The monoamines are separated on the C18 column based on their physicochemical properties.

    • The electrochemical detector measures the current generated by the oxidation of the eluted dopamine and serotonin.

  • Quantification:

    • Prepare a standard curve using known concentrations of dopamine and serotonin.

    • Compare the peak areas from the samples to the standard curve to determine the concentration of each neurotransmitter.

    • Normalize the results to the weight of the tissue sample.

Oxidative Stress: Reactive Oxygen Species (ROS) Measurement

This protocol describes a common method for detecting intracellular ROS using a fluorescent probe.

Materials:

  • Cultured neuronal cells

  • Phenylpropylamine isomers

  • ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, CM-H2DCFDA)[10]

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Culture neuronal cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Treat the cells with the phenylpropylamine isomers for the desired duration.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Load the cells with the CM-H2DCFDA probe (typically 5-10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Include appropriate positive (e.g., H₂O₂) and negative controls.

Discussion and Future Directions

The available evidence strongly indicates that amphetamine (1-phenylpropan-2-amine) possesses significant neurotoxic potential, primarily mediated through oxidative stress and excitotoxicity, leading to damage of dopaminergic and serotonergic neurons.[1] In stark contrast, the neurotoxic profiles of its isomers, 2-phenylpropylamine and 3-phenylpropan-1-amine, are largely unknown.

While 3-phenylpropylamine is known to be a monoamine releasing agent, its potency is considerably lower than related compounds, and no studies have specifically investigated its potential to induce neuronal damage.[4] For 2-phenylpropylamine, there is a complete absence of published data regarding its neurotoxic effects.

This significant knowledge gap underscores the need for further research. The experimental protocols provided in this guide offer a starting point for systematically evaluating the neurotoxic potential of these understudied isomers. Future studies should aim to:

  • Determine the in vitro neurotoxicity of 2-phenylpropylamine and 3-phenylpropan-1-amine using neuronal cell lines and primary neuronal cultures.

  • Quantify their effects on dopamine and serotonin release, uptake, and turnover both in vitro and in vivo.

  • Assess their capacity to induce oxidative stress , mitochondrial dysfunction, and apoptosis in neuronal cells.

  • Conduct comparative studies that directly evaluate the neurotoxic potency of all three isomers under identical experimental conditions.

By filling these research gaps, the scientific community can gain a more complete understanding of the structure-activity relationships governing the neurotoxicity of phenylpropylamine compounds. This knowledge is essential for informing drug development, public health policies, and clinical practice.

References

A Comparative In Vivo Analysis of 2-Phenylpropylamine and Phentermine as Appetite Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Structurally Related Phenylalkylamines for Anorectic Efficacy

In the landscape of pharmacological interventions for obesity, the modulation of appetite remains a cornerstone of therapeutic strategies. This guide provides a comparative overview of two phenylalkylamine derivatives, 2-Phenylpropylamine (also known as β-Methylphenethylamine or BMPEA) and phentermine, as appetite-suppressing agents. While both compounds share structural similarities with amphetamine, their mechanisms of action and the extent of their clinical and preclinical evaluation differ significantly. This document synthesizes the available in vivo data, details their proposed signaling pathways, and outlines a standardized experimental protocol for their direct comparison.

Disclaimer: Direct in vivo comparative studies of 2-Phenylpropylamine and phentermine as appetite suppressants are not available in the current scientific literature. The following comparison is synthesized from individual studies on each compound and established pharmacological principles.

Comparative Overview of Efficacy and Mechanism

A summary of the known characteristics of 2-Phenylpropylamine and phentermine is presented below. It is crucial to note that the lack of head-to-head trials means that direct comparisons of potency and efficacy are speculative.

Feature2-Phenylpropylamine (BMPEA)Phentermine
Chemical Class Phenylalkylamine, structural isomer of amphetamineSympathomimetic amine, substituted amphetamine
Primary Mechanism Trace Amine-Associated Receptor 1 (TAAR1) agonist.[1][2]Monoamine releasing agent; increases synaptic concentrations of norepinephrine, dopamine, and serotonin.[3]
Appetite Suppression Hypothesized, but direct in vivo studies on food intake are limited.[4]Well-documented in preclinical and clinical studies.[3]
Clinical Use Not approved for medical use; found as an undeclared ingredient in some dietary supplements.[4][5]FDA-approved for short-term management of obesity.[3]
Reported In Vivo Effects Increases blood pressure, has reinforcing effects.[5][6]Decreases food intake, increases locomotor activity, potential for cardiovascular side effects.[3]

Signaling Pathways

The appetite-suppressing effects of these compounds are mediated through distinct central nervous system pathways.

2-Phenylpropylamine: A TAAR1 Agonist

As a TAAR1 agonist, 2-Phenylpropylamine is proposed to modulate dopaminergic and glutamatergic signaling in brain regions associated with reward and compulsive behaviors, which can influence food intake.[1] Activation of TAAR1 can lead to a decrease in the firing of dopamine neurons in the ventral tegmental area (VTA), potentially reducing the rewarding aspects of palatable food.[1]

TAAR1_Signaling 2-Phenylpropylamine 2-Phenylpropylamine TAAR1 TAAR1 2-Phenylpropylamine->TAAR1 G_Protein G Protein (Gs/Gq) TAAR1->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Dopamine_Neuron Dopamine Neuron (e.g., in VTA) PKA->Dopamine_Neuron Modulation Decreased_Firing Decreased Neuronal Firing Dopamine_Neuron->Decreased_Firing Reduced_Food_Reward Reduced Food Reward & Palatability Decreased_Firing->Reduced_Food_Reward Appetite_Suppression Appetite Suppression Reduced_Food_Reward->Appetite_Suppression

TAAR1 Agonist Signaling Pathway for Appetite Modulation.
Phentermine: A Sympathomimetic Amine

Phentermine acts as a monoamine releasing agent, increasing the extracellular levels of norepinephrine, dopamine, and to a lesser extent, serotonin in the hypothalamus. This sympathomimetic action enhances signaling at adrenergic and dopaminergic receptors, leading to a suppression of appetite.

Phentermine_Signaling Phentermine Phentermine Presynaptic_Neuron Presynaptic Neuron Phentermine->Presynaptic_Neuron Enters via Transporters VMAT2 VMAT2 Presynaptic_Neuron->VMAT2 Inhibits Monoamine_Transporters DAT, NET, SERT Presynaptic_Neuron->Monoamine_Transporters Reverses Transport Neurotransmitters_Synapse Increased Norepinephrine, Dopamine, Serotonin in Synapse Monoamine_Transporters->Neurotransmitters_Synapse Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitters_Synapse->Postsynaptic_Receptors Hypothalamic_Neurons Hypothalamic Appetite-Regulating Neurons Postsynaptic_Receptors->Hypothalamic_Neurons Activation Appetite_Suppression Appetite Suppression Hypothalamic_Neurons->Appetite_Suppression

Phentermine's Sympathomimetic Mechanism of Action.

Experimental Protocols

To facilitate a direct and objective comparison, a standardized in vivo experimental protocol is proposed. This protocol is based on established methodologies for assessing anorectic agents in rodent models.

Hypothetical Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Treatment Groups cluster_measurement Data Collection and Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Housing Single Housing (for accurate food intake measurement) Diet Standard Chow Diet Ad Libitum Water Groups Random Assignment to Groups: - Vehicle Control - Phentermine (multiple doses) - 2-Phenylpropylamine (multiple doses) Diet->Groups Administration Drug Administration (e.g., Intraperitoneal Injection) Food_Intake Cumulative Food Intake Measurement (e.g., at 1, 2, 4, 8, 24 hours post-dose) Administration->Food_Intake Body_Weight Body Weight Measurement (Daily) Behavioral Behavioral Monitoring (e.g., locomotor activity, stereotypy) Analysis Statistical Analysis (e.g., ANOVA, Dose-Response Curves) Behavioral->Analysis

Workflow for In Vivo Comparison of Appetite Suppressants.
Detailed Methodologies

1. Animals and Housing:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Individually housed in standard laboratory cages to allow for precise measurement of food intake.

  • Environment: Maintained on a 12:12 hour light-dark cycle with controlled temperature and humidity.

  • Acclimatization: Animals should be acclimatized to the housing conditions and handling for at least one week prior to the experiment.

2. Treatment Groups and Administration:

  • Groups:

    • Vehicle Control (e.g., saline or appropriate solvent).

    • Phentermine HCl (e.g., 5, 10, 20 mg/kg).

    • 2-Phenylpropylamine (doses to be determined based on preliminary studies, e.g., 5, 10, 20 mg/kg).

  • Administration: Intraperitoneal (i.p.) injection is a common route for acute studies to ensure rapid and complete absorption. Oral gavage (p.o.) can be used to model clinical administration.

3. Food Intake Measurement:

  • Procedure: Food is weighed at the time of drug administration and at specified intervals thereafter (e.g., 1, 2, 4, 8, and 24 hours).

  • Spillage: Spilled food should be collected and weighed to ensure accurate intake measurements.

  • Water: Ad libitum access to water should be provided throughout the experiment.

4. Behavioral Assessment:

  • Locomotor Activity: Spontaneous locomotor activity can be monitored using automated activity chambers to assess potential stimulant effects.

  • Stereotypy: Observe for any stereotypic behaviors (e.g., repetitive sniffing, gnawing) that may indicate non-specific behavioral effects.

5. Data Analysis:

  • Food Intake: Expressed as cumulative intake (grams) at each time point.

  • Statistical Analysis: Use one-way or two-way ANOVA followed by appropriate post-hoc tests to compare treatment groups to the vehicle control.

  • Dose-Response: Plot dose-response curves to determine the ED50 (effective dose for 50% reduction in food intake) for each compound.

Conclusion

While both 2-Phenylpropylamine and phentermine are phenylalkylamines with stimulant properties, their primary mechanisms of action and regulatory status are distinct. Phentermine is a well-characterized and clinically used appetite suppressant that acts through established sympathomimetic pathways. In contrast, 2-Phenylpropylamine's effects on appetite are less understood, though its action as a TAAR1 agonist suggests a potential role in modulating food reward pathways. The lack of direct comparative in vivo studies highlights a significant gap in the literature. The proposed experimental protocol provides a framework for future research to directly compare the anorectic efficacy and behavioral profiles of these two compounds, which is essential for a comprehensive understanding of their therapeutic potential and risks.

References

A Comparative Guide to the Validation of 2-Phenylpropylamine as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel compounds, such as 2-Phenylpropylamine, as agonists for the Trace Amine-Associated Receptor 1 (TAAR1). While specific experimental data for 2-Phenylpropylamine is not prevalent in current literature, this document outlines the necessary experimental workflows and compares the expected pharmacological profile to that of well-characterized TAAR1 agonists, thereby offering a benchmark for its potential validation.

TAAR1 is a G protein-coupled receptor (GPCR) that binds endogenous trace amines, such as β-phenylethylamine and tyramine, as well as psychostimulants like amphetamine.[1][2] It is a significant modulator of monoaminergic systems, including dopamine, serotonin, and norepinephrine, making it a promising therapeutic target for neuropsychiatric disorders like schizophrenia, depression, and substance use disorder.[3][4][5][6]

TAAR1 Signaling Pathways

Activation of TAAR1 primarily initiates a Gαs-protein-mediated signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This primary pathway activates Protein Kinase A (PKA).[2][9] Beyond the canonical Gs-cAMP pathway, TAAR1 signaling can also involve:

  • β-arrestin2 recruitment : This G protein-independent pathway can influence downstream signaling.[3][10]

  • MAPK/ERK Pathway : TAAR1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7][10]

  • AKT/GSK3β Pathway : The receptor can modulate this pathway, which is significant in the context of mental health disorders.[3][5]

  • Receptor Heterodimerization : TAAR1 can form heterodimers with other receptors, notably the dopamine D2 receptor (D2R), which modulates their respective signaling properties.[3][5][11]

The diagram below illustrates the key signaling cascades initiated upon TAAR1 activation.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 D2R D2R TAAR1->D2R Heterodimerizes & Modulates Gas Gαs TAAR1->Gas Activates beta_arrestin β-arrestin2 TAAR1->beta_arrestin Recruits ERK pERK TAAR1->ERK Activates AKT AKT/GSK3β Pathway TAAR1->AKT Modulates GIRK GIRK Channel Modulation TAAR1->GIRK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist TAAR1 Agonist (e.g., 2-Phenylpropylamine) Agonist->TAAR1 Binds Gas->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates beta_arrestin->ERK Activates nucleus Gene Transcription CREB->nucleus Nuclear Translocation

Figure 1. TAAR1 signaling pathways upon agonist binding.

Comparative Pharmacology of TAAR1 Agonists

A crucial step in validating a novel compound is to compare its potency and efficacy against known reference agonists. The table below summarizes the in vitro activity of several established TAAR1 agonists at human TAAR1 (hTAAR1). Potency is typically measured as the half-maximal effective concentration (EC₅₀) in functional assays, such as cAMP accumulation.

CompoundTypehTAAR1 EC₅₀ (nM)Efficacy (% of reference)Reference
β-Phenylethylamine (β-PEA) Endogenous Agonist~100 - 500100% (Reference)[2][8]
p-Tyramine Endogenous Agonist~100 - 800~100%[2][12]
RO5256390 Full Agonist1.1 - 10High[13][14]
RO5166017 Full Agonist1.6 - 15High[10][14]
Ulotaront (SEP-363856) Dual TAAR1/5-HT₁ₐ Agonist~15 - 50High[15][16]
Ralmitaront (RO6889450) Partial Agonist~5 - 20Partial[15]
RO5263397 Partial Agonist0.2 - 2Partial[7][14]
2-Phenylpropylamine Putative Agonist To Be Determined To Be Determined

Note: EC₅₀ values can vary between different assay systems and cell lines.

Experimental Validation Workflow

Validating a novel TAAR1 agonist involves a multi-step process, beginning with in vitro characterization and progressing to in vivo models to assess physiological effects. The workflow ensures a comprehensive evaluation of the compound's potency, selectivity, and functional relevance.

Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment A Primary Screen: cAMP Accumulation Assay B Selectivity Profiling: Counter-screen against related GPCRs (e.g., D2R, α2A) A->B If active C Downstream Signaling: Western Blot for pERK/pCREB A->C Confirm mechanism D Binding Affinity: Radioligand Binding Assay (if available) A->D Determine Ki E Pharmacokinetic Profiling (Bioavailability, Brain Penetration) B->E If potent & selective C->E If potent & selective D->E If potent & selective F Behavioral Models: Psychostimulant-induced Hyperlocomotion E->F G Target Engagement: In vivo microdialysis for dopamine/serotonin levels F->G If efficacious End Validated TAAR1 Agonist G->End Start Novel Compound (2-Phenylpropylamine) Start->A

Figure 2. Experimental workflow for validating a TAAR1 agonist.

Detailed Experimental Protocols

This assay quantitatively measures the intracellular cAMP produced upon receptor activation in live cells.

  • Objective : To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 2-Phenylpropylamine at hTAAR1.

  • Cell Line : HEK-293 cells stably or transiently co-expressing human TAAR1 and a cAMP biosensor (e.g., EPAC).[8][17]

  • Protocol :

    • Cell Plating : Seed the engineered HEK-293 cells into 96-well microplates and culture for 24 hours.[17]

    • Compound Preparation : Prepare serial dilutions of 2-Phenylpropylamine and a reference agonist (e.g., β-PEA) in assay buffer.

    • Assay :

      • Wash cells with phosphate-buffered saline (PBS).

      • Add the BRET substrate (e.g., coelenterazine) to each well and incubate.[8]

      • Add the diluted compounds to the wells.

    • Signal Detection : Measure the bioluminescence resonance energy transfer (BRET) signal at specified time points (e.g., 10, 20, 30 minutes) using a microplate reader. The ratio of emissions from the acceptor and donor fluorophores will change in proportion to the intracellular cAMP concentration.[8]

    • Data Analysis : Plot the BRET ratio against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

This method assesses the activation of downstream signaling pathways.

  • Objective : To confirm that 2-Phenylpropylamine engages TAAR1-mediated downstream signaling by measuring the phosphorylation of ERK1/2.

  • Cell Line : HEK-293 cells expressing hTAAR1.

  • Protocol :

    • Cell Treatment : Plate cells and grow to ~80% confluency. Treat cells with various concentrations of 2-Phenylpropylamine for a predetermined time (e.g., 5-15 minutes).[10]

    • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE : Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting :

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis : Re-probe the membrane with an antibody for total ERK to normalize the data. Quantify band intensity to determine the fold-change in p-ERK relative to untreated controls.[10][17]

By following this comprehensive validation framework, researchers can effectively characterize the activity of 2-Phenylpropylamine or any novel compound at TAAR1, compare its pharmacological profile to established agonists, and determine its potential as a therapeutic agent.

References

Head-to-head comparison of different synthetic routes for 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Phenylpropylamine, a primary amine of significant interest, can be synthesized through various routes, each presenting a unique profile of advantages and challenges. This guide provides a detailed comparative analysis of four prominent synthetic methodologies: the Leuckart reaction, Reductive Amination of Phenyl-2-propanone (P2P), synthesis from Norephedrine, and a stereospecific route from D-Phenylalanine.

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic route for 2-phenylpropylamine depends on a multitude of factors including desired yield, purity, stereochemistry, scalability, and available resources. The following table summarizes the key quantitative metrics for the four major synthetic pathways.

MetricLeuckart ReactionReductive Amination (Al/Hg)Reductive Amination (NaBH₃CN)Synthesis from NorephedrineSynthesis from D-Phenylalanine
Starting Material Phenyl-2-propanone (P2P)Phenyl-2-propanone (P2P)Phenyl-2-propanone (P2P)NorephedrineD-Phenylalanine
Typical Yield ~50-60%High (often >70%)~95%~66%~33%
Product Purity Moderate to HighHighHighHighHigh (>99%)
Stereoselectivity RacemicRacemicRacemicDependent on starting materialStereospecific (S-isomer)
Reaction Time 6-25 hours2-4 hours~36 hours3-6 hours (chlorination) + 4-24 hours (hydrogenation)Multi-day
Key Reagents Formamide or Ammonium formate, Formic acidAluminum foil, Mercuric chloride, AmmoniaSodium cyanoborohydride, Ammonium acetateThionyl chloride, Palladium on carbonLithium aluminum hydride, p-toluenesulfonyl chloride
Scalability ModerateModerate to HighHighHighLow to Moderate
Safety Concerns High temperatures, Formamide toxicityMercury toxicity, Exothermic reactionCyanide toxicityUse of thionyl chloride and hydrogen gasUse of metal hydrides
Environmental Impact ModerateHigh (Mercury waste)Moderate (Cyanide waste)ModerateHigh (multiple steps)

Detailed Analysis of Synthetic Routes

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes.[1] In the synthesis of 2-phenylpropylamine, phenyl-2-propanone is heated with formamide or ammonium formate, which acts as both the amine source and the reducing agent.[2] This one-pot reaction is valued for its simplicity.[3]

Advantages:

  • Simple one-pot procedure.[3]

  • Readily available and inexpensive reagents.

Disadvantages:

  • Requires high reaction temperatures (160-185 °C).[4]

  • Long reaction times.[4]

  • Moderate yields and potential for side-product formation.[2]

  • Formamide is a known teratogen.

Reductive Amination of Phenyl-2-propanone (P2P)

This is one of the most common methods for synthesizing primary amines from ketones.[5] The process involves the formation of an imine intermediate from P2P and ammonia, which is then reduced to the amine. Various reducing agents can be employed, with aluminum amalgam (Al/Hg) and sodium cyanoborohydride (NaBH₃CN) being two notable examples.

Advantages:

  • Generally provides high yields.

  • Relatively short reaction times.[6]

Disadvantages:

  • The use of mercuric chloride to activate the aluminum foil poses significant toxicity and environmental hazards due to mercury waste.[7][8]

  • The reaction can be highly exothermic and difficult to control.[9]

  • The final product may contain traces of mercury.

Advantages:

  • High yield and good purity of the final product.[10]

  • Milder reaction conditions compared to the Leuckart reaction.[11]

Disadvantages:

  • Sodium cyanoborohydride is a toxic and regulated chemical.

  • Longer reaction time compared to the Al/Hg method.[10]

  • Requires careful handling due to the potential release of hydrogen cyanide.

Synthesis from Norephedrine

This route involves the dehydroxylation of norephedrine. A common approach is a two-step process involving the conversion of the hydroxyl group to a leaving group, typically by chlorination with thionyl chloride, followed by catalytic hydrogenation.

Advantages:

  • Good overall yield and high purity of the final product.

  • Can be stereospecific if a single enantiomer of norephedrine is used.

Disadvantages:

  • Requires a multi-step process.

  • Involves hazardous reagents such as thionyl chloride and pressurized hydrogen gas.

  • The starting material, norephedrine, is a controlled substance in many regions.

Stereospecific Synthesis from D-Phenylalanine

For applications requiring the pure S-(+)-enantiomer of amphetamine, a stereospecific synthesis starting from the readily available amino acid D-phenylalanine is an effective, albeit lengthy, option.[12][13]

Advantages:

  • Produces a single enantiomer with high optical purity (>99%).[14]

  • Avoids the need for chiral resolution of a racemic mixture.

Disadvantages:

  • A multi-step synthesis with a lower overall yield.[14]

  • Requires more expensive and specialized reagents, including lithium aluminum hydride.

  • Less suitable for large-scale production due to the complexity and cost.

Experimental Protocols

Leuckart Reaction Protocol
  • In a round-bottom flask, a mixture of phenyl-2-propanone and an excess of formamide (or ammonium formate and formic acid) is prepared.

  • The mixture is heated to approximately 160-185°C for 6-25 hours.[4]

  • During the reaction, the intermediate N-formyl-2-phenylpropylamine is formed.

  • After cooling, the reaction mixture is hydrolyzed by refluxing with a strong acid (e.g., hydrochloric acid) to yield 2-phenylpropylamine.

  • The product is then isolated and purified, typically by extraction and distillation.

Reductive Amination with Aluminum Amalgam Protocol
  • Aluminum foil is cut into small pieces and amalgamated by brief immersion in an aqueous solution of mercuric chloride.[7]

  • The amalgamated aluminum is washed with water and then added to a solution of phenyl-2-propanone in a suitable solvent (e.g., isopropanol or methanol) containing ammonia.

  • The reaction is typically exothermic and may require cooling to control the temperature.[15]

  • After the reaction is complete (usually within a few hours), the mixture is worked up by filtering off the aluminum hydroxide and mercury residues.

  • The 2-phenylpropylamine is then isolated from the filtrate by extraction and purified by distillation.

Reductive Amination with Sodium Cyanoborohydride Protocol
  • Phenyl-2-propanone is dissolved in methanol containing an excess of ammonium acetate.[10]

  • Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.[10]

  • The reaction mixture is stirred for an extended period, typically around 36 hours.[10]

  • The reaction is quenched, and the product is worked up by acid-base extraction to isolate the 2-phenylpropylamine.

  • Purification is achieved through recrystallization of the hydrochloride salt.[10]

Synthesis from Norephedrine Protocol
  • Norephedrine is reacted with thionyl chloride in a suitable solvent to convert the hydroxyl group into a chloro group, forming 1-phenyl-2-chloropropylamine.

  • The resulting chloro-intermediate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source to remove the chlorine atom.

  • The final product, 2-phenylpropylamine, is isolated and purified.

Synthesis from D-Phenylalanine Protocol
  • The carboxylic acid group of D-phenylalanine is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride to form (R)-2-amino-3-phenyl-1-propanol.[14]

  • The primary alcohol is then converted to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride.[14]

  • The tosylate is subsequently reduced with a strong reducing agent such as lithium aluminum hydride, which displaces the tosyl group and reduces the intermediate to the final product, (S)-2-phenylpropylamine.[14]

  • Each step requires careful purification to ensure the desired stereochemistry and purity of the final product.

Synthetic Pathway Diagrams

Leuckart_Reaction P2P Phenyl-2-propanone Intermediate N-formyl-2-phenylpropylamine P2P->Intermediate Heat (160-185°C) Formamide Formamide/Ammonium Formate Formamide->Intermediate Amphetamine 2-Phenylpropylamine Intermediate->Amphetamine Reflux Hydrolysis Acid Hydrolysis Hydrolysis->Amphetamine

Caption: Leuckart Reaction Pathway for 2-Phenylpropylamine Synthesis.

Reductive_Amination cluster_AlHg Aluminum Amalgam Route cluster_NaBH3CN Sodium Cyanoborohydride Route P2P_AlHg Phenyl-2-propanone Imine_AlHg Imine Intermediate P2P_AlHg->Imine_AlHg Ammonia_AlHg Ammonia Ammonia_AlHg->Imine_AlHg Amphetamine_AlHg 2-Phenylpropylamine Imine_AlHg->Amphetamine_AlHg AlHg Al/Hg AlHg->Amphetamine_AlHg Reduction P2P_NaBH3CN Phenyl-2-propanone Imine_NaBH3CN Imine Intermediate P2P_NaBH3CN->Imine_NaBH3CN AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Imine_NaBH3CN Amphetamine_NaBH3CN 2-Phenylpropylamine Imine_NaBH3CN->Amphetamine_NaBH3CN NaBH3CN NaBH₃CN NaBH3CN->Amphetamine_NaBH3CN Reduction

Caption: Reductive Amination Pathways for 2-Phenylpropylamine Synthesis.

Norephedrine_Synthesis Norephedrine Norephedrine ChloroIntermediate 1-Phenyl-2-chloropropylamine Norephedrine->ChloroIntermediate ThionylChloride Thionyl Chloride ThionylChloride->ChloroIntermediate Amphetamine 2-Phenylpropylamine ChloroIntermediate->Amphetamine Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Hydrogenation->Amphetamine

Caption: Synthesis of 2-Phenylpropylamine from Norephedrine.

Phenylalanine_Synthesis DPhenylalanine D-Phenylalanine AminoAlcohol (R)-2-Amino-3-phenyl-1-propanol DPhenylalanine->AminoAlcohol LiAlH4_1 LiAlH₄ LiAlH4_1->AminoAlcohol Reduction Tosylate Tosylated Intermediate AminoAlcohol->Tosylate TsCl p-Toluenesulfonyl chloride TsCl->Tosylate Amphetamine (S)-2-Phenylpropylamine Tosylate->Amphetamine LiAlH4_2 LiAlH₄ LiAlH4_2->Amphetamine Reduction

Caption: Stereospecific Synthesis of (S)-2-Phenylpropylamine from D-Phenylalanine.

References

Assessing the Off-Target Effects of Psychostimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuropharmacology, the precise targeting of therapeutics is paramount to maximizing efficacy while minimizing unintended side effects. This guide provides a comparative analysis of the off-target effects of amphetamine, a compound structurally related to 2-Phenylpropylamine, and two common alternatives, methylphenidate and modafinil. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic development.

Introduction

Amphetamine, methylphenidate, and modafinil are central nervous system stimulants primarily used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Their primary mechanism of action involves the modulation of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE).[3][4] However, their interaction with other neurotransmitter systems, known as off-target effects, can contribute to their therapeutic profiles and adverse effects. Understanding these off-target interactions is crucial for a comprehensive assessment of their pharmacological properties.

Primary and Off-Target Binding Profiles

The primary targets for these psychostimulants are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] By inhibiting these transporters, they increase the extracellular concentrations of dopamine and norepinephrine. However, their affinities for other receptors and transporters vary, leading to distinct pharmacological profiles.

Table 1: Comparative Binding Affinities (Ki, nM) of Amphetamine, Methylphenidate, and Modafinil

TargetAmphetamineMethylphenidateModafinil
Dopamine Transporter (DAT) HighHighModerate
Norepinephrine Transporter (NET) HighHighLow
Serotonin Transporter (SERT) LowVery LowNegligible
Serotonin 5-HT1A Receptor ModerateModerate AgonistNo significant affinity
Serotonin 5-HT2A Receptor ModerateLowNo significant affinity
Serotonin 5-HT2B Receptor ModerateLowNo significant affinity
Alpha-2 Adrenergic Receptor ModerateLowNo significant affinity

Note: "High," "Moderate," "Low," and "Very Low" are qualitative summaries based on compiled research. Specific Ki values can vary between studies and experimental conditions.

Amphetamine and its derivatives exhibit a broad range of affinities for various receptors. For instance, some ring-substituted amphetamines have shown high affinity for serotonin 5-HT2 receptors and alpha-2 adrenergic receptors.[5] Methylphenidate, while primarily a DAT and NET inhibitor, also demonstrates agonist activity at the 5-HT1A receptor.[3][6] Modafinil is more selective for DAT, with weak to negligible affinity for other monoamine transporters and receptors.[7][8]

Experimental Protocols

The assessment of on- and off-target effects of these compounds predominantly relies on in vitro radioligand binding assays. These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor or transporter.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity of a test compound to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Materials:

  • Membrane Preparations: Cell membranes expressing the human recombinant DAT, NET, or SERT. These can be prepared from transfected cell lines (e.g., HEK293 cells) or obtained from commercial sources.
  • Radioligands:
  • For DAT: [³H]WIN 35,428 or [³H]CFT
  • For NET: [³H]Nisoxetine
  • For SERT: [³H]Paroxetine or [³H]Citalopram
  • Test Compound: Amphetamine, methylphenidate, or modafinil.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Non-specific Binding Compound: A high concentration of a known ligand for the respective transporter (e.g., 10 µM GBR 12909 for DAT, 1 µM Desipramine for NET, 1 µM Fluoxetine for SERT).
  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).
  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding compound.
  • Incubation Time and Temperature: Incubate the mixture for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to reach equilibrium.
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted to assess binding to various other G-protein coupled receptors (GPCRs) by selecting the appropriate membrane preparation and radioligand.

Signaling Pathways and Workflows

The on-target and off-target interactions of these psychostimulants modulate several key neurotransmitter signaling pathways.

On-Target: Dopaminergic and Noradrenergic Signaling

The primary therapeutic effects of amphetamine, methylphenidate, and modafinil are mediated through the potentiation of dopaminergic and noradrenergic signaling.[9][10] By blocking the reuptake of dopamine and norepinephrine, these drugs increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of their respective postsynaptic receptors.[11][12]

OnTargetSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Psychostimulant Psychostimulant DAT/NET Dopamine/Norepinephrine Transporter Psychostimulant->DAT/NET Inhibition Synaptic_Cleft Synaptic Cleft (Increased DA/NE) DAT/NET->Synaptic_Cleft Reuptake DA/NE_Vesicle Dopamine/Norepinephrine Vesicles DA/NE_Vesicle->Synaptic_Cleft Release Postsynaptic_Receptors Dopamine/Norepinephrine Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptors->Signal_Transduction Cellular_Response Cellular_Response Signal_Transduction->Cellular_Response e.g., Increased Alertness, Improved Focus caption On-Target Signaling Pathway

Caption: On-Target Signaling Pathway of Psychostimulants.

Off-Target: Serotonergic Signaling

Interactions with the serotonin system can contribute to both therapeutic effects and side effects.[13] For example, the agonist activity of methylphenidate at 5-HT1A receptors may play a role in its anxiolytic or antidepressant properties.[14][15] Conversely, interactions with other serotonin receptors could be linked to adverse effects.

OffTargetSignaling cluster_presynaptic_sert Presynaptic Serotonergic Neuron cluster_postsynaptic_5ht Postsynaptic Neuron Drug e.g., Amphetamine, Methylphenidate SERT Serotonin Transporter Drug->SERT Weak Inhibition 5HT1A_Receptor 5-HT1A Receptor Drug->5HT1A_Receptor Agonism (Methylphenidate) 5HT2A_Receptor 5-HT2A Receptor Drug->5HT2A_Receptor Binding (Amphetamine) Synaptic_Cleft_5HT Synaptic Cleft (Serotonin) SERT->Synaptic_Cleft_5HT Reuptake 5HT_Vesicle Serotonin Vesicles 5HT_Vesicle->Synaptic_Cleft_5HT Release Synaptic_Cleft_5HT->5HT1A_Receptor Synaptic_Cleft_5HT->5HT2A_Receptor Signal_Transduction_5HT Signal Transduction 5HT1A_Receptor->Signal_Transduction_5HT 5HT2A_Receptor->Signal_Transduction_5HT Cellular_Response_5HT Cellular_Response_5HT Signal_Transduction_5HT->Cellular_Response_5HT Modulation of Mood, Anxiety, etc. caption Off-Target Serotonergic Signaling

Caption: Off-Target Serotonergic Signaling of Psychostimulants.

Experimental Workflow for Off-Target Screening

A systematic approach is necessary to characterize the off-target profile of a compound. This typically involves a tiered screening process.

ExperimentalWorkflow Compound_of_Interest Test Compound (e.g., 2-Phenylpropylamine HCl analog) Primary_Screen Primary Screen: Radioligand Binding Assay (Broad Receptor Panel) Compound_of_Interest->Primary_Screen Hit_Identification Hit Identification (Significant Binding Affinity) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ flux) Hit_Identification->Secondary_Screen Mechanism_of_Action Mechanism of Action Studies (e.g., Agonist, Antagonist) Secondary_Screen->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Data_Analysis Data Analysis and Profile Comparison In_Vivo_Studies->Data_Analysis caption Off-Target Screening Workflow

Caption: Experimental Workflow for Off-Target Screening.

Conclusion

A thorough assessment of off-target effects is indispensable for the development of safer and more effective therapeutics. While amphetamine, methylphenidate, and modafinil share a primary mechanism of action, their distinct off-target binding profiles contribute to their unique clinical characteristics. The use of standardized experimental protocols, such as radioligand binding assays, coupled with a systematic screening approach, allows for a comprehensive understanding of a compound's pharmacological profile. This knowledge is crucial for predicting potential side effects, identifying new therapeutic applications, and guiding the design of next-generation compounds with improved selectivity.

References

Safety Operating Guide

Safe Disposal of 2-Phenylpropylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Phenylpropylamine hydrochloride is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. Adherence to these protocols is critical due to the potential hazards associated with this chemical and the stringent regulations governing its waste management.

Immediate Safety and Spill Management

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. In the event of a spill, immediate and correct action is crucial to mitigate risks.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face ProtectionWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin ProtectionWear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves.[1][2]
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]

Spill Cleanup Procedure:

  • Ensure Adequate Ventilation : Work in a well-ventilated area or use appropriate exhaust ventilation.[2]

  • Containment : For solid spills, avoid creating dust.[2][3]

  • Collection : Carefully sweep up and shovel the spilled material.[2][3]

  • Transfer : Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[2][3]

  • Decontamination : Thoroughly clean the spill area.

  • Dispose of Contaminated Materials : All materials used for cleanup, including absorbent pads and contaminated clothing, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.

Regulatory Disposal Procedures

The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[2] Improper disposal, such as flushing it down the drain or discarding it with regular solid waste, can lead to environmental contamination and legal consequences.[4]

Key Disposal Steps:

  • Segregation : Keep this compound waste separate from other waste streams.

  • Containerization : Store the waste in a suitable, closed, and clearly labeled container.[2][5]

  • Contact Professionals : Arrange for disposal with a licensed hazardous waste management company.[2]

  • Incineration : The primary and recommended treatment method for this type of pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction.[4]

For small quantities generated in a laboratory setting, chemical neutralization may be considered as a pretreatment step. However, it is critical to note that the resulting neutralized solution must still be disposed of as hazardous chemical waste through your institution's environmental health and safety program.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Initial Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start This compound Waste Generated spill Spill or Routine Waste? start->spill ppe Wear Appropriate PPE spill->ppe Spill segregate Segregate Waste spill->segregate Routine Waste contain Contain Spill & Avoid Dust ppe->contain collect Collect in Labeled Container contain->collect decontaminate Decontaminate Area & PPE collect->decontaminate professional Contact Licensed Waste Disposal Service decontaminate->professional containerize Store in Closed, Labeled Container segregate->containerize containerize->professional transport Arrange for Transport and Incineration professional->transport end Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Phenylpropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylpropylamine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and irritation.[1][4]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect eyes from splashes and dust, which can cause serious irritation.[1][3][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing. A disposable apron or coveralls are recommended for larger quantities or when there is a significant risk of splashing.To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][3]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Procedural Steps for Handling:

  • Preparation:

    • Ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that all required PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the powder.

    • Close the container tightly after use to prevent contamination and exposure to moisture, as the substance can be hygroscopic.[1]

  • Dissolving and Reactions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source and monitor the process closely.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell or if symptoms occur.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]

Spill Response Workflow:

In case of a spill, follow the established emergency response protocol. The following diagram illustrates the general workflow for managing a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill or Unknown Hazard ppe Don Appropriate PPE assess->ppe Minor Spill & Known Hazard report Report the Incident to Supervisor evacuate->report contain Contain the Spill (Use absorbents, dikes) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose dispose->report end End report->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste materials, including unused product, contaminated absorbents from spills, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the waste container tightly closed when not in use and store it in a well-ventilated, secure area away from incompatible materials.[1]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Final Disposal:

    • Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant or a licensed hazardous waste management company.[1][6] Do not dispose of down the drain or in general trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropylamine hydrochloride
Reactant of Route 2
2-Phenylpropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.